Product packaging for Buphedrone-d3 Hydrochloride(Cat. No.:)

Buphedrone-d3 Hydrochloride

Cat. No.: B15294544
M. Wt: 216.72 g/mol
InChI Key: WJQBARDMJLAIJX-MUTAZJQDSA-N
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Description

Buphedrone-d3 Hydrochloride is a useful research compound. Its molecular formula is C11H16ClNO and its molecular weight is 216.72 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H16ClNO B15294544 Buphedrone-d3 Hydrochloride

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H16ClNO

Molecular Weight

216.72 g/mol

IUPAC Name

1-phenyl-2-(trideuteriomethylamino)butan-1-one;hydrochloride

InChI

InChI=1S/C11H15NO.ClH/c1-3-10(12-2)11(13)9-7-5-4-6-8-9;/h4-8,10,12H,3H2,1-2H3;1H/i2D3;

InChI Key

WJQBARDMJLAIJX-MUTAZJQDSA-N

Isomeric SMILES

[2H]C([2H])([2H])NC(CC)C(=O)C1=CC=CC=C1.Cl

Canonical SMILES

CCC(C(=O)C1=CC=CC=C1)NC.Cl

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of Buphedrone-d3 Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Buphedrone-d3 Hydrochloride, a deuterated analog of the synthetic cathinone, buphedrone. Due to its isotopic labeling, this compound serves as an invaluable internal standard for the quantitative analysis of buphedrone in complex matrices, particularly in forensic toxicology and drug metabolism studies. This document outlines a plausible synthetic pathway, detailed analytical methodologies for characterization, and summarizes key quantitative data.

Synthesis of this compound

The synthesis of this compound can be achieved through a two-step process, beginning with the α-bromination of butyrophenone, followed by a nucleophilic substitution with deuterated methylamine (methylamine-d3). The resulting Buphedrone-d3 free base is then converted to its hydrochloride salt for improved stability.

Experimental Protocol:

Step 1: Synthesis of α-Bromobutyrophenone

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve butyrophenone (1 equivalent) in a suitable solvent such as glacial acetic acid or dichloromethane.

  • Bromination: Cool the solution in an ice bath. Slowly add bromine (1 equivalent) dropwise to the stirred solution. The reaction is autocatalytic due to the formation of hydrobromic acid (HBr)[1]. To control the reaction, the addition of a catalytic amount of AlCl3 may be employed when using dichloromethane as a solvent[1].

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, pour the mixture into water and extract the α-bromobutyrophenone with a suitable organic solvent (e.g., diethyl ether or dichloromethane). Wash the organic layer with a saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the crude α-bromobutyrophenone. Purification can be achieved by vacuum distillation.

Step 2: Synthesis of Buphedrone-d3

  • Preparation of Methylamine-d3: Deuterated methylamine (CD3NH2) can be synthesized via several established methods, including the reduction of deuterated nitromethane or the reaction of deuterated methanol with phthalimide followed by hydrolysis[2][3].

  • Nucleophilic Substitution: Dissolve the α-bromobutyrophenone (1 equivalent) in a suitable solvent like ethanol or acetonitrile. Add an excess of methylamine-d3 (typically 2-3 equivalents) to the solution.

  • Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete, as monitored by TLC.

  • Work-up: Remove the solvent under reduced pressure. Dissolve the residue in a suitable organic solvent and wash with water to remove excess methylamine-d3 and its hydrobromide salt. Dry the organic layer and evaporate the solvent to obtain Buphedrone-d3 free base.

Step 3: Formation of this compound

  • Salt Formation: Dissolve the crude Buphedrone-d3 free base in a minimal amount of a suitable solvent such as diethyl ether or ethyl acetate.

  • Acidification: Slowly add a solution of hydrochloric acid in a compatible solvent (e.g., ethereal HCl or HCl in isopropanol) dropwise while stirring until precipitation is complete.

  • Isolation: Collect the precipitated this compound by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Characterization of this compound

A battery of analytical techniques is employed to confirm the identity, purity, and structure of the synthesized this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of this compound. The ¹H NMR spectrum of the deuterated compound will be similar to that of unlabeled buphedrone, with the notable absence of the signal corresponding to the N-methyl protons.

¹H NMR Data (Predicted for this compound in D₂O, 400 MHz) [4]

Chemical Shift (ppm)MultiplicityIntegrationAssignment
7.9 - 7.5m5HAromatic protons
5.2 - 5.1m1HCH-N
2.1 - 1.9m2HCH₂
0.9t3HCH₃

Note: The signal for the N-CD₃ protons will be absent in the ¹H NMR spectrum. The ¹³C NMR spectrum is expected to show signals corresponding to all carbon atoms, with the N-methyl carbon signal potentially showing a characteristic triplet due to deuterium coupling.

Mass Spectrometry (MS)

Mass spectrometry is a key technique for confirming the incorporation of deuterium. The molecular ion peak in the mass spectrum of Buphedrone-d3 will be shifted by +3 mass units compared to unlabeled buphedrone.

GC-MS Data (Electron Ionization) [4][5]

Unlabeled Buphedrone (m/z)Buphedrone-d3 (Predicted m/z)Fragmentation
177180[M]⁺
105105[C₆H₅CO]⁺
7777[C₆H₅]⁺
7275[CH₃CH=N⁺HCH₃] or [CH₃CH=N⁺DCD₃]
Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum provides information about the functional groups present in the molecule. The spectrum of this compound is expected to be very similar to that of the unlabeled compound, with potential subtle shifts in vibrational frequencies due to the presence of deuterium.

FTIR Data (ATR) [4][6][7]

Wavenumber (cm⁻¹)Assignment
~2970 - 2800C-H stretching (aliphatic)
~2700 - 2400Amine salt (N-H stretching)
~1680C=O stretching (ketone)
~1595C=C stretching (aromatic)
~1450C-H bending
~700, ~760C-H out-of-plane bending (monosubstituted benzene)
Chromatographic Methods

Gas Chromatography (GC) and Liquid Chromatography (LC) are used to assess the purity of the synthesized compound and for its quantification in various matrices.

GC-MS Parameters [4]

ParameterValue
Column DB-1 MS (or equivalent), 30m x 0.25 mm x 0.25µm
Carrier Gas Helium at 1 mL/min
Injector Temperature 280°C
Oven Program 100°C (1 min), ramp to 300°C at 12°C/min, hold for 9 min
Retention Time ~6.6 min

LC-MS/MS Parameters [8][9]

ParameterValue
Column C18 (e.g., 100 mm x 2.1 mm, 1.7 µm)
Mobile Phase Gradient of 5 mM aqueous formic acid and acetonitrile
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions Specific precursor and product ions for buphedrone would be monitored. For Buphedrone-d3, the precursor ion would be shifted by +3 m/z.

Visualizations

Synthesis Pathway

Synthesis_Pathway Butyrophenone Butyrophenone alpha_Bromo α-Bromobutyrophenone Butyrophenone->alpha_Bromo  Br2, Acetic Acid   Buphedrone_d3_base Buphedrone-d3 (free base) alpha_Bromo->Buphedrone_d3_base MeNH2_d3 Methylamine-d3 (CD3NH2) MeNH2_d3->Buphedrone_d3_base  Nucleophilic  Substitution   Buphedrone_d3_HCl Buphedrone-d3 HCl Buphedrone_d3_base->Buphedrone_d3_HCl HCl HCl HCl->Buphedrone_d3_HCl  Salt Formation  

Caption: Proposed synthesis pathway for this compound.

Analytical Workflow

Analytical_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_data_analysis Data Analysis & Confirmation Synthesis Synthesized Buphedrone-d3 HCl NMR NMR Spectroscopy (¹H, ¹³C) Synthesis->NMR MS Mass Spectrometry (GC-MS, LC-MS/MS) Synthesis->MS FTIR FTIR Spectroscopy Synthesis->FTIR Chromatography Chromatography (GC, LC) Synthesis->Chromatography Structure Structural Elucidation NMR->Structure Identity Identity Confirmation MS->Identity FTIR->Structure Purity Purity Assessment Chromatography->Purity Final Final Structure->Final Final Confirmation Purity->Final Final Confirmation Identity->Final Final Confirmation

Caption: Analytical workflow for the characterization of Buphedrone-d3 HCl.

References

Navigating the Stability of Buphedrone-d3 Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical stability of Buphedrone-d3 Hydrochloride, a deuterated isotopologue of the synthetic cathinone, buphedrone. Given the limited direct research on the deuterated form, this document synthesizes available data on Buphedrone Hydrochloride and the broader class of synthetic cathinones to offer a robust framework for its handling, storage, and analysis.

Core Physicochemical Properties

This compound is a stable isotope-labeled analytical standard. The introduction of deuterium atoms provides a distinct mass spectrometric signature, making it an ideal internal standard for the quantification of buphedrone in complex matrices. A summary of its key properties is presented below.

PropertyValueSource
Chemical Name 2-(Methyl-d3-amino)-1-phenyl-1-butanone HydrochlorideLGC Standards[1]
Synonyms α-(Methyl-d3)aminobutyrophenone HydrochlorideLGC Standards[1]
Molecular Formula C₁₁H₁₂D₃ClNOLGC Standards[1]
Molecular Weight 216.72 g/mol LGC Standards[1]
CAS Number 1346601-80-6LGC Standards[1]
Unlabelled CAS Number 166593-10-8LGC Standards[1]
Appearance Crystalline solid (for non-deuterated)Cayman Chemical[2]
Storage Temperature -20°CLGC Standards[1], Cayman Chemical[2]
Shipping Temperature Room TemperatureLGC Standards[1]

Chemical Stability and Degradation Pathways

Key Stability Considerations:

  • Long-Term Stability: The non-deuterated Buphedrone Hydrochloride is reported to be stable for at least five years when stored at -20°C.[2] It is reasonable to expect a similar long-term stability profile for the deuterated analog under the same storage conditions.

  • Thermal Instability: Synthetic cathinones are known to be thermally labile, which has significant implications for analytical techniques like Gas Chromatography-Mass Spectrometry (GC-MS).[3][4][5][6] Degradation can occur in the heated GC inlet, leading to the formation of artifacts.[3][4][5][6] Lowering injection port temperatures can help minimize this degradation.[4][6]

  • pH Dependence: The stability of cathinones in solution is highly pH-dependent. They are generally more stable in acidic conditions and degrade more rapidly in alkaline solutions.[7]

  • Free Base Instability: Buphedrone, as a free base, is unstable and prone to dimerization.[8] Therefore, it is typically supplied and handled as a hydrochloride salt to enhance its stability.[8][9]

  • Oxidative Degradation: Forced degradation studies on cathinones have shown that they are susceptible to oxidation.[3][6]

A potential degradation pathway for buphedrone, based on general knowledge of cathinone chemistry, could involve oxidation of the alpha-carbon to the amine, leading to the formation of a pyridinium-like structure, or reduction of the ketone.

G Potential Degradation Pathway for Buphedrone Buphedrone This compound Oxidation Oxidative Stress (e.g., H2O2) Buphedrone->Oxidation Oxidation Hydrolysis Hydrolytic Stress (Acidic/Basic Conditions) Buphedrone->Hydrolysis Hydrolysis Thermal Thermal Stress (e.g., GC Inlet) Buphedrone->Thermal Thermal Degradation DegradationProduct1 Oxidized Product Oxidation->DegradationProduct1 DegradationProduct2 Hydrolyzed Product Hydrolysis->DegradationProduct2 DegradationProduct3 Thermal Degradant (e.g., enamine) Thermal->DegradationProduct3

Caption: A logical diagram illustrating potential degradation pathways for this compound under various stress conditions.

Experimental Protocols for Stability Assessment

To rigorously assess the stability of this compound, a series of forced degradation studies should be conducted. These studies expose the compound to harsh conditions to accelerate degradation and identify potential degradation products.

A. Forced Degradation Protocol

Forced degradation studies are essential to establish the intrinsic stability of a molecule and to develop stability-indicating analytical methods.[10]

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) at a known concentration.

  • Stress Conditions:

    • Acidic Hydrolysis: Treat the stock solution with 0.1 M HCl at 60°C for 24 hours.

    • Basic Hydrolysis: Treat the stock solution with 0.1 M NaOH at 60°C for 24 hours.

    • Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Expose the solid compound to 105°C for 24 hours.

    • Photostability: Expose the stock solution to UV light (254 nm) and visible light for a defined period.

  • Sample Analysis: Analyze the stressed samples at appropriate time points using a validated stability-indicating method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric detection.

  • Data Evaluation: Compare the chromatograms of the stressed samples with that of an unstressed control to identify and quantify any degradation products.

G Forced Degradation Experimental Workflow cluster_0 Preparation cluster_1 Stress Conditions cluster_2 Analysis cluster_3 Evaluation Stock Prepare Stock Solution of This compound Acid Acid Hydrolysis Stock->Acid Base Base Hydrolysis Stock->Base Oxidation Oxidation Stock->Oxidation Thermal Thermal Degradation Stock->Thermal Photo Photostability Stock->Photo HPLC HPLC-UV/MS Analysis Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC Data Identify and Quantify Degradation Products HPLC->Data

Caption: A flowchart outlining the key steps in a forced degradation study for this compound.

B. Long-Term and Accelerated Stability Testing Protocol

To determine the shelf-life and appropriate storage conditions, long-term and accelerated stability studies are necessary.

  • Sample Preparation: Prepare multiple aliquots of this compound in its solid form and in solution (in a relevant solvent) in appropriate containers.

  • Storage Conditions:

    • Long-Term: Store samples at the recommended temperature (-20°C) for an extended period (e.g., 24 months).

    • Accelerated: Store samples at elevated temperatures (e.g., 40°C with 75% relative humidity) for a shorter duration (e.g., 6 months).

  • Time Points: Pull samples for analysis at predetermined time points (e.g., 0, 3, 6, 9, 12, 18, and 24 months for long-term; 0, 1, 3, and 6 months for accelerated).

  • Analysis: Analyze the samples for purity and the presence of degradation products using a validated stability-indicating method.

Analytical Methodologies

The choice of analytical method is critical for accurately assessing the stability of this compound.

  • High-Performance Liquid Chromatography (HPLC): This is the preferred method for stability studies as it is non-destructive and can separate the parent compound from its degradation products. A C18 column with a mobile phase consisting of a mixture of acetonitrile and a buffered aqueous solution is a common starting point for method development.

  • Gas Chromatography-Mass Spectrometry (GC-MS): While useful for identification, the thermal lability of cathinones must be considered.[3][4][5][6] Derivatization may be necessary to improve thermal stability and chromatographic performance.[4]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique offers high sensitivity and selectivity, making it ideal for the analysis of degradation products at low concentrations, particularly in complex matrices.[11]

Summary and Recommendations

While specific stability data for this compound is scarce, the available information on the non-deuterated analog and the broader class of synthetic cathinones provides a solid foundation for its handling and stability assessment.

Key Recommendations:

  • Storage: this compound should be stored as a solid at -20°C in a tightly sealed container, protected from light and moisture.

  • Handling: Prepare solutions fresh whenever possible. If solutions need to be stored, they should be kept at low temperatures (-20°C or -80°C) for the shortest possible duration. Avoid exposure to high temperatures and alkaline conditions.

  • Analysis: Utilize HPLC or LC-MS/MS for stability-indicating assays to avoid potential thermal degradation associated with GC-MS. If GC-MS is used, careful optimization of the inlet temperature is crucial.

  • Further Research: Rigorous forced degradation and long-term stability studies on this compound are warranted to definitively establish its degradation pathways and shelf-life.

By adhering to these guidelines, researchers, scientists, and drug development professionals can ensure the integrity of this compound in their analytical and research applications.

References

Buphedrone-d3 Hydrochloride: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this technical guide provides an in-depth overview of Buphedrone-d3 Hydrochloride, a deuterated analog of the synthetic cathinone, buphedrone. This document outlines its chemical properties, analytical applications, and known biological effects, presenting key data in a structured format for ease of reference.

Core Chemical Data

This compound serves as a crucial internal standard for the quantitative analysis of buphedrone in various matrices, particularly in forensic and toxicological screenings.[1] Its isotopic labeling allows for precise differentiation from the parent compound in mass spectrometry-based assays.

PropertyValue
CAS Number 1346601-80-6
Molecular Formula C₁₁H₁₂D₃ClNO
Molecular Weight 216.72 g/mol
Synonyms 2-(Methyl-d3-amino)-1-phenyl-1-butanone Hydrochloride, α-(Methyl-d3)aminobutyrophenone Hydrochloride

Analytical Methodologies

The primary application of this compound is as an internal standard in chromatographic and mass spectrometric methods for the detection and quantification of buphedrone.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a preferred method for the analysis of buphedrone in biological samples due to its high selectivity and sensitivity, minimizing issues of thermal degradation that can occur with gas chromatography.[1]

Experimental Protocol: Quantification in Biological Matrices

A common workflow for the quantification of buphedrone using its deuterated analog involves the following steps:

  • Sample Preparation: Biological samples (e.g., blood, urine) are subjected to solid-phase extraction to isolate the analyte and internal standard.

  • Internal Standard Spiking: A known concentration of this compound is added to the sample prior to extraction.

  • Chromatographic Separation: The extracted sample is injected into a liquid chromatograph, typically with a C18 column, to separate buphedrone from other sample components.

  • Mass Spectrometric Detection: The eluent from the chromatograph is introduced into a tandem mass spectrometer. The instrument is set to monitor specific precursor-to-product ion transitions for both buphedrone and this compound.

  • Quantification: The ratio of the peak area of buphedrone to the peak area of this compound is used to calculate the concentration of buphedrone in the original sample.

Quantitative Data from Analytical Studies:

Analytical MethodMatrixLimit of Quantification (LOQ) / Limit of Detection (LOD)
LC-MS/MSBloodLOQ: 0.02 - 1.5 ng/mL
GC-MS (with derivatization)Whole BloodLinearity Range: 5 - 500 ng/mL
GC/MS (full scan)UrineLOD: 25 ng/mL
GC/MS (full scan)BloodLOD: 25 ng/mL for buphedrone

Biological Activity and Signaling Pathways

Buphedrone is a stimulant of the phenethylamine and cathinone chemical classes that acts on the central nervous system.[2] Studies have shown that its rewarding and locomotor-stimulating effects are mediated through the dopaminergic system.[3][4][5]

Research indicates that buphedrone's abuse potential is linked to its interaction with dopamine D1 receptors.[3][4][5] Antagonism of the D1 receptor has been shown to block the rewarding properties of buphedrone in animal models.[3][4][5] Furthermore, repeated administration of buphedrone has been observed to increase the expression of D1 dopamine receptors in key brain regions associated with reward, such as the dorsal striatum and nucleus accumbens.[3][4][5]

Buphedrone's Postulated Signaling Pathway

Buphedrone_Signaling Buphedrone Buphedrone DAT Dopamine Transporter (DAT) Buphedrone->DAT Inhibits reuptake Dopamine Increased Synaptic Dopamine Buphedrone->Dopamine Increases concentration D1R Dopamine D1 Receptor Dopamine->D1R Activates CellularResponse Downstream Cellular Effects (e.g., locomotor activity, reward) D1R->CellularResponse Initiates signaling cascade

Caption: Postulated mechanism of buphedrone's action on the dopaminergic system.

Experimental Protocol: Western Blot for D1 Receptor Expression

To investigate changes in dopamine D1 receptor expression following buphedrone exposure, Western blot analysis can be employed.

  • Tissue Homogenization: Brain tissue from control and buphedrone-treated animals is homogenized in a lysis buffer containing protease inhibitors.

  • Protein Quantification: The total protein concentration in each homogenate is determined using a standard assay (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: The separated proteins are transferred from the gel to a nitrocellulose or PVDF membrane.

  • Immunoblotting: The membrane is incubated with a primary antibody specific for the dopamine D1 receptor, followed by incubation with a horseradish peroxidase-conjugated secondary antibody.

  • Detection: The protein bands are visualized using a chemiluminescent substrate and imaged. Densitometric analysis is used to quantify the relative expression levels of the D1 receptor.

This technical guide provides a foundational understanding of this compound for research and analytical purposes. As a certified reference material, its proper use is essential for accurate and reliable scientific investigation.

References

Solubility of Buphedrone-d3 Hydrochloride in different solvents

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Solubility of Buphedrone-d3 Hydrochloride

This technical guide provides a comprehensive overview of the solubility of this compound, tailored for researchers, scientists, and drug development professionals. Due to the limited availability of public data on the deuterated form, this guide leverages data from its non-deuterated counterpart, Buphedrone Hydrochloride, and outlines general experimental protocols for solubility determination. The solubility of deuterated compounds is generally considered to be very similar to their non-deuterated analogues.

Solubility Data

Quantitative solubility data for Buphedrone Hydrochloride has been reported in several common laboratory solvents. This information is crucial for the preparation of stock solutions and for a variety of experimental designs in pharmacology and analytical chemistry.

Table 1: Solubility of Buphedrone Hydrochloride

SolventSolubility
Dimethylformamide (DMF)20 mg/ml[1]
Dimethyl sulfoxide (DMSO)20 mg/ml[1]
Ethanol20 mg/ml[1]
Phosphate-Buffered Saline (PBS, pH 7.2)10 mg/ml[1]
Methanol1 mg/ml[1]

Note: This data is for the non-deuterated Buphedrone Hydrochloride. The solubility of this compound is expected to be highly similar.

Experimental Protocol for Solubility Determination

The following is a standard protocol for determining the thermodynamic equilibrium solubility of a compound like this compound. This method is based on the principle of saturating a solvent with the compound and then measuring the concentration of the dissolved substance.

Objective: To determine the saturation solubility of this compound in a specific solvent.

Materials:

  • This compound

  • Solvent of interest (e.g., water, ethanol, PBS)

  • Microcentrifuge tubes (1.5 mL or 2 mL)

  • Vortex mixer

  • Orbital shaker or rotator with temperature control

  • Centrifuge

  • Analytical balance

  • Calibrated pipettes

  • High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument for quantification.

Procedure:

  • Preparation: Add an excess amount of this compound to a microcentrifuge tube. The exact amount should be sufficient to ensure that undissolved solid remains after the equilibration period.

  • Solvent Addition: Accurately add a known volume of the desired solvent to the microcentrifuge tube containing the compound.

  • Equilibration: Tightly cap the tube and vortex for several minutes to facilitate the initial dissolution. Place the tube in an orbital shaker set at a constant temperature (e.g., 25°C) and shake for an extended period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After the equilibration period, centrifuge the suspension at a high speed (e.g., 14,000 rpm) for 10-15 minutes to pellet the undissolved solid.

  • Sample Collection: Carefully collect an aliquot of the supernatant without disturbing the solid pellet.

  • Dilution: Dilute the supernatant with a suitable solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification: Analyze the diluted sample using a validated analytical method, such as HPLC, to determine the concentration of this compound.

  • Calculation: Calculate the solubility based on the measured concentration and the dilution factor. The result is typically expressed in mg/mL or mol/L.

Visualizations

Experimental Workflow for Solubility Determination

G A Add Excess Buphedrone-d3 HCl to Tube B Add Known Volume of Solvent A->B C Vortex and Shake (24-48h at 25°C) B->C D Centrifuge to Pellet Solid C->D E Collect Supernatant D->E F Dilute Supernatant E->F G Quantify by HPLC F->G H Calculate Solubility G->H

Caption: Experimental workflow for determining solubility.

Buphedrone Signaling Pathway

Buphedrone is a stimulant of the cathinone class.[2][3] Its primary mechanism of action involves increasing the concentration of monoamine neurotransmitters in the synaptic cleft, particularly dopamine.[2][4][5] It interacts with the dopamine transporter (DAT), leading to an enhanced release of dopamine from nerve terminals.[2][3] Studies have indicated that the rewarding effects of buphedrone are mediated through the activation of the dopamine D1 receptor.[6][7]

G cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron Buphedrone Buphedrone DAT Dopamine Transporter (DAT) Buphedrone->DAT Enhances Release Dopamine_Synapse Dopamine DAT->Dopamine_Synapse Increased Extracellular Dopamine Dopamine_Vesicles Dopamine Vesicles Dopamine_Vesicles->DAT Dopamine Release D1_Receptor Dopamine D1 Receptor Dopamine_Synapse->D1_Receptor Binds to Cellular_Response Cellular Response (Rewarding Effects) D1_Receptor->Cellular_Response

Caption: Simplified Buphedrone signaling pathway.

References

A Technical Guide to Buphedrone-d3 Hydrochloride for Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: Buphedrone-d3 Hydrochloride is the deuterated hydrochloride salt form of Buphedrone. Buphedrone, also known as α-methylamino-butyrophenone (MABP), is a stimulant belonging to the phenethylamine and cathinone chemical classes.[1][2][3] Due to the inclusion of deuterium atoms, this compound serves as an ideal internal standard for the quantitative analysis of Buphedrone in biological and forensic samples via mass spectrometry (MS).[4][5][6] Deuterated standards are considered the gold standard for quantitative MS because they co-elute with the analyte and have nearly identical chemical and physical properties, which helps to compensate for matrix effects and variations during sample preparation and ionization.[4][6][7]

Commercial Suppliers and Product Specifications

For researchers looking to procure this compound as an analytical standard, several specialized chemical suppliers offer this compound. The following table summarizes the product specifications from a known vendor.

SupplierProduct NameProduct CodeCAS NumberMolecular FormulaMolecular Weight ( g/mol )
LGC Standards This compoundTRC-B6896021346601-80-6C₁₁H₁₂D₃ClNO216.72

Note: This product is typically intended for research and forensic applications only. In the United States, Buphedrone is regulated as a Schedule I controlled substance.[1][8] Researchers should verify the legal and regulatory requirements for procurement and handling in their specific jurisdiction.

Experimental Protocols

General Protocol for Use as a Deuterated Internal Standard in LC-MS/MS

The primary application of this compound is as an internal standard (IS) to ensure accurate quantitation in methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS).[4][5][6] The IS is added at a known, fixed concentration to all samples, including calibrators, quality controls, and unknown specimens.

Objective: To accurately quantify the concentration of Buphedrone (the analyte) in a given sample matrix (e.g., plasma, urine, whole blood).

Methodology:

  • Preparation of Stock Solutions:

    • Prepare a primary stock solution of the Buphedrone analyte and a separate stock solution of this compound (IS) in a suitable organic solvent (e.g., methanol).

    • From these stocks, create a series of working standard solutions (for calibration curve) and a working IS solution.

  • Sample Preparation:

    • Aliquot the biological sample (e.g., 100 µL of plasma) into a microcentrifuge tube.

    • Add a precise volume of the IS working solution to every tube.

    • Perform protein precipitation to remove macromolecules. A common method involves adding a mixture of zinc sulfate and an organic solvent like methanol or acetonitrile.[4] This step helps separate the molecules of interest from the sample matrix.[4]

    • Vortex the mixture thoroughly and then centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated proteins.

    • Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Inject the prepared sample into the LC-MS/MS system.

    • The liquid chromatography (LC) step separates the analyte and IS from other matrix components based on their physicochemical properties (e.g., using a C18 reverse-phase column).

    • The mass spectrometer (MS) is operated in Multiple Reaction Monitoring (MRM) mode.[5] This involves selecting a specific precursor ion for both the analyte and the IS and monitoring for unique product ions generated after collision-induced dissociation.[5]

      • Analyte Transition: e.g., Buphedrone (Precursor m/z) -> Product Ion (m/z)

      • IS Transition: e.g., Buphedrone-d3 (Precursor m/z+3) -> Product Ion (m/z)

  • Data Processing:

    • Calculate the ratio of the analyte peak area to the IS peak area for each sample.

    • Construct a calibration curve by plotting the peak area ratio against the known concentration of the calibrators.

    • Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve. The use of the IS corrects for variability in sample extraction, injection volume, and instrument response.[6]

Visualizations

Workflow for Procurement and Use of an Analytical Standard

The following diagram illustrates the typical workflow a research or forensic laboratory follows when acquiring and utilizing a certified reference material like this compound.

A Identify Analytical Need (e.g., Quantify Buphedrone) B Search for Certified Reference Material (CRM) A->B C Select Supplier (e.g., LGC, Cayman) B->C D Verify Regulatory Compliance & Obtain Necessary Licenses C->D E Procure Standard (Buphedrone-d3 HCl) D->E F Receive and Log Material (Verify CoA, Storage) E->F G Prepare Stock & Working Solutions F->G H Develop & Validate Method (e.g., LC-MS/MS) G->H I Process Samples (Spike with IS) H->I J Data Acquisition & Analysis I->J K Report Results J->K

Caption: Procurement and verification workflow for a research chemical standard.

Simplified Signaling Pathway of Buphedrone

Buphedrone is a stimulant that primarily acts on the dopaminergic system.[9] Like other cathinones, it potentiates the release of dopamine from nerve terminals.[1][3] Studies have shown that its rewarding properties are mediated through the activation of dopamine D1 receptors.[9][10]

cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron DA Dopamine (DA) Vesicle Synaptic Vesicle DAT Dopamine Transporter (DAT) SynapticDA Synaptic Dopamine DAT->SynapticDA Increased DA Concentration D1R Dopamine D1 Receptor Response Cellular Response (e.g., Reward Signaling) D1R->Response Buphedrone Buphedrone Buphedrone->DAT Inhibits Reuptake/ Promotes Efflux SynapticDA->D1R Binds to

Caption: Simplified mechanism of action for Buphedrone at a dopamine synapse.

References

An In-depth Technical Guide on the Regulatory and Pharmacological Profile of Buphedrone and its Deuterated Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Buphedrone (α-methylamino-butyrophenone or MABP) is a synthetic stimulant of the cathinone class, structurally related to methamphetamine and the naturally occurring cathinone found in the khat plant.[1] It has emerged as a recreational drug, leading to its control in numerous jurisdictions worldwide. This guide provides a comprehensive overview of the regulatory status of buphedrone, its pharmacological properties, and the potential regulatory pathways for its deuterated analogs. While quantitative pharmacological data and detailed experimental protocols for buphedrone are presented, it is critical to note that specific research on deuterated buphedrone is currently lacking in publicly available scientific literature. Therefore, the discussion regarding its deuterated analogs is based on the established regulatory frameworks for deuterated drugs and controlled substance analogs.

Regulatory Status of Buphedrone

Buphedrone is a controlled substance in many countries due to its potential for abuse and stimulant effects. The legal classification varies, impacting its availability for research and the penalties for its illicit use.

Jurisdiction Regulatory Status Legal Framework/Authority
United States Schedule I Controlled Substance[2][3]Controlled Substances Act (CSA)[4]
United Kingdom Class B drug[1]Misuse of Drugs Act 1971[5]
Germany Anlage II Controlled Drug (Authorized trade only, not prescriptible)[1][2]Betäubungsmittelgesetz (BtMG)[4]
China Controlled Substance (as of October 2015)[2]-
Canada Schedule I[6]Controlled Drugs and Substances Act[5][7]
Australia Schedule 9 Prohibited Substance[8]The Poisons Standard (SUSMP)[8]

Regulatory Considerations for Deuterated Buphedrone

There is no specific legislation addressing deuterated buphedrone. However, its legal status would likely be determined by existing regulations for deuterated drugs and controlled substance analogs.

In the United States:

  • The Federal Analogue Act: Deuterated buphedrone could be considered a "controlled substance analogue" under the Federal Analogue Act (21 U.S.C. § 813).[9][10] To be classified as such, it must be "substantially similar" in chemical structure and have a similar or greater stimulant effect on the central nervous system as buphedrone (a Schedule I substance).[11] If intended for human consumption, it would be treated as a Schedule I substance.[10]

  • FDA Pathway for Deuterated Drugs: For therapeutic purposes, a deuterated version of an existing drug is considered a new chemical entity (NCE) by the FDA.[12] This allows for a potentially expedited approval process via the 505(b)(2) pathway, which permits the sponsor to rely on safety and efficacy data from the non-deuterated version of the drug.[12][13] However, bridging studies, including in vitro and in vivo pharmacokinetic and toxicology studies, would be required to justify this reliance.[12]

The following diagram illustrates the potential regulatory pathways for deuterated buphedrone in the United States:

G cluster_0 Deuterated Buphedrone cluster_1 Potential Regulatory Pathways (USA) cluster_2 Considerations cluster_3 Outcome Deuterated Buphedrone Deuterated Buphedrone Analogue Act Federal Analogue Act (21 U.S.C. § 813) Deuterated Buphedrone->Analogue Act FDA Pathway FDA 505(b)(2) Pathway Deuterated Buphedrone->FDA Pathway Similarity Substantially Similar to Buphedrone? Analogue Act->Similarity Therapeutic Use Intended for Therapeutic Use? FDA Pathway->Therapeutic Use Human Consumption Intended for Human Consumption? Similarity->Human Consumption Yes Schedule I Treated as Schedule I Substance Human Consumption->Schedule I Yes NCE New Chemical Entity (NCE) Approval Therapeutic Use->NCE Yes

Potential US Regulatory Pathways for Deuterated Buphedrone.

Pharmacology of Buphedrone

Buphedrone is a central nervous system stimulant that primarily acts on monoamine transporters.[14] Its rewarding and abuse potential are linked to its effects on the dopaminergic system.[15]

In Vitro Pharmacology

Buphedrone functions as an inhibitor of dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters.[16]

Transporter Interaction IC50 (nM) Monoamine Release
Dopamine (DAT)Uptake Inhibition1680 ± 220No
Norepinephrine (NET)Uptake Inhibition311 ± 38Yes
Serotonin (SERT)Uptake Inhibition5190 ± 410No
Data from Simmler et al., 2014, as cited in Benchchem[16]
Mechanism of Action and Signaling Pathway

Studies in animal models have shown that the rewarding properties of buphedrone are mediated through the activation of dopamine D1 receptors.[15] Repeated administration of buphedrone has been found to increase the expression of D1 receptors in the dorsal striatum and nucleus accumbens.[15]

The following diagram illustrates the proposed signaling pathway for buphedrone's rewarding effects:

G Buphedrone Buphedrone DAT Dopamine Transporter (DAT) Buphedrone->DAT Inhibits Reuptake Dopamine Increased Synaptic Dopamine DAT->Dopamine Leads to D1R Dopamine D1 Receptor Dopamine->D1R Activates Reward Rewarding Effects / Abuse Potential D1R->Reward

Buphedrone's Dopamine D1 Receptor-Mediated Reward Pathway.

Experimental Protocols

The following are generalized protocols for key experiments used to assess the abuse liability and pharmacological effects of psychostimulants like buphedrone.

Conditioned Place Preference (CPP)

This paradigm assesses the rewarding effects of a drug by pairing its administration with a specific environment.

  • Apparatus: A two- or three-compartment chamber with distinct visual and tactile cues in each compartment.

  • Pre-conditioning Phase: The animal is allowed to freely explore the entire apparatus to determine any initial preference for a particular compartment.

  • Conditioning Phase: Over several days, the animal receives an injection of the drug (e.g., buphedrone) and is confined to one compartment. On alternate days, it receives a vehicle injection and is confined to the other compartment.

  • Test Phase: The animal is placed back in the apparatus in a drug-free state, and the time spent in each compartment is recorded. A significant increase in time spent in the drug-paired compartment indicates a conditioned place preference.

Intravenous Self-Administration

This "gold-standard" model assesses the reinforcing properties of a drug.

  • Surgical Preparation: Animals are surgically implanted with an intravenous catheter.

  • Apparatus: An operant conditioning chamber equipped with two levers and an infusion pump connected to the catheter.

  • Acquisition Phase: Presses on the "active" lever result in an intravenous infusion of the drug, while presses on the "inactive" lever have no consequence.

  • Data Analysis: The number of infusions earned is the primary measure of the drug's reinforcing efficacy.

The following diagram outlines a typical workflow for a preclinical abuse potential study:

G Start Start CPP Conditioned Place Preference (CPP) Start->CPP SA Intravenous Self-Administration Start->SA Locomotor Locomotor Activity Start->Locomotor Analysis Data Analysis & Interpretation CPP->Analysis SA->Analysis Locomotor->Analysis WB Western Blotting End End WB->End Analysis->WB Post-mortem tissue analysis

Workflow for Preclinical Abuse Potential Assessment.
Locomotor Activity

This test measures the stimulant or depressant effects of a drug on spontaneous movement.

  • Apparatus: An open-field arena equipped with infrared beams to automatically track the animal's movement.

  • Habituation: The animal is placed in the arena for a period to allow it to acclimate.

  • Drug Administration: The animal is injected with the drug or vehicle.

  • Testing: The animal is returned to the arena, and its locomotor activity (e.g., distance traveled, rearing) is recorded over a set period.

Western Blotting for Receptor Expression

This technique is used to quantify changes in protein levels, such as dopamine receptors, in specific brain regions.

  • Tissue Preparation: Brain regions of interest (e.g., nucleus accumbens, dorsal striatum) are dissected and homogenized.

  • Protein Quantification: The total protein concentration in the homogenates is determined.

  • SDS-PAGE: Proteins are separated by size using gel electrophoresis.

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane.

  • Immunoblotting: The membrane is incubated with primary antibodies specific to the protein of interest (e.g., D1 dopamine receptor) and then with a secondary antibody that allows for detection.

  • Detection and Quantification: The protein bands are visualized and their intensity is quantified to determine relative protein expression levels.

Synthesis and Analysis

Synthesis of Buphedrone

The synthesis of buphedrone typically involves the bromination of a propiophenone precursor followed by a reaction with methylamine.

Synthesis of Deuterated Analogs

While specific protocols for deuterated buphedrone are not available, the synthesis of deuterated compounds often involves the use of deuterated starting materials or reagents in established synthetic routes. For example, deuterated enaminones, which are versatile intermediates for nitrogenous heterocycles, can be synthesized using deuterated methyl formate (DCO2Me).[17]

Analytical Methods

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective method for the detection and quantification of buphedrone and its metabolites in biological matrices.[9] Gas chromatography-mass spectrometry (GC-MS) is also a common analytical technique.

Conclusion

Buphedrone is a potent psychostimulant with a significant potential for abuse, leading to its widespread control. Its pharmacological profile is characterized by the inhibition of monoamine transporters, with a pronounced effect on dopamine and norepinephrine. The rewarding properties of buphedrone are mediated by the dopamine D1 receptor.

The regulatory status of deuterated buphedrone remains undefined. In the absence of specific legislation, it would likely be subject to control under existing analogue laws in many jurisdictions. For any potential therapeutic development, a deuterated version of buphedrone would be considered a new chemical entity and require a rigorous evaluation by regulatory agencies, although an expedited pathway may be possible. Further research is needed to elucidate the specific pharmacological, toxicological, and metabolic properties of deuterated buphedrone to fully understand its potential risks and benefits.

References

Spectroscopic and Mechanistic Analysis of Buphedrone-d3 Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic properties of Buphedrone-d3 Hydrochloride, a deuterated analog of the synthetic cathinone, buphedrone. Due to the limited availability of public spectroscopic data for the deuterated species, this document primarily presents data for the non-deuterated Buphedrone Hydrochloride as a close proxy. Key differences expected in the spectra of the deuterated compound are noted. Additionally, this guide outlines the experimental protocols for acquiring such data and illustrates the compound's primary mechanism of action on the dopaminergic signaling pathway.

Spectroscopic Data

The following tables summarize the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for Buphedrone Hydrochloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopic Data for Buphedrone Hydrochloride

Chemical Shift (δ) ppmMultiplicityAssignment
7.5-8.0MultipletAromatic protons (C₆H₅)
5.1-5.3MultipletMethine proton (CH-N)
2.8-3.0SingletN-Methyl protons (N-CH₃)*
1.8-2.0MultipletMethylene protons (CH₂-CH₃)
0.8-1.0TripletMethyl protons (CH₂-CH₃)

*Note: For this compound, the signal corresponding to the N-Methyl protons (N-CH₃) at approximately 2.8-3.0 ppm would be absent due to the substitution of protons with deuterium.

¹³C NMR Spectroscopic Data for Buphedrone Hydrochloride [1]

Chemical Shift (δ) ppmAssignment
~195.9Carbonyl Carbon (C=O)[1]
~134.0Aromatic Carbon (Quaternary)
~128.0-129.0Aromatic Carbons (CH)
~59.9Methine Carbon (CH-N)[1]
~31.5N-Methyl Carbon (N-CH₃)[1]
~16.3Methylene Carbon (CH₂-CH₃)[1]
~12.0Methyl Carbon (CH₂-CH₃)
Infrared (IR) Spectroscopy

Key IR Absorption Bands for Buphedrone Hydrochloride

Wavenumber (cm⁻¹)IntensityAssignment
~2970Medium-StrongC-H Stretch (Aliphatic)
~2700-2400Broad, StrongN-H Stretch (Amine Salt)
~1680StrongC=O Stretch (Ketone)
~1600, ~1450Medium-WeakC=C Stretch (Aromatic)
~700, ~760StrongC-H Bend (Aromatic, Monosubstituted)

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A sample of approximately 5-10 mg of Buphedrone Hydrochloride is dissolved in a suitable deuterated solvent, such as deuterium oxide (D₂O), deuterated chloroform (CDCl₃), or deuterated dimethyl sulfoxide (DMSO-d₆), to a final volume of 0.5-0.7 mL in a standard 5 mm NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS) or 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) for aqueous samples, is added for chemical shift calibration.

Instrumentation and Parameters:

  • Spectrometer: A high-field NMR spectrometer, typically operating at a proton frequency of 300 MHz or higher.

  • Nuclei: ¹H and ¹³C.

  • Temperature: Standard ambient probe temperature (e.g., 298 K).

  • ¹H NMR Parameters:

    • Pulse Sequence: Standard single-pulse experiment.

    • Number of Scans: 16-64, depending on sample concentration.

    • Relaxation Delay: 1-5 seconds.

    • Spectral Width: A range sufficient to cover all expected proton signals (e.g., 0-12 ppm).

  • ¹³C NMR Parameters:

    • Pulse Sequence: Standard proton-decoupled single-pulse experiment.

    • Number of Scans: 1024 or more, due to the lower natural abundance of ¹³C.

    • Relaxation Delay: 2-5 seconds.

    • Spectral Width: A range sufficient to cover all expected carbon signals (e.g., 0-220 ppm).

Infrared (IR) Spectroscopy

Sample Preparation: For solid samples, the most common method is Attenuated Total Reflectance (ATR). A small amount of the crystalline Buphedrone Hydrochloride is placed directly onto the ATR crystal (e.g., diamond or germanium). Sufficient pressure is applied to ensure good contact between the sample and the crystal.

Instrumentation and Parameters:

  • Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Spectral Range: Typically 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Background: A background spectrum of the clean, empty ATR crystal is recorded prior to the sample measurement and automatically subtracted from the sample spectrum.

Mechanism of Action: Dopaminergic Signaling Pathway

Buphedrone, like other synthetic cathinones, primarily exerts its stimulant effects by modulating the dopaminergic system in the brain.[2] Its mechanism of action involves the inhibition of the dopamine transporter (DAT), which leads to an increase in the extracellular concentration of dopamine in the synaptic cleft. This enhanced dopaminergic neurotransmission is associated with the rewarding and psychostimulant properties of the drug.[2]

Buphedrone_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron dopamine_vesicle Dopamine Vesicles dopamine_release Dopamine Release dopamine_vesicle->dopamine_release Action Potential dopamine_synapse Dopamine dopamine_release->dopamine_synapse dat Dopamine Transporter (DAT) dopamine_synapse->dat Reuptake d1_receptor Dopamine D1 Receptor dopamine_synapse->d1_receptor Binding downstream_signaling Downstream Signaling (e.g., cAMP pathway activation) d1_receptor->downstream_signaling Activation buphedrone Buphedrone-d3 HCl buphedrone->dat Inhibition

References

Methodological & Application

Application Note: Quantitative Analysis of Synthetic Cathinones in Biological Matrices using Buphedrone-d3 Hydrochloride as an Internal Standard by GC-MS

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and reliable Gas Chromatography-Mass Spectrometry (GC-MS) method for the quantitative analysis of synthetic cathinones in biological matrices, such as urine and blood. The protocol employs Buphedrone-d3 Hydrochloride as an internal standard (IS) to ensure accuracy and precision in quantification. The methodology includes a solid-phase extraction (SPE) procedure for sample cleanup and concentration, followed by derivatization to improve the chromatographic performance of the target analytes. This method is intended for researchers, scientists, and drug development professionals involved in forensic toxicology, clinical chemistry, and pharmaceutical research.

Introduction

Synthetic cathinones, often referred to as "bath salts," are a class of new psychoactive substances (NPS) that have seen a significant rise in abuse over the past decade.[1][2] Their chemical structures are similar to amphetamines, and they produce stimulant effects.[3] The rapid emergence of new cathinone analogs presents a significant challenge for forensic and clinical laboratories, requiring sensitive and specific analytical methods for their detection and quantification.[2][4]

Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used technique for the analysis of cathinones due to its high chromatographic resolution and definitive mass spectral identification.[4][5][6] However, the quantitative analysis of these compounds in complex biological matrices can be affected by matrix effects and variations in sample preparation. The use of a stable isotope-labeled internal standard, such as this compound, is crucial for accurate quantification as it closely mimics the chemical behavior of the target analytes during extraction, derivatization, and chromatographic analysis, thus compensating for any potential sample loss or instrumental variability.[1]

This application note provides a detailed protocol for the simultaneous quantification of several common synthetic cathinones using this compound as an internal standard.

Experimental Protocols

Materials and Reagents
  • This compound (Internal Standard)

  • Reference standards of target cathinones (e.g., Mephedrone, Methylone, MDPV, Buphedrone)

  • Methanol (HPLC grade)

  • Ethyl acetate (GC grade)

  • Ammonium hydroxide

  • Phosphate buffer (pH 6)

  • Solid-Phase Extraction (SPE) cartridges (mixed-mode cation exchange)

  • Derivatizing agent: N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or Pentafluoropropionic anhydride (PFPA)

  • Anhydrous Sodium Sulfate

  • Nitrogen gas for evaporation

Sample Preparation: Solid-Phase Extraction (SPE)
  • Sample Pre-treatment: To 1 mL of biological matrix (e.g., urine, plasma), add 10 µL of the this compound internal standard solution (1 µg/mL in methanol). Add 2 mL of phosphate buffer (pH 6) and vortex for 30 seconds.

  • SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge by sequentially passing 3 mL of methanol and 3 mL of phosphate buffer (pH 6). Do not allow the cartridge to dry.

  • Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge at a slow, steady flow rate (approx. 1-2 mL/min).

  • Washing: Wash the cartridge with 3 mL of deionized water, followed by 3 mL of methanol. Dry the cartridge under vacuum for 5 minutes.

  • Elution: Elute the analytes with 3 mL of a freshly prepared solution of ethyl acetate/ammonium hydroxide (98:2, v/v).

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

Derivatization
  • To the dried extract, add 50 µL of MSTFA (or PFPA) and 50 µL of ethyl acetate.

  • Cap the vial tightly and heat at 70°C for 30 minutes.

  • Cool the vial to room temperature. The sample is now ready for GC-MS analysis.

GC-MS Instrumental Parameters
ParameterSetting
Gas Chromatograph Agilent 6890 or equivalent
Column 5% Phenyl Methyl Siloxane (e.g., HP-5MS), 30 m x 0.25 mm i.d., 0.25 µm film thickness
Injector Splitless mode, 250°C
Injection Volume 1 µL
Carrier Gas Helium, constant flow at 1.0 mL/min
Oven Program Initial temperature 100°C, hold for 1 min, ramp at 15°C/min to 280°C, hold for 5 min
Mass Spectrometer Agilent 5975 or equivalent
Ionization Mode Electron Ionization (EI), 70 eV
Source Temperature 230°C
Quadrupole Temp. 150°C
Acquisition Mode Selected Ion Monitoring (SIM)

Data Presentation

Table 1: Representative GC-MS SIM Parameters for Selected Cathinones and Buphedrone-d3 HCl (as TMS derivatives)
CompoundRetention Time (min)Quantifier Ion (m/z)Qualifier Ion 1 (m/z)Qualifier Ion 2 (m/z)
Mephedrone-TMS8.5258146160
Methylone-TMS8.9858160178
Buphedrone-TMS9.2172146174
Buphedrone-d3-TMS (IS) 9.20 75 146 177
MDPV-TMS11.5412684288

Note: Retention times and mass fragments are representative and may vary depending on the specific instrument and conditions used. Derivatization with other agents like PFPA will result in different fragments.

Table 2: Representative Method Validation Parameters
AnalyteLimit of Detection (LOD) (ng/mL)Limit of Quantification (LOQ) (ng/mL)Linearity (r²) (5-500 ng/mL)Recovery (%)
Mephedrone1.05.0>0.99585-95
Methylone1.05.0>0.99582-93
Buphedrone0.52.5>0.99888-98
MDPV2.010.0>0.99275-88

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis GC-MS Analysis cluster_data_processing Data Processing sample Biological Sample (1 mL) add_is Add Buphedrone-d3 HCl (IS) sample->add_is buffer Add Buffer & Vortex add_is->buffer spe Solid-Phase Extraction (SPE) buffer->spe elute Elution spe->elute evap Evaporation to Dryness elute->evap derivatize Add Derivatizing Agent evap->derivatize heat Heat at 70°C for 30 min derivatize->heat inject Inject 1 µL into GC-MS heat->inject acquire Data Acquisition (SIM Mode) inject->acquire integrate Peak Integration acquire->integrate calibrate Calibration Curve Generation integrate->calibrate quantify Quantification of Analytes calibrate->quantify report Reporting quantify->report internal_standard_logic cluster_analyte Analyte cluster_is Internal Standard (IS) cluster_calculation Calculation analyte_peak Analyte Peak Area ratio Peak Area Ratio (Analyte/IS) analyte_peak->ratio analyte_conc Analyte Concentration (Unknown) result Calculated Analyte Concentration is_peak IS Peak Area is_peak->ratio is_conc IS Concentration (Known) calibration Calibration Curve (Ratio vs. Concentration) is_conc->calibration ratio->calibration calibration->result

References

Application Note: Quantification of Buphedrone in Biological Samples Using Buphedrone-d3 HCl

Author: BenchChem Technical Support Team. Date: November 2025

This application note describes a validated method for the quantitative analysis of buphedrone in biological matrices, such as blood and urine, using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with Buphedrone-d3 HCl as a stable isotope-labeled internal standard. This method is intended for use in forensic toxicology, clinical toxicology, and research settings.

Introduction

Buphedrone (2-(methylamino)-1-phenylbutan-1-one) is a synthetic cathinone and stimulant that has been identified in numerous "bath salt" products.[1] Its abuse poses a significant challenge for forensic and clinical toxicologists. Accurate and reliable quantification of buphedrone in biological specimens is crucial for determining exposure and assessing its physiological effects. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred analytical technique for the determination of synthetic cathinones due to its high sensitivity and selectivity.[2][3]

The use of a stable isotope-labeled internal standard, such as Buphedrone-d3 HCl, is critical for accurate quantification as it co-elutes with the analyte and experiences similar matrix effects and ionization suppression, thereby correcting for variations during sample preparation and analysis.[4] This application note provides a detailed protocol for the extraction and LC-MS/MS analysis of buphedrone in blood and urine.

Experimental

Materials and Reagents
  • Buphedrone hydrochloride standard (1 mg/mL)

  • Buphedrone-d3 Hydrochloride (100 µg/mL)[5]

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium formate

  • Deionized water (18 MΩ·cm)

  • Solid-phase extraction (SPE) cartridges (mixed-mode cation exchange)

  • Blank human blood and urine

Instrumentation
  • Liquid chromatograph coupled with a triple quadrupole mass spectrometer (LC-MS/MS)

  • Analytical column: C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm)

  • SPE manifold

  • Centrifuge

  • Evaporator

Standard and Quality Control Sample Preparation
  • Stock Solutions: Prepare stock solutions of buphedrone and Buphedrone-d3 HCl in methanol.

  • Working Standard Solutions: Prepare serial dilutions of the buphedrone stock solution in methanol to create calibration standards.

  • Internal Standard Working Solution: Prepare a working solution of Buphedrone-d3 HCl in methanol.

  • Calibration and QC Samples: Spike appropriate volumes of the working standard solutions into blank biological matrix (blood or urine) to prepare calibration standards and quality control (QC) samples at low, medium, and high concentrations.

Sample Preparation Protocol: Solid-Phase Extraction (SPE)

A mixed-mode solid-phase extraction is recommended for the isolation of synthetic cathinones from biological matrices.[6][7]

  • Sample Pre-treatment:

    • To 1 mL of blood or urine, add the internal standard (Buphedrone-d3 HCl).

    • Add 2 mL of a suitable buffer (e.g., phosphate buffer, pH 6.0).

    • Vortex and centrifuge the sample.

  • SPE Cartridge Conditioning:

    • Condition the mixed-mode cation exchange SPE cartridge with 2 mL of methanol, followed by 2 mL of deionized water, and finally 2 mL of the buffer used for sample pre-treatment.

  • Sample Loading:

    • Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 2 mL of deionized water, followed by 2 mL of an acidic buffer, and then 2 mL of methanol to remove interferences.

  • Elution:

    • Elute the analyte and internal standard with 2 mL of a freshly prepared elution solvent (e.g., 5% ammonium hydroxide in methanol).

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a stream of nitrogen.

    • Reconstitute the residue in a suitable volume of the mobile phase.

LC-MS/MS Analysis Protocol

Liquid Chromatography Conditions
ParameterCondition
Column C18 reversed-phase column (e.g., Agilent Zorbax Eclipse XDB C-18, 75 mm x 4.6 mm, 3.5 µm)[3]
Mobile Phase A 2mM ammonium formate with 0.1% formic acid in water[2]
Mobile Phase B 0.1% formic acid in acetonitrile:water (9:1)[2]
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40 °C
Gradient A typical gradient starts with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute the analytes, followed by re-equilibration.
Mass Spectrometry Conditions
ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Gas Temperature 350 °C[8]
Gas Flow 13 L/min[8]
Nebulizer Pressure 60 psi[8]
Capillary Voltage 2500 V[8]
MRM Transitions
CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Buphedrone178.1149.1, 105.1Optimized values
Buphedrone-d3181.1152.1, 105.1Optimized values

Note: The specific precursor and product ions and collision energies should be optimized for the instrument in use.

Method Validation Summary

The analytical method should be validated according to established guidelines, such as those from the Scientific Working Group for Forensic Toxicology (SWGTOX).[7][9]

ParameterTypical Acceptance CriteriaExample Results
Linearity (R²) > 0.99Linearity was observed from 1 ng/mL to 25 ng/mL for buphedrone.[2]
Limit of Detection (LOD) Signal-to-noise ratio ≥ 3LODs in the range of 0.003 to 0.035 ng/g have been reported for synthetic cathinones in oral fluid.[10]
Limit of Quantitation (LOQ) Signal-to-noise ratio ≥ 10, with acceptable precision and accuracyLOQs for buphedrone have been reported at 25 ng/mL in urine and blood.[6] In other studies, LOQs ranged from 0.25-5 ng/mL in both matrices.[7][11]
Accuracy (% Bias) Within ± 20% (± 25% at LOQ)Accuracy in the range of 86-95% has been demonstrated for cathinone analysis in urine.[6]
Precision (% RSD) ≤ 20% (≤ 25% at LOQ)Intra-assay precision in urine yielded CVs between 1.2-3.6%.[6]
Recovery Consistent, precise, and reproducibleExtraction efficiencies of 84-104% in urine and 81-93% in blood have been achieved for synthetic cathinones using SPE.[7][11]
Matrix Effect Minimized and compensated by the internal standardThe use of a deuterated internal standard is crucial to compensate for matrix effects.[4]

Data Analysis

Quantification is performed by constructing a calibration curve using the peak area ratio of the analyte to the internal standard versus the concentration of the calibrators. The concentration of buphedrone in unknown samples is then determined from this calibration curve.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (Blood/Urine) Add_IS Add Buphedrone-d3 HCl Sample->Add_IS Pretreat Buffer & Centrifuge Add_IS->Pretreat SPE Solid-Phase Extraction Pretreat->SPE Elute Elute Analytes SPE->Elute Evap Evaporate to Dryness Elute->Evap Recon Reconstitute Evap->Recon Inject Inject Sample Recon->Inject Separate Chromatographic Separation Inject->Separate Ionize Ionization (ESI+) Separate->Ionize Detect MS/MS Detection (MRM) Ionize->Detect Integrate Peak Integration Detect->Integrate Calibrate Calibration Curve Integrate->Calibrate Quantify Quantification Calibrate->Quantify

Caption: Experimental workflow for the quantification of buphedrone.

logical_relationship Analyte Buphedrone SamplePrep Sample Preparation (Extraction, Evaporation) Analyte->SamplePrep IS Buphedrone-d3 HCl (Internal Standard) IS->SamplePrep LCMS LC-MS/MS Analysis (Injection, Ionization) SamplePrep->LCMS Ratio Peak Area Ratio (Analyte / IS) LCMS->Ratio Quantification Accurate Quantification Ratio->Quantification Corrects for variability

Caption: Role of the internal standard in quantification.

Conclusion

The described LC-MS/MS method using Buphedrone-d3 HCl as an internal standard provides a sensitive, selective, and reliable approach for the quantification of buphedrone in biological samples. Proper method validation is essential to ensure the accuracy and precision of the results for forensic and clinical applications.

References

Forensic Toxicology Applications of Buphedrone-d3 Hydrochloride: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Buphedrone (α-methylamino-butyrophenone) is a synthetic cathinone, a class of psychoactive substances that have emerged as drugs of abuse.[1][2] In the field of forensic toxicology, the accurate and reliable quantification of buphedrone in biological matrices is crucial for clinical and legal investigations. Buphedrone-d3 Hydrochloride, a deuterated analog of buphedrone, serves as an ideal internal standard for quantitative analysis by mass spectrometry.[3][4] Its use compensates for variations in sample preparation and instrument response, ensuring the precision and accuracy of the analytical method.[5]

These application notes provide detailed protocols for the quantification of buphedrone in biological samples using this compound as an internal standard with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).

Analytical Methods and Protocols

The choice of analytical technique often depends on the available instrumentation and the specific requirements of the forensic investigation. Both LC-MS/MS and GC-MS are powerful tools for the identification and quantification of synthetic cathinones.[6][7]

Protocol 1: Quantification of Buphedrone in Whole Blood and Urine by LC-MS/MS

This protocol describes a validated method for the quantitative analysis of buphedrone in whole blood and urine using this compound as an internal standard.

1. Sample Preparation (Solid-Phase Extraction - SPE)

Solid-phase extraction is a common and effective method for extracting and concentrating analytes from complex biological matrices.[6][8][9]

  • Materials:

    • Whole blood or urine samples

    • This compound internal standard solution (100 ng/mL in methanol)

    • Phosphate buffer (pH 6.0)

    • Mixed-mode solid-phase extraction (SPE) cartridges

    • Methanol

    • Dichloromethane

    • Isopropanol

    • Ammonium hydroxide

    • Ethyl acetate

    • Formic acid

    • Centrifuge

    • Evaporator

  • Procedure:

    • To 1 mL of whole blood or urine, add 25 µL of the this compound internal standard solution.

    • Add 2 mL of phosphate buffer (pH 6.0) and vortex to mix.

    • Condition the SPE cartridge with 3 mL of methanol, followed by 3 mL of deionized water, and 3 mL of phosphate buffer. Do not allow the cartridge to dry.

    • Load the sample onto the SPE cartridge.

    • Wash the cartridge with 3 mL of deionized water, followed by 3 mL of 0.1 M acetic acid, and then 3 mL of methanol.

    • Dry the cartridge thoroughly under vacuum for 5-10 minutes.

    • Elute the analytes with two aliquots of 1.5 mL of a freshly prepared mixture of dichloromethane, isopropanol, and ammonium hydroxide (80:20:2 v/v/v).

    • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Instrumentation and Conditions

  • Liquid Chromatograph:

    • Column: A C18 analytical column (e.g., 150 mm x 4.6 mm, 5 µm) is suitable.[10]

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

    • Gradient:

      • 0-1 min: 95% A

      • 1-8 min: Linear gradient to 5% A

      • 8-10 min: Hold at 5% A

      • 10.1-12 min: Return to 95% A

    • Flow Rate: 0.5 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 40°C

  • Mass Spectrometer:

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • Scan Type: Multiple Reaction Monitoring (MRM)

    • MRM Transitions:

      • Buphedrone: Precursor ion > Product ion 1, Precursor ion > Product ion 2 (specific m/z values to be determined based on instrumentation)

      • Buphedrone-d3: Precursor ion > Product ion 1, Precursor ion > Product ion 2 (specific m/z values to be determined based on instrumentation)

    • Collision Energy and other MS parameters: Optimize based on the specific instrument.

3. Method Validation

The analytical method should be validated according to established guidelines to ensure its reliability.[11][12] Key validation parameters include:

  • Linearity: Establish a calibration curve using fortified blank samples with known concentrations of buphedrone. The range should typically cover expected concentrations in forensic samples (e.g., 1-500 ng/mL).

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.

  • Precision and Accuracy: Assess the closeness of agreement between repeated measurements and the true value, respectively.

  • Selectivity: Evaluate the method's ability to differentiate and quantify the analyte in the presence of other components in the sample.

  • Matrix Effect: Investigate the influence of the biological matrix on the ionization of the analyte.

  • Stability: Assess the stability of the analyte in the biological matrix under different storage conditions.

Protocol 2: Quantification of Buphedrone in Whole Blood by GC-MS

GC-MS is another widely used technique in forensic toxicology. Derivatization is often employed to improve the chromatographic properties and mass spectral fragmentation of cathinones.[6]

1. Sample Preparation (Liquid-Liquid Extraction - LLE)

Liquid-liquid extraction is a classic and effective sample preparation technique.[9]

  • Materials:

    • Whole blood samples

    • This compound internal standard solution (100 ng/mL in methanol)

    • Saturated sodium borate buffer (pH 9.2)

    • Ethyl acetate

    • N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% TMCS (derivatizing agent)

    • Centrifuge

    • Evaporator

  • Procedure:

    • To 1 mL of whole blood, add 25 µL of the this compound internal standard solution.

    • Add 1 mL of saturated sodium borate buffer and vortex.

    • Add 5 mL of ethyl acetate, vortex for 2 minutes, and then centrifuge for 10 minutes at 3000 rpm.

    • Transfer the upper organic layer to a clean tube.

    • Evaporate the organic layer to dryness under a stream of nitrogen at 40°C.

    • Add 50 µL of MSTFA with 1% TMCS and 50 µL of ethyl acetate. Cap the tube and heat at 70°C for 20 minutes.

    • Cool to room temperature and inject 1 µL into the GC-MS.

2. GC-MS Instrumentation and Conditions

  • Gas Chromatograph:

    • Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) is suitable.

    • Inlet Temperature: 250°C

    • Oven Temperature Program:

      • Initial temperature: 100°C, hold for 1 minute

      • Ramp: 20°C/min to 280°C

      • Hold: 5 minutes at 280°C

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Scan Mode: Selected Ion Monitoring (SIM)

    • Ions to Monitor:

      • Buphedrone-TMS derivative: Select 3-4 characteristic ions.

      • Buphedrone-d3-TMS derivative: Select 3-4 characteristic ions.

Quantitative Data Summary

The following table summarizes typical quantitative data for buphedrone analysis in forensic toxicology. Note that specific values can vary depending on the laboratory, methodology, and instrumentation.

ParameterBiological MatrixAnalytical MethodReported ValueReference
Limit of Detection (LOD) BloodGC/MS25 ng/mL[6]
Limit of Detection (LOD) UrineGC/MS25 ng/mL[6]
Linearity Range PlasmaGC-MS5–300 ng/mL[13]
Linearity Range UrineGC-MS20-1500 ng/mL[13]
Linearity Range UrineLC-MS/MS1-5000 ng/mL[3]
Reported Blood Concentration Driving under the influence caseNot specified3 ng/mL[14]
Reported Blood Concentration Fatal car crashNot specified127 ng/mL[14]

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing sample Biological Sample (Blood or Urine) add_is Add Buphedrone-d3 HCl (Internal Standard) sample->add_is extraction Extraction (SPE or LLE) add_is->extraction evaporation Evaporation extraction->evaporation reconstitution Reconstitution / Derivatization evaporation->reconstitution lc_ms LC-MS/MS Analysis reconstitution->lc_ms LC-MS/MS Protocol gc_ms GC-MS Analysis reconstitution->gc_ms GC-MS Protocol quantification Quantification lc_ms->quantification gc_ms->quantification reporting Reporting quantification->reporting

Caption: General experimental workflow for the quantification of buphedrone.

Proposed Metabolic Pathway of Buphedrone

The metabolic pathway of buphedrone is expected to be similar to that of its isomer, mephedrone. The primary metabolic transformations involve N-demethylation, reduction of the keto group, and hydroxylation of the tolyl group.[15]

metabolic_pathway cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism buphedrone Buphedrone nor_buphedrone Nor-buphedrone (N-demethylation) buphedrone->nor_buphedrone dihydro_buphedrone Dihydro-buphedrone (Keto reduction) buphedrone->dihydro_buphedrone hydroxy_buphedrone Hydroxy-buphedrone (Hydroxylation) buphedrone->hydroxy_buphedrone glucuronide Glucuronide Conjugates nor_buphedrone->glucuronide dihydro_buphedrone->glucuronide hydroxy_buphedrone->glucuronide

Caption: Proposed metabolic pathway of buphedrone.

Conclusion

The use of this compound as an internal standard is essential for the accurate and precise quantification of buphedrone in forensic toxicology casework. The detailed LC-MS/MS and GC-MS protocols provided, along with the summary of quantitative data and visual representations of the workflow and metabolic pathway, offer a comprehensive resource for researchers, scientists, and drug development professionals. Proper method validation is paramount to ensure the defensibility of analytical results in a forensic context.

References

Application Note: Protocol for Preparing Buphedrone-d3 Hydrochloride Stock Solutions

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Buphedrone-d3 Hydrochloride is a deuterated analog of Buphedrone, a synthetic cathinone.[1] As a stable isotope-labeled internal standard, it is a critical component in quantitative mass spectrometry-based analyses for the accurate detection and quantification of Buphedrone in biological and forensic samples.[2] The preparation of accurate and stable stock solutions is the first and a crucial step for reliable experimental results. This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions.

Buphedrone, in its free base form, is susceptible to dimerization, making the hydrochloride salt the preferred and more stable form for analytical applications.[1][2] Proper handling and storage of the stock solution are essential to prevent degradation and ensure the integrity of the standard.[3][4]

Quantitative Data Summary

The following table summarizes the key quantitative information for this compound and the recommended parameters for stock solution preparation.

ParameterValueReference
Compound Name This compound[5]
Synonyms 2-(Methyl-d3-amino)-1-phenyl-1-butanone Hydrochloride[5]
Molecular Formula C₁₁H₁₂D₃NO • HCl[6]
Unlabeled Formula Weight 213.7 g/mol [6]
CAS Number 1346601-80-6[5]
Purity ≥98%[6]
Formulation Crystalline solid[6]
Recommended Solvent Methanol or DMSO[6]
Stock Solution Conc. 1 mg/mLN/A
Storage Temperature -20°C[3][4][7]

Experimental Protocol: Preparation of 1 mg/mL Stock Solution

This protocol details the steps for preparing a 1 mg/mL stock solution of this compound.

3.1. Materials and Equipment

  • This compound (crystalline solid)

  • Methanol (HPLC grade or higher) or Dimethyl sulfoxide (DMSO)

  • Analytical balance (readable to at least 0.01 mg)

  • Calibrated pipettes

  • Amber glass vial with a PTFE-lined cap

  • Vortex mixer

  • Sonicator (optional)

  • Personal Protective Equipment (PPE): safety glasses, gloves, lab coat

3.2. Procedure

  • Acclimatization: Allow the vial containing this compound to equilibrate to room temperature for at least 15-20 minutes before opening to prevent condensation of moisture.

  • Weighing: Tare the analytical balance with a clean, empty amber glass vial. Carefully weigh the desired amount of this compound (e.g., 1 mg) into the vial. Record the exact weight.

  • Solvent Addition: Based on the recorded weight, calculate the required volume of solvent to achieve a 1 mg/mL concentration. For example, if 1.2 mg of the compound is weighed, add 1.2 mL of the chosen solvent (Methanol or DMSO). Use a calibrated pipette to add the solvent to the vial.

  • Dissolution: Cap the vial securely and vortex for 1-2 minutes until the solid is completely dissolved. If necessary, briefly sonicate the vial to aid dissolution. Visually inspect the solution to ensure no particulate matter remains.

  • Labeling: Clearly label the vial with the compound name, concentration (1 mg/mL), solvent used, preparation date, and initials of the preparer.

  • Storage: Store the prepared stock solution in the amber glass vial at -20°C.[3][4][7] For long-term storage, it is advisable to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

3.3. Stability and Handling

  • Buphedrone is unstable in its free base form; the hydrochloride salt provides greater stability.[1][2]

  • Studies on related cathinones have shown that storage at -20°C is optimal for minimizing degradation in biological samples.[3][4][7]

  • Before use, allow the stock solution to warm to room temperature and vortex briefly to ensure homogeneity.

  • Avoid exposure of the solution to light and elevated temperatures for extended periods.

Diagrams

4.1. Experimental Workflow

G cluster_prep Preparation cluster_storage Storage & Use A Acclimatize Buphedrone-d3 HCl to Room Temperature B Weigh Compound (e.g., 1 mg) A->B 15-20 min C Add Solvent (e.g., 1 mL Methanol) B->C Calculate Volume D Dissolve (Vortex/Sonicate) C->D E Label Vial D->E F Store at -20°C E->F G Prepare Working Solutions F->G As Needed

Caption: Workflow for preparing Buphedrone-d3 HCl stock solution.

References

Application Notes and Protocols for Buphedrone Analysis using a d3-Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the quantitative analysis of buphedrone in common biological matrices, including whole blood, plasma, and urine. The methodologies incorporate the use of a deuterated internal standard (Buphedrone-d3) to ensure accuracy and precision. The following sections detail three common sample preparation techniques: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE), followed by analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Overview of Sample Preparation Techniques

The choice of sample preparation technique is critical for accurate and reliable quantification of buphedrone in biological matrices. The primary goal is to remove interfering substances such as proteins, lipids, and salts that can suppress the ionization of the target analyte and its internal standard in the mass spectrometer, a phenomenon known as the matrix effect.

  • Protein Precipitation (PPT): This is a rapid and straightforward method for removing proteins from biological samples, typically using an organic solvent like acetonitrile or methanol. While fast, it may result in a less clean extract compared to LLE or SPE.

  • Liquid-Liquid Extraction (LLE): This technique separates analytes from interferences by partitioning them between two immiscible liquid phases. It offers a cleaner sample than PPT but can be more time-consuming and require larger volumes of organic solvents.

  • Solid-Phase Extraction (SPE): SPE is a highly selective and efficient method that uses a solid sorbent to isolate the analyte of interest from the sample matrix. It provides the cleanest extracts, leading to reduced matrix effects and improved sensitivity.

Experimental Protocols

Reagents and Materials
  • Buphedrone and Buphedrone-d3 certified reference standards

  • HPLC-grade acetonitrile, methanol, and water

  • Formic acid, ammonium hydroxide, and hydrochloric acid

  • Organic solvents for LLE (e.g., ethyl acetate, hexane)

  • SPE cartridges (e.g., mixed-mode cation exchange)

  • Vortex mixer, centrifuge, and evaporator

  • LC-MS/MS system

Protocol 1: Protein Precipitation (PPT) for Whole Blood/Plasma

This protocol is a rapid method suitable for high-throughput screening.

Procedure:

  • To 100 µL of whole blood or plasma sample in a microcentrifuge tube, add 10 µL of Buphedrone-d3 internal standard solution (concentration to be optimized based on expected analyte levels).

  • Add 300 µL of ice-cold acetonitrile to precipitate the proteins.

  • Vortex the mixture vigorously for 30 seconds.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

Protocol 2: Liquid-Liquid Extraction (LLE) for Urine

This protocol provides a cleaner extract compared to PPT and is well-suited for urine samples.

Procedure:

  • To 200 µL of urine sample in a glass tube, add 10 µL of Buphedrone-d3 internal standard solution.[1]

  • Add 100 µL of 1 N NaOH to basify the sample.[1]

  • Add 1 mL of an extraction solvent mixture (e.g., ethyl acetate:hexane, 1:1 v/v).[1]

  • Vortex for 1 minute to ensure thorough mixing.

  • Centrifuge at 3,000 x g for 5 minutes to separate the aqueous and organic layers.

  • Transfer the upper organic layer (approximately 800 µL) to a clean tube.[1]

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

Protocol 3: Solid-Phase Extraction (SPE) for Plasma/Whole Blood

This protocol is recommended for achieving the highest sensitivity and specificity by providing the cleanest sample extract. A mixed-mode cation exchange SPE cartridge is often suitable for cathinones.

Procedure:

  • Sample Pre-treatment: To 100 µL of plasma or hemolyzed whole blood, add 10 µL of Buphedrone-d3 internal standard solution and 1 mL of 0.1 M phosphate buffer (pH 6.0). Vortex to mix.

  • SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge by passing 2 mL of methanol followed by 2 mL of 0.1 M phosphate buffer (pH 6.0).

  • Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 2 mL of 0.1 M acetic acid.

    • Wash the cartridge with 2 mL of methanol to remove polar interferences.

  • Elution: Elute the buphedrone and its internal standard with 2 x 1 mL of a freshly prepared solution of dichloromethane:isopropanol:ammonium hydroxide (78:20:2 v/v/v).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 50°C. Reconstitute the residue in 100 µL of 0.1% formic acid in 10:90 (v/v) acetonitrile:water.

Data Presentation

The following tables summarize typical quantitative data for buphedrone analysis obtained from various studies. These values can serve as a reference for method development and validation.

Table 1: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Parameters for Buphedrone and Buphedrone-d3

AnalytePrecursor Ion (m/z)Product Ion 1 (m/z) (Quantifier)Product Ion 2 (m/z) (Qualifier)Collision Energy (eV)
Buphedrone178.1131.0105.015
Buphedrone-d3181.1131.0105.015

Note: Collision energies should be optimized for the specific instrument used.

Table 2: Comparison of Validation Parameters for Buphedrone Analysis

ParameterProtein Precipitation (PPT)Liquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)
Linearity Range (ng/mL) 5 - 5000.5 - 1000.2 - 100
Limit of Detection (LOD) (ng/mL) 1 - 50.1 - 0.50.05 - 0.2
Limit of Quantification (LOQ) (ng/mL) 50.50.2
Recovery (%) 70 - 9085 - 10590 - 110
Matrix Effect (%) 60 - 8580 - 95> 90

These are representative values and may vary depending on the specific matrix, instrumentation, and protocol used.

Visualization of Experimental Workflows

The following diagrams illustrate the logical flow of each sample preparation protocol.

Protein_Precipitation_Workflow Start Sample (Whole Blood/Plasma) + Buphedrone-d3 IS Add_Acetonitrile Add Ice-Cold Acetonitrile Start->Add_Acetonitrile Vortex Vortex Add_Acetonitrile->Vortex Centrifuge Centrifuge Vortex->Centrifuge Collect_Supernatant Collect Supernatant Centrifuge->Collect_Supernatant Evaporate Evaporate to Dryness Collect_Supernatant->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Analysis LC-MS/MS Analysis Reconstitute->Analysis

Caption: Protein Precipitation Workflow.

Liquid_Liquid_Extraction_Workflow Start Sample (Urine) + Buphedrone-d3 IS Basify Basify with NaOH Start->Basify Add_Solvent Add Extraction Solvent Basify->Add_Solvent Vortex Vortex Add_Solvent->Vortex Centrifuge Centrifuge Vortex->Centrifuge Collect_Organic_Layer Collect Organic Layer Centrifuge->Collect_Organic_Layer Evaporate Evaporate to Dryness Collect_Organic_Layer->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Analysis LC-MS/MS Analysis Reconstitute->Analysis Solid_Phase_Extraction_Workflow Start Sample (Plasma/Whole Blood) + Buphedrone-d3 IS Pre_treat Pre-treat with Buffer Start->Pre_treat Load Load Sample Pre_treat->Load Condition Condition SPE Cartridge Condition->Load Wash Wash Cartridge Load->Wash Elute Elute Analytes Wash->Elute Evaporate Evaporate Eluate Elute->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Analysis LC-MS/MS Analysis Reconstitute->Analysis

References

Application Notes and Protocols for In Vitro Drug Metabolism Studies of Buphedrone-d3 Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Buphedrone (α-methylamino-butyrophenone) is a synthetic cathinone that acts as a stimulant of the central nervous system. As with other psychoactive substances, understanding its metabolic fate is crucial for predicting its pharmacokinetic profile, potential drug-drug interactions, and toxicological effects. In vitro metabolism studies are fundamental in early drug development to elucidate these aspects. The use of a stable isotope-labeled internal standard, such as Buphedrone-d3 Hydrochloride, is essential for accurate quantification in complex biological matrices by mass spectrometry, mitigating matrix effects and improving the reliability of pharmacokinetic data.

These application notes provide detailed protocols for conducting in vitro metabolism studies of buphedrone using human liver microsomes, with a focus on identifying major phase I metabolites and characterizing the enzymes responsible for their formation.

Core Principles and Applications

The primary objectives of these in vitro studies are:

  • Metabolite Identification: To identify the major phase I metabolites of buphedrone, primarily through N-dealkylation and β-keto reduction.

  • Enzyme Phenotyping: To identify the specific cytochrome P450 (CYP450) isoenzymes involved in buphedrone metabolism.

  • Enzyme Kinetics: To determine the kinetic parameters (Km and Vmax) of the primary metabolic pathways.

  • Quantitative Analysis: To develop a robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the accurate quantification of buphedrone and its metabolites, using this compound as an internal standard.

Data Presentation

Table 1: LC-MS/MS Parameters for Buphedrone and its Metabolites
AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Buphedrone178.1149.115
Buphedrone-d3181.1152.115
Norbuphedrone164.1135.118
Dihydrobuphedrone180.1105.120
Table 2: Representative Enzyme Kinetics of Buphedrone Metabolism in Human Liver Microsomes
Metabolic PathwayMetaboliteApparent Km (µM)Apparent Vmax (pmol/min/mg protein)
N-dealkylationNorbuphedrone75250
β-keto reductionDihydrobuphedrone120180

Note: The kinetic parameters presented are hypothetical and serve as an illustrative example for data presentation. Actual values must be determined experimentally.

Table 3: Inhibition of CYP2D6 by Buphedrone in Human Liver Microsomes
ParameterValue
IC5061.7 µM

This value indicates that buphedrone acts as an inhibitor of the CYP2D6 enzyme.

Experimental Protocols

Protocol 1: In Vitro Metabolism of Buphedrone in Human Liver Microsomes

Objective: To determine the metabolic stability of buphedrone and identify its major phase I metabolites.

Materials:

  • Buphedrone

  • This compound (for internal standard)

  • Pooled Human Liver Microsomes (HLMs)

  • 0.1 M Phosphate Buffer (pH 7.4)

  • NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Acetonitrile (ACN)

  • Methanol (MeOH)

  • Formic Acid

  • Purified water

  • Incubator/shaking water bath (37°C)

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Preparation of Incubation Mixtures:

    • In a microcentrifuge tube, combine 0.1 M phosphate buffer (pH 7.4), pooled human liver microsomes (final concentration 0.5 mg/mL), and buphedrone (final concentration 1 µM).

    • Prepare a negative control by omitting the NADPH regenerating system.

    • Pre-incubate the mixtures for 5 minutes at 37°C in a shaking water bath.

  • Initiation of Reaction:

    • Initiate the metabolic reaction by adding the NADPH regenerating system to the sample tubes (excluding the negative control).

  • Incubation:

    • Incubate the reactions at 37°C with gentle agitation for various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Termination of Reaction:

    • At each time point, terminate the reaction by adding 2 volumes of ice-cold acetonitrile containing this compound (internal standard at a final concentration of 100 nM).

  • Sample Processing:

    • Vortex the samples vigorously for 1 minute.

    • Centrifuge at 14,000 rpm for 10 minutes to precipitate the proteins.

    • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of mobile phase (e.g., 50:50 water:methanol with 0.1% formic acid).

  • LC-MS/MS Analysis:

    • Inject an aliquot of the reconstituted sample into the LC-MS/MS system for analysis.

    • Monitor the disappearance of the parent drug (buphedrone) and the formation of potential metabolites (norbuphedrone, dihydrobuphedrone) over time.

Protocol 2: Enzyme Phenotyping of Buphedrone Metabolism

Objective: To identify the primary CYP450 enzymes responsible for buphedrone metabolism.

Materials:

  • Recombinant human CYP450 enzymes (e.g., CYP1A2, CYP2A6, CYP2B6, CYP2C9, CYP2C19, CYP2D6, CYP3A4)

  • Selective chemical inhibitors for CYP450 enzymes (e.g., quinidine for CYP2D6, ketoconazole for CYP3A4)

  • All other reagents from Protocol 1

Procedure:

  • Incubation with Recombinant Enzymes:

    • Incubate buphedrone with individual recombinant CYP450 enzymes following the procedure outlined in Protocol 1.

    • Analyze the formation of metabolites to identify which enzymes are capable of metabolizing buphedrone.

  • Chemical Inhibition Study:

    • Incubate buphedrone with pooled human liver microsomes in the presence and absence of selective CYP450 inhibitors.

    • Pre-incubate the microsomes with the inhibitor for 10 minutes at 37°C before adding buphedrone and initiating the reaction with NADPH.

    • A significant decrease in metabolite formation in the presence of a specific inhibitor indicates the involvement of that CYP450 isoenzyme.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_reagents Prepare Reagents (Buffer, Microsomes, Buphedrone) pre_incubate Pre-incubate at 37°C prep_reagents->pre_incubate add_nadph Initiate with NADPH pre_incubate->add_nadph incubate Incubate at 37°C (Time Course) add_nadph->incubate terminate Terminate with ACN + Buphedrone-d3 incubate->terminate centrifuge Centrifuge terminate->centrifuge extract_supernatant Extract Supernatant centrifuge->extract_supernatant dry_reconstitute Dry & Reconstitute extract_supernatant->dry_reconstitute lcms_analysis LC-MS/MS Analysis dry_reconstitute->lcms_analysis

Caption: Experimental workflow for in vitro metabolism of buphedrone.

metabolic_pathway Buphedrone Buphedrone Norbuphedrone Norbuphedrone (N-dealkylation) Buphedrone->Norbuphedrone CYP2D6 (major) Other CYPs (minor) Dihydrobuphedrone Dihydrobuphedrone (β-keto reduction) Buphedrone->Dihydrobuphedrone Carbonyl Reductases

Caption: Proposed Phase I metabolic pathway of buphedrone.

Application of Buphedrone-d3 Hydrochloride in Clinical Toxicology Screening

Author: BenchChem Technical Support Team. Date: November 2025

Application Note

Introduction

Buphedrone is a synthetic cathinone, a class of novel psychoactive substances (NPS) that pose a significant challenge to clinical and forensic toxicology laboratories. Accurate and reliable quantification of buphedrone in biological matrices is crucial for diagnosing intoxications, in driving under the influence cases, and in postmortem investigations. Stable isotope-labeled internal standards (SIL-ISs) are the gold standard for quantitative analysis by mass spectrometry, as they mimic the analyte's chemical and physical properties, correcting for variations during sample preparation and analysis. Buphedrone-d3 Hydrochloride is a deuterated analog of buphedrone, making it an ideal internal standard for the quantification of buphedrone in biological samples such as blood and urine.[1]

Principle of Use

In quantitative mass spectrometry-based methods, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) or Gas Chromatography-Mass Spectrometry (GC-MS), a known amount of this compound is added to the biological sample at the beginning of the analytical process.[2] The deuterated standard and the native buphedrone are extracted, and if necessary, derivatized together. During chromatographic separation, Buphedrone-d3 co-elutes with the unlabeled buphedrone.[1] In the mass spectrometer, the two compounds are distinguished by their mass-to-charge (m/z) ratio. By comparing the peak area ratio of the analyte to the internal standard, precise and accurate quantification can be achieved, compensating for potential analyte loss during sample preparation and fluctuations in instrument response.[2]

Applications

This compound is primarily used in clinical and forensic toxicology for the quantitative analysis of buphedrone in:

  • Blood and Plasma: To determine the concentration of buphedrone in cases of suspected intoxication or drug-impaired driving.

  • Urine: For routine drug screening and monitoring of buphedrone use.

  • Postmortem Specimens: To investigate the role of buphedrone in fatalities.

Quantitative Data Summary

The following tables summarize the quantitative data for buphedrone analysis using deuterated internal standards, as reported in various studies. These values can serve as a reference for method development and validation.

Table 1: Limits of Detection (LOD) and Quantification (LOQ) for Buphedrone in Biological Matrices

MatrixAnalytical MethodLODLOQReference
BloodLC-MS/MS-0.02 - 1.5 ng/mL[1]
BloodGC-MS-25 ng/mL[3]
UrineGC-MS-25 ng/mL[3]
UrineLC-Q/TOF-MS-0.25 - 5 ng/mL[2]
BloodLC-Q/TOF-MS-0.25 - 5 ng/mL[2]

Table 2: Linearity Ranges for Buphedrone Quantification

MatrixAnalytical MethodLinearity RangeReference
Whole BloodGC-MS5 - 500 ng/mL>0.99[1]
UrineLC-MS/MS1 - 25 ng/mL>0.99[4]

Experimental Protocols

Below are detailed protocols for the analysis of buphedrone in blood and urine using this compound as an internal standard. These are representative methods synthesized from published literature and should be validated in-house.

Protocol 1: Quantification of Buphedrone in Whole Blood by LC-MS/MS

This protocol describes a method for the quantitative analysis of buphedrone in whole blood using protein precipitation for sample preparation and LC-MS/MS for detection.

1. Materials and Reagents

  • Buphedrone analytical standard

  • This compound internal standard

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Whole blood samples (calibrators, quality controls, and unknown specimens)

2. Internal Standard Spiking

  • Prepare a working solution of this compound at a concentration of 100 ng/mL in methanol.

  • To 100 µL of whole blood sample, add 10 µL of the 100 ng/mL this compound working solution.

3. Sample Preparation (Protein Precipitation)

  • To the spiked blood sample, add 300 µL of ice-cold acetonitrile.

  • Vortex vigorously for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

  • Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

4. LC-MS/MS Conditions

  • Liquid Chromatography (LC):

    • Column: C18 column (e.g., 100 x 2.1 mm, 1.7 µm)

    • Mobile Phase A: 0.1% formic acid in water

    • Mobile Phase B: 0.1% formic acid in acetonitrile

    • Gradient: A typical gradient would start at 5% B, ramp up to 95% B over several minutes, hold, and then return to initial conditions for re-equilibration.

    • Flow Rate: 0.3 mL/min

    • Injection Volume: 5 µL

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI), positive mode

    • Scan Type: Multiple Reaction Monitoring (MRM)

    • MRM Transitions (example):

      • Buphedrone: Precursor ion > Product ion 1, Precursor ion > Product ion 2

      • Buphedrone-d3: Precursor ion+3 > Product ion 1, Precursor ion+3 > Product ion 2

    • Optimize collision energies and other MS parameters for the specific instrument.

5. Data Analysis

  • Generate a calibration curve by plotting the peak area ratio of buphedrone to Buphedrone-d3 against the concentration of the calibrators.

  • Quantify buphedrone in unknown samples using the regression equation from the calibration curve.

Protocol 2: Quantification of Buphedrone in Urine by GC-MS

This protocol outlines a method for the quantitative analysis of buphedrone in urine using liquid-liquid extraction (LLE) and derivatization prior to GC-MS analysis.

1. Materials and Reagents

  • Buphedrone analytical standard

  • This compound internal standard

  • Ammonium hydroxide

  • Ethyl acetate

  • Pentafluoropropionic anhydride (PFPA) or other suitable derivatizing agent

  • Urine samples (calibrators, quality controls, and unknown specimens)

2. Internal Standard Spiking

  • Prepare a working solution of this compound at a concentration of 100 ng/mL in methanol.

  • To 1 mL of urine sample, add 10 µL of the 100 ng/mL this compound working solution.

3. Sample Preparation (Liquid-Liquid Extraction)

  • To the spiked urine sample, add 100 µL of concentrated ammonium hydroxide to basify the sample (pH > 9).

  • Add 3 mL of ethyl acetate and vortex for 5 minutes.

  • Centrifuge at 3,000 x g for 10 minutes.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

4. Derivatization

  • To the dried extract, add 50 µL of ethyl acetate and 50 µL of PFPA.

  • Cap the tube and heat at 70°C for 20 minutes.

  • Evaporate the derivatizing agent and solvent to dryness under nitrogen.

  • Reconstitute the derivatized residue in 50 µL of ethyl acetate.

  • Transfer to an autosampler vial for GC-MS analysis.

5. GC-MS Conditions

  • Gas Chromatography (GC):

    • Column: HP-5MS or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm)

    • Injector Temperature: 250°C

    • Oven Temperature Program: Start at 100°C, hold for 1 minute, ramp to 280°C at 20°C/min, hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate.

  • Mass Spectrometry (MS):

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Scan Mode: Selected Ion Monitoring (SIM)

    • SIM Ions (example for PFPA derivative):

      • Buphedrone derivative: Select 2-3 characteristic fragment ions.

      • Buphedrone-d3 derivative: Select the corresponding fragment ions with a +3 Da shift.

6. Data Analysis

  • Construct a calibration curve by plotting the peak area ratio of the buphedrone derivative to the Buphedrone-d3 derivative against the concentration of the calibrators.

  • Determine the concentration of buphedrone in unknown samples from the calibration curve.

Visualizations

experimental_workflow_lcmsms cluster_sample_prep Sample Preparation cluster_analysis Analysis start 1. Blood Sample (100 µL) spike 2. Spike with Buphedrone-d3 HCl start->spike precipitate 3. Add Acetonitrile (Protein Precipitation) spike->precipitate centrifuge 4. Centrifuge precipitate->centrifuge evaporate 5. Evaporate Supernatant centrifuge->evaporate reconstitute 6. Reconstitute in Mobile Phase evaporate->reconstitute lc_separation 7. LC Separation (C18 Column) reconstitute->lc_separation ms_detection 8. MS/MS Detection (MRM Mode) lc_separation->ms_detection data_analysis 9. Data Analysis (Quantification) ms_detection->data_analysis

Caption: LC-MS/MS workflow for buphedrone analysis in blood.

signaling_pathway_internal_standard cluster_sample Biological Sample cluster_standard Internal Standard cluster_process Analytical Process cluster_quantification Quantification analyte Buphedrone (Analyte) extraction Extraction analyte->extraction is Buphedrone-d3 HCl (IS) is->extraction analysis MS Analysis extraction->analysis ratio Peak Area Ratio (Analyte / IS) analysis->ratio concentration Concentration Calculation ratio->concentration

Caption: Principle of quantification using an internal standard.

References

Troubleshooting & Optimization

Optimizing internal standard concentration of Buphedrone-d3 Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Buphedrone-d3 Hydrochloride as an internal standard in quantitative analyses.

Frequently Asked Questions (FAQs)

Q1: What is the optimal concentration of this compound to use as an internal standard (IS)?

The optimal concentration of this compound is application-dependent and should be determined experimentally. A general guideline is to use a concentration that provides a consistent and reproducible signal across all samples without causing detector saturation. The goal is to achieve a response that is similar to the analyte of interest at the midpoint of the calibration curve. A common starting point is a concentration in the mid-range of the analyte's expected concentrations in the samples.

Q2: Why is a stable isotope-labeled internal standard like this compound preferred for quantitative analysis?

Stable isotope-labeled internal standards (SIL-IS) are considered the gold standard in quantitative mass spectrometry.[1] Because this compound is chemically identical to the analyte (Buphedrone), it co-elutes and experiences similar ionization effects and potential matrix effects.[2] This close physicochemical behavior allows it to effectively compensate for variations during sample preparation, injection, and ionization, leading to improved accuracy and precision in the quantification of Buphedrone.[1][3]

Q3: How should I properly store my this compound stock and working solutions?

Studies have shown that synthetic cathinones, including buphedrone, can be unstable in biological matrices, with stability being dependent on temperature and pH.[4][5] It is recommended to store stock solutions in a non-biological matrix (e.g., methanol, acetonitrile) at -20°C or lower for long-term stability. Working solutions, especially those prepared in biological matrices, should be prepared fresh whenever possible. If short-term storage is necessary, it should be at refrigerated temperatures (2-8°C) and for a limited duration, which should be validated.[6]

Q4: Can I use this compound to quantify other synthetic cathinones?

While structurally similar, it is not ideal to use this compound to quantify other synthetic cathinones. The best practice is to use a specific SIL-IS for each analyte. Different compounds will have unique retention times and ionization efficiencies, and a non-isomeric internal standard may not adequately compensate for matrix effects, potentially leading to inaccurate quantification.[7]

Troubleshooting Guide

Issue Potential Cause Recommended Action
High Variability in IS Peak Area Inconsistent sample preparation (e.g., pipetting errors, incomplete extraction).Review and standardize the sample preparation workflow. Ensure accurate and consistent addition of the IS to all samples, including calibrators and quality controls.[2]
Instability of Buphedrone in the sample matrix.Buphedrone can degrade in certain biological matrices, especially at room temperature or in alkaline conditions.[4][8] Prepare samples fresh and keep them cooled. Evaluate the stability of buphedrone in your specific matrix and storage conditions.
Matrix effects leading to ion suppression or enhancement.Optimize chromatographic separation to separate the analyte and IS from interfering matrix components.[2] Consider a more rigorous sample clean-up procedure.
Poor Peak Shape of IS Column overload.Reduce the concentration of the internal standard.
Inappropriate solvent for sample reconstitution.Ensure the final sample solvent is compatible with the initial mobile phase conditions.
IS Signal Drifting During an Analytical Run Changes in mass spectrometer performance.Allow for adequate instrument warm-up and stabilization. Perform system suitability tests before and during the run.
Contamination of the ion source.Clean the ion source according to the manufacturer's recommendations.
No or Very Low IS Signal Incorrect preparation of IS working solution.Verify the concentration and preparation of the IS working solution.
Mass spectrometer settings not optimized for Buphedrone-d3.Optimize the MS parameters, including precursor and product ions, collision energy, and other source-dependent parameters for Buphedrone-d3.
Degradation of the IS stock solution.Prepare a fresh stock solution from a new vial of the certified reference material.

Experimental Protocols

Protocol 1: Optimization of this compound Concentration

Objective: To determine the optimal concentration of this compound that provides a stable and reproducible signal and effectively normalizes the analyte signal.

Methodology:

  • Prepare Analyte and IS Stock Solutions: Prepare individual stock solutions of Buphedrone and this compound in a suitable organic solvent (e.g., methanol) at a concentration of 1 mg/mL.

  • Prepare Calibration Standards: Prepare a series of calibration standards of Buphedrone in the desired biological matrix, covering the expected concentration range of your samples.

  • Prepare IS Working Solutions: Prepare a series of working solutions of this compound at different concentrations (e.g., 10 ng/mL, 50 ng/mL, 100 ng/mL, 200 ng/mL, 500 ng/mL) in the same solvent used for sample dilution or reconstitution.

  • Spike Samples: Spike a constant volume of each IS working solution into aliquots of each calibration standard and a blank matrix sample.

  • Sample Preparation: Perform your established sample preparation procedure (e.g., protein precipitation, liquid-liquid extraction, solid-phase extraction).

  • LC-MS/MS Analysis: Analyze the prepared samples using a validated LC-MS/MS method.

  • Data Evaluation:

    • Evaluate the peak area response of the IS across all samples. The optimal concentration should yield a consistent peak area with low variability (e.g., %RSD < 15%).

    • Assess the linearity of the calibration curves generated using each IS concentration.

    • The chosen concentration should provide a response that is neither too low (poor signal-to-noise) nor too high (detector saturation). A response similar to the mid-point of the analyte's calibration curve is often a good target.

Protocol 2: Evaluation of Matrix Effects

Objective: To assess the impact of the biological matrix on the ionization of Buphedrone and the ability of this compound to compensate for these effects.

Methodology:

  • Prepare Three Sets of Samples:

    • Set 1 (Neat Solution): Prepare standards of Buphedrone and this compound at a low, medium, and high concentration in the reconstitution solvent.

    • Set 2 (Post-Extraction Spike): Extract at least six different lots of blank biological matrix using your established sample preparation method. Spike the extracted matrix with Buphedrone and this compound at the same low, medium, and high concentrations as in Set 1.

    • Set 3 (Pre-Extraction Spike): Spike at least six different lots of blank biological matrix with Buphedrone and this compound at the same low, medium, and high concentrations as in Set 1 before the extraction process.

  • LC-MS/MS Analysis: Analyze all three sets of samples.

  • Data Calculation:

    • Matrix Factor (MF): Calculate the MF by dividing the peak area of the analyte in the post-extraction spiked sample (Set 2) by the peak area of the analyte in the neat solution (Set 1). An MF > 1 indicates ion enhancement, while an MF < 1 indicates ion suppression.[9]

    • Internal Standard Normalized Matrix Factor (IS-Normalized MF): Calculate the IS-Normalized MF by dividing the MF of the analyte by the MF of the internal standard. An IS-Normalized MF close to 1 indicates that the IS effectively compensates for the matrix effect.

    • Recovery: Calculate the extraction recovery by comparing the peak area of the analyte in the pre-extraction spiked sample (Set 3) to the post-extraction spiked sample (Set 2).

Visualizations

internal_standard_optimization_workflow cluster_prep Preparation cluster_exp Experimentation cluster_eval Evaluation prep_analyte Prepare Analyte Stock Solution spike Spike Calibrants with each IS Concentration prep_analyte->spike prep_is Prepare IS Stock Solutions (Multiple Concentrations) prep_is->spike prep_cal Prepare Calibration Standards in Matrix prep_cal->spike extract Sample Preparation (e.g., SPE, LLE) spike->extract analyze LC-MS/MS Analysis extract->analyze eval_response Evaluate IS Peak Area Consistency (%RSD) analyze->eval_response eval_linearity Assess Calibration Curve Linearity (R²) analyze->eval_linearity select Select Optimal IS Concentration eval_response->select eval_linearity->select matrix_effect_logic cluster_components Sample Components in Ion Source cluster_ion Ionization Process cluster_outcome Observed Signal analyte Buphedrone ionization Electrospray Ionization (ESI) analyte->ionization is Buphedrone-d3 is->ionization matrix Matrix Components (e.g., phospholipids, salts) matrix->ionization signal_suppression Signal Suppression (Reduced Analyte & IS Signal) ionization->signal_suppression Interference signal_enhancement Signal Enhancement (Increased Analyte & IS Signal) ionization->signal_enhancement Facilitation no_effect No Matrix Effect (Accurate Signal) ionization->no_effect No Interference

References

Addressing matrix effects with Buphedrone-d3 Hydrochloride in urine samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Buphedrone-d3 Hydrochloride as an internal standard to address matrix effects in the analysis of buphedrone in urine samples.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a concern in urine analysis?

A1: Matrix effects are the alteration of analyte ionization efficiency by co-eluting endogenous or exogenous compounds in a sample matrix, such as urine.[1][2][3] These effects, primarily ion suppression or enhancement, can lead to inaccurate quantification of the target analyte (buphedrone). Urine is a complex biological matrix containing a high and variable concentration of salts, urea, creatinine, and other metabolic waste products, which makes it particularly susceptible to significant matrix effects.[1][2] This variability can be over 200% in ion response for some analytes between different urine samples.[1][2]

Q2: How does this compound help in addressing matrix effects?

A2: this compound is a stable isotope-labeled internal standard (SIL-IS). In mass spectrometry-based assays, an ideal internal standard should have physicochemical properties very similar to the analyte of interest.[4] Buphedrone-d3 HCl co-elutes with buphedrone during chromatography and experiences nearly identical ionization suppression or enhancement. By calculating the ratio of the analyte signal to the internal standard signal, the variability caused by matrix effects is normalized, leading to more accurate and precise quantification.[4]

Q3: What are the advantages of using a deuterated internal standard like this compound over other quantification methods?

A3: The primary advantage of using a SIL-IS like this compound is its ability to compensate for variations in both the sample preparation (e.g., extraction efficiency) and matrix effects during analysis.[4] Other methods, such as external calibration, do not account for these sample-specific variations and can lead to erroneous results.[2] While matrix-matched calibration can offer some compensation, it assumes that the matrix of the calibration standards is identical to all unknown samples, which is often not the case with variable urine specimens.

Q4: Can I use a different cathinone's deuterated standard for buphedrone analysis?

A4: While it is possible to use a shared stable isotope from another analyte for internal standardization, it is not recommended for achieving the highest accuracy. For optimal results, an analyte-specific internal standard (ASIL-IS), such as this compound for buphedrone, should be used.[1] This is because even structurally similar compounds can have slight differences in retention time and ionization efficiency, leading to incomplete compensation for matrix effects.

Troubleshooting Guide

Issue 1: High variability in quantitative results between different urine samples.

  • Possible Cause: Significant and variable matrix effects between samples.

  • Troubleshooting Steps:

    • Verify Internal Standard Addition: Ensure that this compound is consistently added to all samples, calibrators, and quality controls at a known and fixed concentration early in the sample preparation process.

    • Optimize Sample Preparation: Employ a robust sample preparation technique to remove as many interfering matrix components as possible. Solid-Phase Extraction (SPE) is often more effective at this than simple "dilute-and-shoot" methods.

    • Chromatographic Separation: Optimize the chromatographic method to ensure baseline separation of buphedrone from any major interfering peaks.

    • Check for Saturation: Ensure that the detector response for both the analyte and the internal standard is within the linear range of the instrument.

Issue 2: Poor recovery of both buphedrone and this compound.

  • Possible Cause: Suboptimal sample extraction procedure.

  • Troubleshooting Steps:

    • Check pH: Ensure the pH of the urine sample is optimized for the chosen extraction method (e.g., basic for liquid-liquid extraction of cathinones).

    • Review SPE Protocol: If using SPE, verify that the cartridge conditioning, loading, washing, and elution steps are performed correctly with the appropriate solvents.

    • Evaluate LLE Solvents: If using Liquid-Liquid Extraction (LLE), experiment with different organic solvents to find the one with the best extraction efficiency for buphedrone.

Issue 3: Ion suppression is still observed despite using this compound.

  • Possible Cause: Extreme levels of interfering compounds in a particular sample.

  • Troubleshooting Steps:

    • Dilute the Sample: A simple dilution of the urine sample (e.g., 1:4 with mobile phase or water) can significantly reduce the concentration of matrix components and thereby lessen ion suppression.

    • Improve Chromatographic Resolution: Further optimization of the LC method to better separate buphedrone from the suppression zone can be beneficial.

    • Post-Column Infusion Study: To identify the region of ion suppression in your chromatogram, perform a post-column infusion experiment with a constant flow of buphedrone and its internal standard while injecting a blank urine extract.

Quantitative Data Summary

The following tables summarize typical performance data for the analysis of synthetic cathinones, including buphedrone, in urine using LC-MS/MS with and without an internal standard.

Table 1: Matrix Effect and Recovery Data for Buphedrone in Urine

ParameterConcentration LevelWithout Internal StandardWith Buphedrone-d3 HCl
Matrix Effect (%) 1 ng/mL-14% to -33%[5]Near 0% (Theoretically)
40 ng/mL-5% to -20%[5]Near 0% (Theoretically)
Apparent Recovery (%) 1 ng/mL70% - 110%95% - 105%
40 ng/mL80% - 120%98% - 102%

Note: The use of a stable isotope-labeled internal standard is intended to normalize the response, bringing the effective matrix effect to near zero and the apparent recovery to near 100% after correction.

Table 2: Method Validation Parameters for Buphedrone Analysis in Urine by LC-MS/MS

ParameterTypical Value
Linearity Range 0.200 - 200 ng/mL[5]
Method Detection Limit (MDL) 0.040 - 0.160 ng/mL[5]
Method Quantification Limit (MQL) 0.120 - 0.480 ng/mL
Intra-day Precision (%CV) < 15%
Inter-day Precision (%CV) < 15%
Accuracy (%Bias) ± 15%

Experimental Protocols

1. Sample Preparation: Solid-Phase Extraction (SPE)

This protocol is a general guideline and may require optimization.

  • Sample Pre-treatment: To 100 µL of urine, add 25 µL of an internal standard working solution (containing this compound). Then add 1 mL of 0.1M phosphate buffer (pH 6) and vortex.[6]

  • Cartridge Conditioning: Condition an Oasis MCX SPE cartridge with 1 mL of methanol followed by 1 mL of 0.1M phosphate buffer (pH 6).[6][7]

  • Sample Loading: Load the pre-treated urine sample onto the SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 1M acetic acid, followed by 1 mL of methanol to remove interfering substances.[6]

  • Elution: Elute the analytes with 1 mL of 2% ammonium hydroxide in a 95:5 (v/v) mixture of dichloromethane and isopropanol.[6]

  • Evaporation and Reconstitution: Add 100 µL of 1% HCl in methanol to the eluate and evaporate to dryness under a gentle stream of nitrogen at 40°C.[6] Reconstitute the residue in 100 µL of mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Analysis

This is an example of a typical LC-MS/MS method.

  • Liquid Chromatography (LC):

    • Column: A C18 column (e.g., 100 mm x 2.1 mm, 1.7 µm)

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

    • Gradient: Start at 15% B, hold for 5 minutes, increase to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions.

    • Flow Rate: 0.3 mL/min

    • Injection Volume: 5 µL

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • Scan Type: Multiple Reaction Monitoring (MRM)

    • Source Parameters:

      • Gas Temperature: 350°C[5]

      • Gas Flow: 13 L/min[5]

      • Nebulizer Pressure: 60 psi[5]

      • Capillary Voltage: 2500 V[5]

    • MRM Transitions:

      • Buphedrone: Precursor Ion (Q1) -> Product Ion (Q3)

      • Buphedrone-d3: Precursor Ion (Q1) -> Product Ion (Q3) (Note: Specific MRM transitions and collision energies need to be optimized for the specific instrument being used.)

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing urine Urine Sample is_add Add Buphedrone-d3 HCl Internal Standard urine->is_add spe Solid-Phase Extraction (SPE) is_add->spe evap Evaporation & Reconstitution spe->evap lc LC Separation evap->lc msms MS/MS Detection lc->msms ratio Calculate Peak Area Ratio (Buphedrone / Buphedrone-d3) msms->ratio quant Quantification using Calibration Curve ratio->quant

Caption: Experimental workflow for buphedrone analysis in urine.

Troubleshooting_Guide issue High Result Variability? check_is Check Internal Standard Addition Protocol issue->check_is Yes solution Accurate Quantification issue->solution No optimize_prep Optimize Sample Preparation (SPE/LLE) check_is->optimize_prep optimize_lc Improve Chromatographic Separation optimize_prep->optimize_lc dilute Dilute Urine Sample optimize_lc->dilute dilute->solution

Caption: Troubleshooting logic for high variability in results.

Matrix_Effect_Mitigation cluster_analyte Analyte cluster_is Internal Standard buphedrone Buphedrone ion_source Mass Spectrometer Ion Source buphedrone->ion_source buphedrone_d3 Buphedrone-d3 HCl buphedrone_d3->ion_source matrix Matrix Components (Salts, Urea, etc.) suppression Ion Suppression/ Enhancement matrix->suppression ratio Signal Ratio (Analyte/IS) ion_source->ratio suppression->ion_source

Caption: Mitigation of matrix effects using a deuterated internal standard.

References

Improving peak shape and resolution for Buphedrone-d3 Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the chromatographic analysis of Buphedrone-d3 Hydrochloride for improved peak shape and resolution.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the most common causes of peak tailing for this compound?

Peak tailing, where a peak's trailing edge is broader than its leading edge, is a frequent issue when analyzing basic compounds like buphedrone.[1] The primary cause is secondary interactions between the basic analyte and acidic silanol groups on the surface of silica-based stationary phases.[2][3]

Other significant causes include:

  • Mobile Phase Issues: Incorrect pH, insufficient buffer strength, or a weak organic solvent can all contribute to tailing.[4]

  • Column Problems: Degradation of the column, loss of stationary phase end-capping, or the formation of a void at the column inlet can lead to poor peak shape.[1]

  • Sample Overload: Injecting too high a concentration of the analyte can saturate the column.[1][4]

  • Instrumental Effects: Excessive dead volume in the system (e.g., from long tubing) can cause band broadening and peak tailing.[2][4]

Q2: My Buphedrone-d3 peak is tailing. How can I fix it?

To address peak tailing, a systematic approach is recommended. The following troubleshooting steps, summarized in the decision tree below, can help identify and resolve the issue.

  • Step 1: Mobile Phase & pH Adjustment: Buphedrone is a basic compound. Lowering the mobile phase pH to approximately 2-3 with an additive like formic acid will protonate the residual silanol groups on the column, minimizing secondary interactions.[4] Ensure your buffer concentration is adequate, typically between 10-50 mM, to maintain a stable pH.[4]

  • Step 2: Evaluate the Column: If pH adjustment does not resolve the issue, consider the column's condition.

    • Use an End-Capped Column: Select a column that is "end-capped," which means most residual silanol groups have been chemically deactivated, reducing their potential for interaction.[1][3]

    • Consider Alternative Stationary Phases: For persistent tailing, switch to a column with a different stationary phase, such as one with a polar-embedded group or a charged surface, which are designed to shield the silanol groups and improve peak shape for basic analytes.[4]

    • Flush or Replace the Column: If the column is old or has been used with complex matrices, it may be contaminated or degraded. Try flushing it with a strong solvent. If performance doesn't improve, replace the column and its associated guard column.[4]

  • Step 3: Optimize Sample and Injection Conditions:

    • Reduce Injection Volume/Concentration: Dilute your sample to check if column overload is the cause.[1]

    • Match Injection Solvent: Ensure your sample is dissolved in a solvent that is weaker than or equal in strength to your initial mobile phase. Injecting in a much stronger solvent can distort the peak shape.[4]

  • Step 4: Check the HPLC System: Minimize any extra-column volume by using tubing with a narrow internal diameter and ensuring all connections are secure and properly fitted to reduce dead volume.[2]

Q3: How can I improve the resolution between Buphedrone-d3 and other closely eluting compounds?

Poor resolution can often be addressed by adjusting chromatographic parameters to increase column efficiency or alter selectivity.

  • Optimize Mobile Phase Composition:

    • Adjust Organic Modifier: Vary the percentage of the organic modifier (e.g., acetonitrile or methanol). A lower percentage generally increases retention and can improve the separation between early-eluting peaks.

    • Modify Gradient: If using a gradient, make it shallower (i.e., a slower increase in the organic modifier over time). This provides more time for compounds to separate on the column.

  • Change Column Parameters:

    • Increase Column Length or Decrease Particle Size: Using a longer column or a column packed with smaller particles increases the number of theoretical plates, enhancing separation efficiency.[3]

  • Derivatization: For complex mixtures where chromatographic optimization is insufficient, derivatization can be an effective strategy. Treatment with reagents like trifluoroacetic anhydride (TFAA) has been shown to improve the chromatographic resolution of cathinone derivatives, resulting in sharper, more symmetric peaks.[5]

Data & Protocols

Table 1: Typical HPLC-MS/MS Parameters for Buphedrone Analysis

The following table summarizes typical starting conditions for developing an analytical method for this compound, based on published methods for synthetic cathinones.[6][7]

ParameterTypical Value / Condition
HPLC System Agilent 1200 Series or equivalent
Mass Spectrometer Agilent 6460 Triple Quadrupole or equivalent
Column Phenomenex Luna Omega Polar C18 (150 mm x 4.6 mm, 5 µm) or equivalent
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.6 mL/min
Injection Volume 5-20 µL
Column Temperature 30-40 °C
Gradient Start at 10-15% B, hold for 1-5 min, increase to 80-95% B over 5-10 min, hold, and re-equilibrate.
Ionization Mode Electrospray Ionization (ESI), Positive
Acquisition Mode Multiple Reaction Monitoring (MRM)
Experimental Protocol: HPLC-MS/MS Analysis of this compound

This protocol provides a general procedure for the quantitative analysis of this compound in a research setting.

1. Standard Preparation:

  • Prepare a 1 mg/mL stock solution of this compound in methanol.
  • Perform serial dilutions from the stock solution with the initial mobile phase composition (e.g., 90% Mobile Phase A, 10% Mobile Phase B) to create a series of calibration standards at the desired concentrations.

2. Sample Preparation:

  • For samples in a complex matrix (e.g., biological fluids), perform a sample clean-up step such as solid-phase extraction (SPE) or protein precipitation to remove interferences.[3]
  • Dilute the final extract in the initial mobile phase composition before injection.

3. HPLC-MS/MS Instrument Setup:

  • Set up the HPLC and mass spectrometer according to the parameters outlined in Table 1.
  • Optimize mass spectrometer source parameters (e.g., gas temperature, gas flow, nebulizer pressure, capillary voltage) by infusing a standard solution of the analyte.[6]
  • Determine the optimal precursor-to-product ion transitions and collision energies for Buphedrone-d3 in MRM mode.

4. Analysis:

  • Inject the prepared calibration standards to generate a calibration curve.
  • Inject the prepared samples for analysis.
  • Integrate the peak area for the Buphedrone-d3 transition and quantify using the calibration curve.

Visualizations

Troubleshooting_Peak_Shape Start Poor Peak Shape Observed (Tailing Factor > 1.2) CheckMobilePhase Is Mobile Phase pH Optimized for Basic Compounds (pH 2-3)? Start->CheckMobilePhase AdjustpH Action: Lower Mobile Phase pH with 0.1% Formic Acid. Is Buffer Strength Adequate (10-50mM)? CheckMobilePhase->AdjustpH No CheckColumn Is the Column Suitable and in Good Condition? CheckMobilePhase->CheckColumn Yes Resolved Peak Shape Improved AdjustpH->Resolved UseEndcapped Action: Use an End-Capped Column or a Column for Basic Compounds (e.g., Polar-Embedded). CheckColumn->UseEndcapped No CheckOverload Is Sample Overload a Possibility? CheckColumn->CheckOverload Yes UseEndcapped->Resolved DiluteSample Action: Dilute Sample or Reduce Injection Volume. Is Injection Solvent Weaker than Mobile Phase? CheckOverload->DiluteSample Yes CheckSystem Check for Extra-Column Volume (Dead Volume) CheckOverload->CheckSystem No DiluteSample->Resolved OptimizeTubing Action: Use Shorter, Narrower ID Tubing. Check Fittings. CheckSystem->OptimizeTubing OptimizeTubing->Resolved

Caption: Troubleshooting decision tree for poor peak shape.

Experimental_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing StandardPrep 1. Standard Preparation (Stock & Dilutions) RunSequence 4. Run Analysis (Standards & Samples) StandardPrep->RunSequence SamplePrep 2. Sample Preparation (Extraction/Dilution) SamplePrep->RunSequence InstrumentSetup 3. HPLC-MS/MS Instrument Setup InstrumentSetup->RunSequence Integration 5. Peak Integration RunSequence->Integration Quantification 6. Quantification Integration->Quantification Report 7. Report Results Quantification->Report

Caption: Experimental workflow for Buphedrone-d3 analysis.

References

Long-term storage and stability of Buphedrone-d3 Hydrochloride solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the long-term storage and stability of Buphedrone-d3 Hydrochloride solutions for researchers, scientists, and drug development professionals. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: While methanol is commonly used, studies on similar synthetic cathinones suggest that acetonitrile is a better choice for long-term stability.[1][2] Methanol can participate in degradation pathways, especially under non-ideal storage conditions.

Q2: What is the optimal storage temperature for this compound solutions?

A2: For long-term storage, it is highly recommended to store solutions at -20°C.[1][2][3] Storage at refrigerated temperatures (4°C) or room temperature leads to significant degradation over time.[1][2] The neat compound should also be stored at -20°C.

Q3: How long can I expect my this compound solution to be stable?

A3: The stability of the solution is highly dependent on the solvent and storage temperature. When stored in acetonitrile at -20°C and protected from light, the solution can be expected to be stable for several months. However, in methanol, degradation can be observed in as little as a few days to weeks, even at refrigerated temperatures.[1][2] It is crucial to perform regular checks of solution integrity.

Q4: Should I be concerned about the pH of my solution?

A4: Yes, the stability of cathinones is pH-dependent. They are considerably more stable under acidic conditions.[4] Degradation is accelerated under neutral or alkaline conditions. When preparing solutions, using a slightly acidic solvent or ensuring the final solution is not basic can enhance stability.

Q5: Are there any special handling precautions I should take?

A5: this compound should be handled in a well-ventilated area, and personal protective equipment (gloves, lab coat, safety glasses) should be worn. It is sold as a hydrochloride salt to improve its stability, as the free base is very unstable.[5] Solutions should be stored in tightly sealed, amber vials to protect from air and light.

Troubleshooting Guide

Issue 1: I am seeing a gradual decrease in the peak area of my this compound standard during analysis.

  • Possible Cause: This is a strong indicator of degradation of the analyte in your solution. Synthetic cathinones are known to be unstable in solution, especially in methanol and at temperatures above freezing.[1][2][6]

  • Solution:

    • Prepare a fresh stock solution from the neat material.

    • Switch to acetonitrile as the solvent if you are currently using methanol.[1][2]

    • Ensure the solution is stored at -20°C between uses.

    • Aliquot the stock solution into smaller volumes to minimize the number of freeze-thaw cycles and exposure to ambient conditions.

Issue 2: I am observing unexpected peaks in the chromatogram of my this compound solution.

  • Possible Cause: These are likely degradation products. The β-keto group in the buphedrone structure is susceptible to oxidation and other degradation pathways, especially when exposed to heat, light, or non-ideal pH.[4][7][8]

  • Solution:

    • Confirm that your storage conditions are optimal (-20°C, protected from light).

    • Prepare a fresh solution and re-analyze to see if the extraneous peaks are present.

    • If using GC-MS, be aware that thermal degradation can occur in the injection port.[7][8] Lowering the injection temperature may minimize the formation of on-instrument degradation products.

Issue 3: My this compound solution appears cloudy or has visible precipitate.

  • Possible Cause: The compound may be precipitating out of solution, especially at low temperatures if the concentration is near its solubility limit in the chosen solvent. While less common with typical analytical concentrations, it can occur.

  • Solution:

    • Gently warm the solution to room temperature and vortex to see if the precipitate redissolves.

    • If it redissolves, consider diluting the stock solution to a lower concentration for storage.

    • If the precipitate does not redissolve, it may be a degradation product, and a fresh solution should be prepared.

Data on Stability of Structurally Similar Cathinones

AnalyteSolventStorage TemperatureTimepoint% DegradationReference
MephedroneMethanolRoom Temperature3 days32.3%[1][2]
MephedroneMethanolRoom Temperature30 days87.6%[1][2]
MephedroneMethanol4°C (Refrigerator)14 days23.3%[1][2]
MephedroneMethanol4°C (Refrigerator)30 days51.3%[2]
MephedroneMethanol-20°C (Freezer)30 daysNo significant loss[1][2]
MephedroneAcetonitrileRoom Temperature30 days32.9%[2]
MephedroneAcetonitrile4°C (Refrigerator)30 daysNo significant loss[2]
MephedroneAcetonitrile-20°C (Freezer)30 daysNo significant loss[1][2]

Experimental Protocols

Protocol for Preparation of this compound Stock Solution (1 mg/mL)

  • Materials:

    • This compound (neat solid)

    • Acetonitrile (HPLC grade or higher)

    • Calibrated analytical balance

    • Class A volumetric flask (e.g., 10 mL)

    • Amber glass vials with PTFE-lined caps

    • Pipettes and tips

  • Procedure:

    • Allow the container of neat this compound to equilibrate to room temperature before opening to prevent condensation.

    • Accurately weigh approximately 10 mg of the neat material.

    • Quantitatively transfer the weighed solid to a 10 mL volumetric flask.

    • Add a small amount of acetonitrile to the flask and swirl to dissolve the solid.

    • Once dissolved, fill the flask to the mark with acetonitrile.

    • Cap the flask and invert several times to ensure homogeneity.

    • Transfer the stock solution to an amber glass vial for storage.

    • Clearly label the vial with the compound name, concentration, solvent, and date of preparation.

    • Store the stock solution at -20°C.

Protocol for Stability Assessment

  • Preparation of Working Solutions:

    • From the stock solution, prepare a series of working solutions at a concentration relevant to your analytical method (e.g., 1 µg/mL).

    • Use the same solvent (acetonitrile) for dilution.

  • Analysis:

    • Analyze the freshly prepared working solution using a validated analytical method (e.g., LC-MS/MS or GC-MS) to establish a baseline (Time 0) response.

    • Store the stock solution and aliquots of the working solution at the desired storage conditions (-20°C, 4°C, room temperature).

    • Periodically (e.g., weekly for room temperature and 4°C, monthly for -20°C), re-analyze the stored solutions.

  • Evaluation:

    • Compare the peak area or concentration of the stored solutions to the Time 0 baseline.

    • A significant decrease in response (e.g., >10-15%) indicates degradation.

    • Monitor for the appearance of new peaks, which may be degradation products.

Visualizations

experimental_workflow Experimental Workflow for this compound Solution Preparation and Storage start Start: Obtain Neat Buphedrone-d3 HCl weigh Accurately weigh neat material start->weigh dissolve Dissolve in Acetonitrile in a volumetric flask weigh->dissolve homogenize Homogenize the solution dissolve->homogenize transfer Transfer to amber vials homogenize->transfer store Store at -20°C transfer->store aliquot Prepare working aliquots store->aliquot analyze Analyze (LC-MS/MS or GC-MS) aliquot->analyze end End: Use in experiments analyze->end

Caption: Workflow for preparing and storing Buphedrone-d3 HCl solutions.

degradation_pathway Plausible Degradation Pathway of Buphedrone buphedrone This compound C11H12D3NO∙HCl oxidation Oxidative Stress (e.g., air, light, heat) buphedrone->oxidation degradation_product Oxidized Degradation Product e.g., N-oxide or other oxidized species oxidation->degradation_product

Caption: Plausible oxidative degradation pathway for Buphedrone.

References

Troubleshooting poor recovery of Buphedrone-d3 Hydrochloride during extraction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing poor recovery of Buphedrone-d3 Hydrochloride during extraction procedures.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes for poor recovery of this compound during extraction?

Poor recovery of this compound can stem from several factors related to both liquid-liquid extraction (LLE) and solid-phase extraction (SPE) methods. These include suboptimal pH of the sample, inappropriate solvent selection for extraction or elution, incomplete phase separation in LLE, and analyte breakthrough during SPE washing steps. The stability of the analyte should also be considered, as buphedrone as a free base can be unstable.[1]

Q2: How does the pH of my sample affect the extraction recovery of this compound?

Buphedrone, like other cathinones, is a basic compound.[1] For efficient extraction into an organic solvent during LLE, the sample's pH should be adjusted to be basic (e.g., pH > 9.5) to ensure the analyte is in its neutral, more organic-soluble form.[2] In SPE, the sample pH will influence the analyte's interaction with the sorbent, especially with mixed-mode or ion-exchange sorbents.[3][4]

Q3: I am observing emulsions during my liquid-liquid extraction. How can I resolve this and improve recovery?

Emulsion formation is a common issue in LLE, especially with complex matrices like plasma or urine, and can trap the analyte, leading to poor recovery.[5] To break emulsions, you can try the following:

  • Gentle Mixing: Instead of vigorous shaking, gently swirl or rock the separation funnel.[5]

  • Salting Out: Add a saturated sodium chloride (brine) solution to increase the ionic strength of the aqueous phase, which can help force the separation.[5][6]

  • Centrifugation: Centrifuging the sample can help break the emulsion.[5][7]

  • Solvent Addition: Adding a small amount of a different organic solvent can alter the properties of the organic phase and disrupt the emulsion.[5]

Q4: My recovery is inconsistent between samples. What could be the cause?

Inconsistent recovery when using a deuterated internal standard like this compound is unusual, as the internal standard is meant to correct for such variability.[8][9][10] However, if you are still observing this, consider the following:

  • Inaccurate Spiking: Ensure the internal standard is accurately and consistently added to every sample before any extraction steps.

  • Matrix Effects: Significant variations in the sample matrix between individual samples could still lead to differential extraction behavior, although a deuterated standard should minimize this.

  • Analyte Stability: Buphedrone's free base is known to be unstable and can undergo dimerization.[1] Ensure your extraction conditions (e.g., temperature, pH) are not promoting degradation.

Q5: What are the ideal storage and handling conditions for this compound?

This compound is typically supplied as a crystalline solid and should be stored at the temperature specified by the manufacturer, often at -20°C for long-term stability.[11] Buphedrone hydrochloride is stable for at least five years under proper storage conditions.[11] For creating stock solutions, solvents such as DMF, DMSO, and ethanol can be used.[11] When preparing working solutions, it is advisable to use fresh dilutions and avoid prolonged storage of low-concentration solutions.

Troubleshooting Poor Recovery

The following table summarizes potential causes of poor recovery and provides recommended solutions for both liquid-liquid and solid-phase extraction methods.

Potential Cause Liquid-Liquid Extraction (LLE) Solution Solid-Phase Extraction (SPE) Solution
Suboptimal pH Adjust the sample pH to >9.5 to ensure Buphedrone-d3 is in its neutral form for efficient partitioning into the organic solvent.[2]Optimize the pH of the sample load and wash solutions based on the sorbent chemistry. For mixed-mode sorbents, pH manipulation is key to retention and elution.[3][4]
Inappropriate Solvent Use a water-immiscible organic solvent that has a high affinity for Buphedrone. Chloroform and mixtures containing ethyl acetate are often good candidates for cathinones.[2][12]Ensure the elution solvent is strong enough to desorb the analyte from the sorbent. A common elution solvent for amphetamine-like substances is a mixture of ethyl acetate, isopropanol, and ammonium hydroxide.[12]
Incomplete Phase Separation Allow adequate time for layers to separate. If emulsions form, use techniques like adding brine, gentle swirling instead of vigorous shaking, or centrifugation.[5][6][7]N/A
Analyte Loss During Washing Minimize the volume and duration of any aqueous washing steps of the organic phase.Ensure the wash solvent is not too strong, which could cause premature elution of the analyte (breakthrough). Test the wash eluate for the presence of the analyte.[4]
Insufficient Elution Volume N/AUse an adequate volume of elution solvent and consider a second elution step to ensure complete recovery from the sorbent.
Analyte Degradation Avoid excessively high temperatures and prolonged exposure to highly basic conditions, as the free base can be unstable.[1]Ensure the elution conditions are not causing on-cartridge degradation of the analyte.

Experimental Protocols

Below are example protocols for liquid-liquid and solid-phase extraction of this compound from a biological matrix like plasma.

Liquid-Liquid Extraction (LLE) Protocol
  • Sample Preparation: To 1 mL of plasma sample, add the internal standard, this compound.

  • pH Adjustment: Add 100 µL of 1M sodium hydroxide to adjust the sample pH to approximately 10. Vortex for 30 seconds.

  • Extraction: Add 5 mL of an appropriate organic solvent (e.g., ethyl acetate or a chloroform/isopropanol mixture).

  • Mixing: Gently rock or swirl the sample for 10-15 minutes to facilitate extraction without forming a significant emulsion.

  • Phase Separation: Centrifuge the sample at 3000 x g for 10 minutes to separate the aqueous and organic layers.

  • Collection: Carefully transfer the upper organic layer to a clean tube.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in a suitable mobile phase for your analytical instrument (e.g., LC-MS/MS).

Solid-Phase Extraction (SPE) Protocol

This protocol uses a mixed-mode SPE cartridge that can exploit both hydrophobic and cation exchange interactions.

  • Cartridge Conditioning:

    • Condition the SPE cartridge with 3 mL of methanol.

    • Equilibrate the cartridge with 3 mL of 100 mM phosphate buffer (pH 6.0).[12]

  • Sample Loading:

    • Pre-treat the sample by diluting it 1:1 with 100 mM phosphate buffer (pH 6.0).

    • Load the pre-treated sample onto the SPE cartridge at a slow, steady flow rate (1-2 mL/minute).[12]

  • Washing:

    • Wash the cartridge with 3 mL of deionized water.

    • Wash with 3 mL of 0.1 M hydrochloric acid to remove basic interferences.[12]

    • Wash with 3 mL of methanol to remove hydrophobic interferences.[12]

  • Drying: Dry the cartridge under vacuum or positive pressure for 2-5 minutes to remove residual wash solvents.[12]

  • Elution:

    • Elute the this compound with 3 mL of a freshly prepared mixture of ethyl acetate/isopropanol/ammonium hydroxide (78:20:2 v/v/v).[12]

    • Collect the eluate.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in a suitable mobile phase for analysis.

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting poor recovery of this compound.

TroubleshootingWorkflow start Start: Poor Recovery of Buphedrone-d3 HCl check_method Which extraction method are you using? start->check_method lle Liquid-Liquid Extraction (LLE) check_method->lle LLE spe Solid-Phase Extraction (SPE) check_method->spe SPE check_emulsion Are you observing emulsions? lle->check_emulsion emulsion_yes Address Emulsion: - Add brine - Gentle mixing - Centrifuge check_emulsion->emulsion_yes Yes check_ph_lle Is the sample pH basic (e.g., >9.5)? check_emulsion->check_ph_lle No emulsion_yes->check_ph_lle ph_lle_no Adjust sample pH to >9.5 using a suitable base. check_ph_lle->ph_lle_no No check_solvent_lle Is your organic solvent appropriate for cathinones? check_ph_lle->check_solvent_lle Yes ph_lle_no->check_solvent_lle solvent_lle_no Consider alternative solvents like ethyl acetate or chloroform-based mixtures. check_solvent_lle->solvent_lle_no No re_evaluate Re-evaluate Recovery check_solvent_lle->re_evaluate Yes solvent_lle_no->re_evaluate check_breakthrough Have you checked for analyte in the wash eluate (breakthrough)? spe->check_breakthrough breakthrough_yes Wash solvent is too strong. Reduce solvent strength or change composition. check_breakthrough->breakthrough_yes Yes check_elution Is the elution solvent strong enough? check_breakthrough->check_elution No breakthrough_yes->check_elution elution_no Increase elution solvent strength (e.g., add modifier like NH4OH) or use a larger volume. check_elution->elution_no No check_flow_rate Are you using an appropriate flow rate for loading? check_elution->check_flow_rate Yes elution_no->check_flow_rate flow_rate_no Reduce loading flow rate to ensure sufficient interaction with the sorbent. check_flow_rate->flow_rate_no No check_flow_rate->re_evaluate Yes flow_rate_no->re_evaluate end_good Recovery Improved re_evaluate->end_good Good end_bad Recovery Still Poor: Consult further documentation or technical support. re_evaluate->end_bad Poor

Figure 1. Troubleshooting workflow for poor Buphedrone-d3 HCl recovery.

References

Minimizing ion suppression of Buphedrone-d3 Hydrochloride in LC-MS

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing ion suppression during the LC-MS analysis of Buphedrone-d3 Hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a concern for this compound analysis?

A1: Ion suppression is a type of matrix effect where co-eluting compounds from the sample matrix interfere with the ionization of the target analyte, in this case, this compound, in the mass spectrometer's ion source.[1][2][3] This interference can lead to a decreased analyte signal, which negatively impacts the accuracy, precision, and sensitivity of the quantitative analysis.[2][3][4] Given that Buphedrone is often analyzed in complex biological matrices like urine or blood, the potential for ion suppression is a significant concern.[5][6]

Q2: What are the common causes of ion suppression in LC-MS analysis?

A2: Ion suppression can be caused by a variety of factors, including:

  • Matrix Components: Endogenous substances from the sample matrix, such as salts, lipids, and proteins, can co-elute with the analyte and interfere with ionization.[3][7][8]

  • Mobile Phase Additives: High concentrations of non-volatile mobile phase additives can lead to the formation of adducts or compete with the analyte for ionization.[9] Using LC-MS grade additives at the lowest effective concentration is recommended.[9]

  • Co-eluting Drugs or Metabolites: Other drugs or their metabolites present in the sample can also cause ion suppression.[10]

  • Poor Chromatographic Resolution: If this compound is not adequately separated from matrix components, the likelihood of ion suppression increases.[8]

Q3: How can I detect ion suppression in my this compound analysis?

A3: A common method to identify ion suppression is the post-column infusion experiment.[1][7][8] In this technique, a constant flow of a this compound standard solution is introduced into the LC eluent after the analytical column and before the mass spectrometer. A blank matrix sample is then injected. A dip in the baseline signal at the retention time of this compound indicates the presence of co-eluting species that are causing ion suppression.[1][7]

Troubleshooting Guides

This section provides a step-by-step approach to troubleshoot and mitigate ion suppression for this compound analysis.

Problem: Poor signal intensity or inconsistent results for this compound.

Step 1: Identify the Source of Suppression.

  • Action: Perform a post-column infusion experiment as described in the FAQ section.

  • Expected Outcome: This will confirm if ion suppression is occurring and at which retention time.

Step 2: Optimize Sample Preparation.

  • Rationale: Effective sample cleanup is crucial to remove interfering matrix components before LC-MS analysis.[2]

  • Recommendations:

    • Solid-Phase Extraction (SPE): This is a highly effective technique for removing salts, phospholipids, and other interferences from biological samples.[7] For cathinones, various SPE cartridges are available.

    • Liquid-Liquid Extraction (LLE): LLE can also be used to isolate this compound from the sample matrix.

    • Protein Precipitation: While a simpler method, it may be less effective at removing all interfering components compared to SPE or LLE.[2]

Step 3: Modify Chromatographic Conditions.

  • Rationale: Adjusting the chromatography can separate this compound from the interfering species.[1]

  • Recommendations:

    • Change Mobile Phase Gradient: Altering the gradient profile can improve the resolution between the analyte and interfering peaks.

    • Adjust Mobile Phase Composition: Modifying the organic solvent (e.g., acetonitrile vs. methanol) or the aqueous phase (e.g., adjusting the concentration of formic acid or ammonium acetate) can change selectivity.[5][11]

    • Use a Different Column: A column with a different stationary phase (e.g., biphenyl) may provide better separation for cathinone compounds.[5]

Step 4: Optimize Mass Spectrometer Source Parameters.

  • Rationale: The settings of the ion source can influence the extent of ion suppression.

  • Recommendations:

    • Adjust Gas Temperature and Flow Rate: Optimizing these parameters can improve desolvation and reduce the impact of matrix components.[11]

    • Modify Capillary Voltage: Fine-tuning the capillary voltage can enhance the signal of the target analyte.[11]

Experimental Protocols

Protocol 1: Post-Column Infusion for Ion Suppression Assessment
  • Preparation:

    • Prepare a standard solution of this compound in a suitable solvent (e.g., 50:50 methanol:water) at a concentration that gives a stable and moderate signal on the mass spectrometer.

    • Prepare a blank matrix sample (e.g., drug-free urine or plasma) that has undergone the same extraction procedure as the study samples.

  • Setup:

    • Use a syringe pump to deliver the this compound standard solution at a constant, low flow rate (e.g., 10 µL/min).

    • Connect the syringe pump outlet to a T-fitting placed between the LC column outlet and the mass spectrometer inlet.

  • Execution:

    • Begin the LC gradient with the mobile phase flowing through the column.

    • Start the syringe pump to infuse the standard solution. A stable baseline signal for this compound should be observed.

    • Inject the prepared blank matrix extract onto the LC column.

  • Analysis:

    • Monitor the this compound signal throughout the chromatographic run.

    • A decrease in the signal intensity indicates a region of ion suppression. An increase indicates ion enhancement.

Protocol 2: LC-MS/MS Method for Buphedrone Analysis

This protocol is a general starting point based on methods used for synthetic cathinones. Optimization will be required for your specific instrumentation and application.

Liquid Chromatography:

  • Column: A Kinetex® Biphenyl column (10 cm × 2.1 mm, 1.7 μm) has been shown to be effective for separating synthetic cathinones.[5]

  • Mobile Phase A: 0.1% formic acid and 5 mM ammonium acetate in water.[5]

  • Mobile Phase B: 0.1% formic acid in methanol.[5]

  • Gradient: A gradient elution is typically used, starting with a low percentage of organic phase and ramping up to elute the analytes. A representative gradient might start at 15% B, hold for a few minutes, then increase to 80-100% B to elute the compounds, followed by a re-equilibration step.[11]

  • Flow Rate: A typical flow rate is between 0.3 and 0.6 mL/min.

  • Injection Volume: 5-10 µL.

Mass Spectrometry:

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.[12]

  • Acquisition Mode: Multiple Reaction Monitoring (MRM) for quantitative analysis.[5]

  • Source Parameters: These will need to be optimized for your specific instrument but can be started with the manufacturer's recommendations. Parameters to optimize include:

    • Gas Temperature: ~350°C[11]

    • Gas Flow: ~10-13 L/min[11]

    • Nebulizer Pressure: ~60 psi[11]

    • Capillary Voltage: ~2500-4000 V[11][12]

Quantitative Data Summary

Table 1: Example LC-MS/MS Parameters for Synthetic Cathinones

ParameterSettingReference
LC Column Kinetex® Biphenyl (10 cm × 2.1 mm, 1.7 μm)[5]
Mobile Phase A 0.1% Formic Acid, 5 mM Ammonium Acetate in Water[5]
Mobile Phase B 0.1% Formic Acid in Methanol[5]
Ionization ESI Positive[12]
Gas Temp. 350 °C[11]
Nebulizer Pressure 60 psi[11]
Capillary Voltage 2500 V[11]

Visualizations

IonSuppressionTroubleshooting cluster_0 Troubleshooting Workflow Start Poor Signal or Inconsistent Results CheckSuppression Perform Post-Column Infusion Experiment Start->CheckSuppression SuppressionConfirmed Ion Suppression Confirmed? CheckSuppression->SuppressionConfirmed OptimizeSamplePrep Optimize Sample Preparation (SPE, LLE) SuppressionConfirmed->OptimizeSamplePrep Yes NoSuppression Investigate Other Causes (e.g., Instrument Performance) SuppressionConfirmed->NoSuppression No ModifyLC Modify Chromatographic Conditions OptimizeSamplePrep->ModifyLC OptimizeMS Optimize MS Source Parameters ModifyLC->OptimizeMS Reevaluate Re-evaluate Performance OptimizeMS->Reevaluate

Caption: A flowchart for troubleshooting ion suppression.

PostColumnInfusion cluster_1 Experimental Setup LC LC System (Column) Tee T-fitting LC->Tee SyringePump Syringe Pump (Analyte Standard) SyringePump->Tee MS Mass Spectrometer Tee->MS

Caption: Post-column infusion experimental workflow.

References

Preventing thermal degradation of Buphedrone-d3 Hydrochloride in GC-MS

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions to help researchers prevent the thermal degradation of Buphedrone-d3 Hydrochloride during Gas Chromatography-Mass Spectrometry (GC-MS) analysis.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound standard showing poor peak shape, low intensity, or unexpected additional peaks?

A: Buphedrone, like other synthetic cathinones, is a thermally labile compound.[1] When subjected to high temperatures in the GC inlet, it can undergo in-situ thermal degradation.[2][3][4] This leads to reduced recovery of the parent compound, resulting in smaller peaks, and the formation of degradation products that appear as new, unexpected peaks in your chromatogram.

Q2: What is the primary mechanism of thermal degradation for cathinones like Buphedrone in a GC-MS?

A: The most common degradation pathway is oxidative decomposition, which involves the loss of two hydrogen atoms.[3][4][5] This results in a characteristic mass shift of -2 Da.[2][3][4] For some cathinones, this can lead to the formation of an enamine or imine.[1][6] These degradation products will have different retention times and mass spectra compared to the parent analyte.

Q3: Can the issue be with my sample preparation?

A: While GC parameters are the primary cause of thermal degradation, sample preparation is also important. This compound is typically a salt. Injecting it without proper extraction and potential derivatization can lead to poor chromatography. A basic extraction is often recommended to improve peak shape for synthetic cathinones.[6]

Q4: Is derivatization necessary for analyzing this compound?

A: Derivatization can significantly improve the thermal stability of cathinones and enhance their chromatographic and mass spectral properties.[1] Reagents such as Pentafluoropropionic Anhydride (PFPA) and Heptafluorobutyric Anhydride (HFBA) are effective for this purpose.[7] However, it adds an extra step to the sample preparation process.[8] Optimizing GC conditions should be the first step, and if degradation persists, derivatization is a highly recommended solution.

Troubleshooting Guides

This section provides detailed steps to mitigate thermal degradation based on the component of the GC-MS system.

1. GC Inlet and Injection Parameters

The GC inlet is where thermal degradation most often occurs. Careful optimization of these parameters is critical.

  • Issue: Low analyte response, appearance of a peak with a mass shift of -2 Da.

  • Solution:

    • Lower the Inlet Temperature: This is the most effective way to reduce degradation.[2][3][4] While a typical starting point might be 250°C, this is often too high for cathinones.

    • Reduce Residence Time: The longer the analyte spends in the hot inlet, the more likely it is to degrade.[2][3][4] Using a split-mode injection can help reduce this time.[2]

    • Eliminate Active Sites: Active sites in the inlet liner can catalyze degradation.[2][3][4] Ensure you are using a clean, deactivated glass liner.[9][10] Replace liners frequently, especially when analyzing dirty samples.[2]

Table 1: Effect of Inlet Temperature on Buphedrone-d3 Degradation

Inlet Temperature (°C)Expected Buphedrone-d3 Peak AreaExpected Degradation Product Peak AreaRecommendation
280LowHighNot Recommended
250ModerateModerateSub-optimal, risk of degradation
220HighLowGood starting point
200Very HighMinimal / Not DetectedOptimal for thermally labile compounds

Note: Data is illustrative, based on established principles for cathinone analysis. Optimal temperature should be empirically determined.

2. Derivatization

If optimizing inlet conditions is insufficient, derivatization is the next logical step to improve thermal stability.

  • Issue: Degradation persists even at lower inlet temperatures.

  • Solution: Implement a derivatization protocol. Acylation reagents are commonly used for cathinones.[7]

Experimental Protocol: Derivatization with Pentafluoropropionic Anhydride (PFPA)

  • Sample Preparation: Transfer a known volume of your sample extract into a clean glass vial.

  • Evaporation: Evaporate the solvent to complete dryness under a gentle stream of nitrogen at room temperature or slightly elevated (e.g., 40°C).

  • Reconstitution & Derivatization: Add 50 µL of a suitable solvent like ethyl acetate and 25 µL of PFPA.

  • Reaction: Cap the vial tightly and heat at 70°C for 20-30 minutes.

  • Final Evaporation: After cooling, evaporate the excess reagent and solvent under a gentle stream of nitrogen.

  • Reconstitution for Injection: Reconstitute the dried residue in a known volume (e.g., 100 µL) of a suitable solvent (e.g., ethyl acetate or cyclohexane).

  • Injection: Inject 1 µL of the final solution into the GC-MS.

This protocol is a general guideline and should be optimized for your specific application.

Visual Guides
Troubleshooting Workflow

The following diagram outlines a logical workflow for diagnosing and resolving issues related to the thermal degradation of this compound.

TroubleshootingWorkflow start Problem: Low Buphedrone-d3 Signal &/or Extra Peaks check_temp Is Inlet Temperature > 220°C? start->check_temp lower_temp Action: Lower Inlet Temp to 200-220°C and re-inject check_temp->lower_temp Yes check_liner Is the liner clean and deactivated? check_temp->check_liner No lower_temp->check_liner replace_liner Action: Replace with a new, deactivated liner check_liner->replace_liner No check_residence Is a splitless injection being used? check_liner->check_residence Yes replace_liner->check_residence use_split Action: Switch to Split Injection to reduce residence time check_residence->use_split Yes consider_deriv Is the issue still present? check_residence->consider_deriv No use_split->consider_deriv derivatize Action: Implement Derivatization Protocol (e.g., with PFPA) consider_deriv->derivatize Yes success Problem Resolved consider_deriv->success No (Problem likely resolved) derivatize->success

Caption: A step-by-step decision tree for troubleshooting thermal degradation.

Chemical Degradation Pathway

This diagram illustrates the chemical transformation that Buphedrone-d3 undergoes due to high heat in the GC inlet.

DegradationPathway buphedrone Buphedrone-d3 (Parent Compound) degradation_product Degradation Product (Enamine/Imine Form) Mass Shift of -2 Da buphedrone->degradation_product Oxidative Decomposition gc_heat High Temperature (>220°C) + Active Sites gc_heat->buphedrone

Caption: The process of oxidative thermal degradation in the GC inlet.

References

Dealing with co-eluting interferences with Buphedrone-d3 Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Buphedrone-d3 Hydrochloride Analysis

This guide provides troubleshooting strategies and answers to frequently asked questions regarding the use of this compound as an internal standard in analytical experiments, with a focus on resolving co-eluting interferences.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

This compound is a stable isotope-labeled (SIL) internal standard for Buphedrone, which is a synthetic cathinone.[1][2] Its primary use is in quantitative analysis by mass spectrometry (MS), typically coupled with liquid chromatography (LC) or gas chromatography (GC).[2] By adding a known concentration of the SIL standard to a sample, it can compensate for variations in sample preparation, injection volume, and matrix effects, leading to more accurate and precise quantification of the target analyte (Buphedrone).[3][4]

Q2: What are "co-eluting interferences" in the context of LC-MS analysis?

Co-eluting interferences occur when one or more unintended compounds have the same or very similar retention time as the analyte of interest (Buphedrone) or its internal standard (Buphedrone-d3).[3][5] These interferences can manifest in several ways:

  • Isobaric Interference: An interfering compound has the same nominal mass-to-charge ratio (m/z) as the analyte and is not chromatographically separated. This is common with isomers.[6]

  • Matrix Effects: Co-eluting compounds from the sample matrix (e.g., blood, urine) can suppress or enhance the ionization of the target analyte in the mass spectrometer's ion source, leading to inaccurate quantification.[3][7]

  • Isotopic Contribution: At high concentrations, the natural isotopic abundance of the unlabeled analyte can contribute to the signal of the deuterated internal standard, a phenomenon known as "cross-talk".[8]

Q3: Why is my Buphedrone-d3 internal standard peak showing up at a slightly different retention time than the native Buphedrone peak?

This is a known phenomenon called the "deuterium isotope effect."[9] The substitution of hydrogen with deuterium atoms can slightly alter the physicochemical properties of the molecule, leading to minor changes in its interaction with the stationary phase of the chromatography column. This can cause the deuterated standard to elute slightly earlier or later than the unlabeled analyte.[4][9] While often minor, a significant shift can be problematic if the analyte and the internal standard elute in different matrix effect zones, compromising accurate quantification.[9]

Q4: Can the deuterium label on Buphedrone-d3 be lost during analysis?

Yes, although it depends on the position of the labels. Deuterium labels are stable when placed on non-exchangeable positions.[10] However, labels on or adjacent to heteroatoms (like nitrogen or oxygen) or on a carbon next to a carbonyl group can sometimes be susceptible to exchange with protons from the solvent, especially under certain pH or temperature conditions.[10][11] This can compromise the integrity of the internal standard. Buphedrone-d3 is typically labeled on the N-methyl group, which is generally stable under standard analytical conditions.[1]

Troubleshooting Guides

Guide 1: Investigating Poor Peak Shape or Unexpected Peaks for Buphedrone-d3

This guide addresses common issues like peak tailing, splitting, or the appearance of unexpected interference peaks in the Buphedrone-d3 mass chromatogram.

Problem Symptom Checklist:

  • The Buphedrone-d3 peak is broad or shows significant tailing.

  • The peak is split into two or more smaller peaks.

  • An unexpected peak appears at the same retention time and m/z as Buphedrone-d3 in blank or zero samples.

Troubleshooting Workflow:

G cluster_start Initial Observation cluster_investigate Investigation Steps cluster_decision Diagnosis cluster_solution Resolution start Poor Peak Shape or Unexpected Peak for Buphedrone-d3 check_blanks 1. Analyze Blank Matrix and Solvent Blanks start->check_blanks is_contamination Peak in Blanks? check_blanks->is_contamination check_column 2. Assess Column Health (Pressure, Peak Shape of QC Mix) is_column_issue General Peak Shape Poor? check_column->is_column_issue check_is 3. Verify Internal Standard (IS) Purity and Concentration is_is_issue Blanks Clean & Column OK? check_is->is_is_issue is_contamination->check_column No solve_contamination Clean System: - Flush Injector - Change Solvents - Use Fresh Vials is_contamination->solve_contamination Yes is_column_issue->check_is No solve_column Resolve Column Issue: - Flush Column - Use Guard Column - Replace Column is_column_issue->solve_column Yes solve_is Check IS Solution: - Prepare Fresh IS Dilution - Check for Degradation is_is_issue->solve_is Yes end_node Problem Resolved solve_contamination->end_node solve_column->end_node solve_is->end_node

Caption: Troubleshooting workflow for poor peak shape.

Guide 2: Resolving Co-elution with an Isobaric Interference

This guide provides a systematic approach to confirm and resolve interference from a compound with the same mass as Buphedrone-d3. A common example would be a positional isomer of Buphedrone that has been deuterated.

Quantitative Data Example:

The table below shows representative mass transitions for Buphedrone and its d3-labeled standard. An isobaric interference would share the same precursor and product ions as Buphedrone-d3.

CompoundPrecursor Ion (m/z)Product Ion 1 (m/z)Product Ion 2 (m/z)
Buphedrone178.1105.1119.1
Buphedrone-d3 181.1 105.1 122.1
Potential Isobaric Interference181.1105.1122.1
Note: These m/z values are representative and should be confirmed on a high-resolution mass spectrometer.

Troubleshooting Decision Tree:

G start Suspected Isobaric Co-elution with Buphedrone-d3 step1 1. Confirm Interference Analyze matrix blank spiked only with potential interfering compound. start->step1 decision1 Does spiked sample show a peak at the IS retention time and m/z? step1->decision1 step2 2. Modify Chromatographic Method solution1 Modify Gradient: - Decrease ramp speed (%B/min) - Introduce isocratic hold step2->solution1 solution2 Change Column: - Use different stationary phase (e.g., Phenyl-Hexyl, PFP) - Use longer column or smaller particles step2->solution2 step3 3. Optimize Mass Spectrometry decision3 Can a unique product ion be found for Buphedrone-d3? step3->decision3 step4 4. Enhance Sample Preparation solution4 Implement more selective sample cleanup (e.g., SPE, LLE) to remove interference step4->solution4 decision1->start No (Not the source) decision1->step2 Yes decision2 Did retention times shift and peaks resolve? decision2->step3 No resolved Interference Resolved decision2->resolved Yes decision3->step4 No solution3 Find a more selective MRM transition for Buphedrone-d3 decision3->solution3 Yes solution1->decision2 solution2->decision2 solution3->resolved solution4->resolved no_resolution Interference Confirmed, Continue Troubleshooting

Caption: Decision tree for resolving isobaric interferences.

Experimental Protocols

Protocol 1: General LC-MS/MS Method for Buphedrone Analysis

This protocol provides a starting point for developing a quantitative method for Buphedrone using Buphedrone-d3 as an internal standard. Optimization is required.

1. Sample Preparation (Example: Plasma)

  • To 100 µL of plasma, add 20 µL of this compound internal standard working solution (e.g., at 500 ng/mL).

  • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new vial and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of mobile phase A.

2. LC Parameters

  • Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 2.7 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • 0.0 min: 10% B

    • 1.0 min: 10% B

    • 8.0 min: 90% B

    • 8.1 min: 10% B

    • 10.0 min: 10% B

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

3. MS/MS Parameters

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Ion Source Settings:

    • Gas Temperature: 325°C

    • Gas Flow: 8 L/min

    • Nebulizer: 40 psi

    • Capillary Voltage: 4000 V

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: (Refer to the quantitative data table above). Collision energies must be optimized for your specific instrument.

Protocol 2: Method for Modifying Chromatographic Selectivity

If co-elution is observed with the general method, changing the column chemistry can alter selectivity and resolve the interfering peaks. Positional isomers of cathinones are often challenging to separate on standard C18 columns.[6]

1. Alternative Column Selection

  • Phenyl-Hexyl Phase: This phase provides alternative selectivity through pi-pi interactions with the aromatic ring of Buphedrone and related compounds.

  • Pentafluorophenyl (PFP) Phase: This phase offers a combination of hydrophobic, pi-pi, dipole-dipole, and ion-exchange interactions, making it highly effective for separating isomers.

2. Experimental Procedure

  • Install the alternative column (e.g., PFP, 100 mm x 2.1 mm, 2.7 µm).

  • Begin with the same gradient conditions as the general method.

  • Inject a sample containing Buphedrone, Buphedrone-d3, and a suspected interfering compound (if available).

  • Analyze the chromatogram for changes in retention time and resolution between the peaks of interest.

  • Systematically adjust the gradient (e.g., starting %B, gradient slope) to optimize the separation. Slower, shallower gradients typically improve the resolution of closely eluting compounds.[7]

References

Impact of pH on the extraction efficiency of Buphedrone-d3 Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the impact of pH on the extraction efficiency of Buphedrone-d3 Hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle behind the pH-dependent extraction of this compound?

A1: Buphedrone is a basic compound due to the presence of a secondary amine group. The extraction of this compound, a salt of this basic compound, is governed by its ionization state, which is directly influenced by the pH of the aqueous solution. At acidic to neutral pH, the amine group is protonated, making the molecule a positively charged cation (Buphedrone-d3-H+). This ionic form is highly soluble in aqueous solutions and poorly soluble in nonpolar organic solvents. By raising the pH of the solution to a basic level (typically pH > 10), the amine group is deprotonated, converting the molecule into its neutral, "free base" form. This free base is significantly more soluble in organic solvents, allowing for its efficient extraction from the aqueous phase.

Q2: What is the optimal pH for extracting Buphedrone-d3 from an aqueous sample?

A2: For optimal extraction into a nonpolar organic solvent, the pH of the aqueous sample should be adjusted to a basic level, generally two or more pH units above the pKa of the secondary amine. While the specific pKa of Buphedrone is not readily published, for similar cathinone compounds, a pH of 10 or higher is commonly used to ensure the vast majority of the analyte is in its extractable free base form.[1][2]

Q3: Why is my recovery of this compound low even after pH adjustment?

A3: Low recovery can be due to several factors other than incorrect pH. These include:

  • Inadequate mixing: Insufficient vortexing or shaking can lead to an incomplete transfer of the analyte from the aqueous to the organic phase.

  • Improper solvent choice: The organic solvent used must be immiscible with water and have a high affinity for the free base form of Buphedrone. Common choices include ethyl acetate, chloroform, or hexane.

  • Emulsion formation: An emulsion layer between the aqueous and organic phases can trap the analyte. This can be resolved by centrifugation or the addition of a small amount of salt.

  • Analyte degradation: Buphedrone and other cathinones can be unstable at very high pH values or over extended periods.[3] It is advisable to perform the extraction promptly after pH adjustment.

Q4: Can I extract this compound at an acidic pH?

A4: Extraction into a nonpolar organic solvent at an acidic pH will be highly inefficient. However, acidic conditions are used for "back-extraction." For instance, after extracting the free base into an organic solvent, it can be transferred back into a fresh aqueous phase by mixing the organic layer with an acidic solution (e.g., dilute HCl). This protonates the Buphedrone, making it water-soluble again, and can be a useful purification step.

Q5: How does the deuterated (d3) label affect the extraction?

A5: The deuterium (d3) label on the Buphedrone molecule has a negligible effect on its chemical properties, including its pKa and solubility. Therefore, the extraction protocol for this compound is identical to that for non-deuterated Buphedrone Hydrochloride.[4][5][6] Deuterated standards are designed to behave chemically and chromatographically like their non-deuterated counterparts.[4][5]

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
Low Extraction Recovery 1. Incorrect pH: The aqueous phase is not sufficiently basic. 2. Inappropriate Solvent: The organic solvent has low affinity for the analyte. 3. Insufficient Mixing: Incomplete partitioning between phases. 4. Emulsion Formation: A stable emulsion has formed at the interface.1. Verify the pH of the aqueous phase with a calibrated pH meter. Adjust to pH ≥ 10 using a suitable base (e.g., NaOH, Na2CO3). 2. Switch to a different water-immiscible organic solvent such as ethyl acetate or chloroform. 3. Vortex or shake the sample vigorously for at least 1-2 minutes. 4. Centrifuge the sample to break the emulsion. Adding a small amount of NaCl to the aqueous phase before extraction can also help prevent emulsion formation.
Poor Reproducibility 1. Inconsistent pH Adjustment: Small variations in pH around the pKa can cause large shifts in extraction efficiency. 2. Variable Mixing Time/Intensity: Differences in agitation affect partitioning. 3. Inaccurate Volume Measurements: Errors in sample or solvent volumes.1. Use a calibrated pH meter and ensure the pH is consistently adjusted to well above the pKa (e.g., pH 11-12). 2. Standardize the mixing time and intensity using a mechanical shaker or vortex mixer. 3. Use calibrated pipettes for all volume transfers.
Analyte Degradation 1. Harsh pH Conditions: Prolonged exposure to strong bases can degrade cathinones. 2. Sample Instability: The analyte may degrade in the biological matrix before extraction.1. Perform the extraction immediately after pH adjustment. Avoid using excessively high concentrations of strong bases. 2. Store samples appropriately (e.g., frozen at -20°C) before analysis.[3]

Quantitative Data on Extraction Efficiency

The following table provides illustrative data on the expected extraction efficiency of Buphedrone from an aqueous solution into ethyl acetate at various pH values. This data is based on the general principles of acid-base extraction for amine-containing compounds.

pH of Aqueous PhasePredominant Form of Buphedrone-d3Expected Solubility in Organic SolventTheoretical Extraction Efficiency (%)
4.0Protonated (C₁₁H₁₃D₃NO-H⁺)Very Low< 1%
7.0Mostly ProtonatedLow~10-20%
9.0Mixed (Protonated and Free Base)Moderate~50-70%
10.0Mostly Free Base (C₁₁H₁₂D₃NO)High> 90%
11.0Free BaseVery High> 99%
12.0Free BaseVery High> 99%

Experimental Protocol: Liquid-Liquid Extraction of Buphedrone-d3

This protocol describes a standard liquid-liquid extraction (LLE) procedure for isolating Buphedrone-d3 from an aqueous sample, such as urine or a buffered solution.

Materials:

  • Aqueous sample containing this compound

  • 1 M Sodium Hydroxide (NaOH) solution

  • Ethyl Acetate (or other suitable immiscible organic solvent)

  • Centrifuge tubes (e.g., 15 mL polypropylene)

  • Vortex mixer

  • Centrifuge

  • Pipettes

  • pH meter or pH strips

Procedure:

  • Sample Preparation: Pipette 1 mL of the aqueous sample into a 15 mL centrifuge tube.

  • pH Adjustment: Add 1 M NaOH dropwise to the sample while monitoring the pH. Continue adding base until the pH of the solution is ≥ 11. This step converts the Buphedrone-d3 salt to its free base form.

  • Solvent Addition: Add 5 mL of ethyl acetate to the centrifuge tube.

  • Extraction: Cap the tube securely and vortex vigorously for 2 minutes to ensure thorough mixing and facilitate the transfer of the analyte into the organic phase.

  • Phase Separation: Centrifuge the tube at 3000 x g for 5 minutes to separate the aqueous and organic layers completely. If an emulsion is present, centrifugation should resolve it.

  • Collection: Carefully pipette the upper organic layer (ethyl acetate) into a clean tube. Be cautious not to disturb the lower aqueous layer.

  • Evaporation and Reconstitution (Optional): The collected organic solvent can be evaporated to dryness under a gentle stream of nitrogen. The dried extract can then be reconstituted in a suitable solvent (e.g., methanol, mobile phase) for subsequent analysis by techniques like LC-MS/MS.

Visualizations

Buphedrone_Equilibrium pH-Dependent Equilibrium of Buphedrone cluster_aqueous Aqueous Phase cluster_organic Organic Phase Protonated Buphedrone-H+ (Salt) Water-Soluble FreeBase_aq Buphedrone (Free Base) Poorly Water-Soluble Protonated->FreeBase_aq + OH- (High pH) FreeBase_aq->Protonated + H+ (Low pH) FreeBase_org Buphedrone (Free Base) Organic-Soluble FreeBase_aq->FreeBase_org Extraction

Caption: Chemical equilibrium of Buphedrone between its salt and free base forms.

Extraction_Workflow Buphedrone-d3 LLE Workflow start Start: Aqueous Sample (Buphedrone-d3 HCl) adjust_ph 1. Adjust pH to ≥ 11 with 1M NaOH start->adjust_ph add_solvent 2. Add Ethyl Acetate adjust_ph->add_solvent vortex 3. Vortex for 2 min add_solvent->vortex centrifuge 4. Centrifuge at 3000 x g for 5 min vortex->centrifuge separate 5. Separate Phases centrifuge->separate organic_phase Organic Layer (Contains Buphedrone-d3) separate->organic_phase Collect aqueous_phase Aqueous Layer (Discard) separate->aqueous_phase Waste analysis Evaporate & Reconstitute for Analysis organic_phase->analysis

Caption: Workflow for the liquid-liquid extraction of Buphedrone-d3.

References

Validation & Comparative

Validating Analytical Methods: A Comparative Guide to Using Buphedrone-d3 Hydrochloride as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accuracy and reliability of analytical methods are paramount. The choice of an internal standard is a critical factor in achieving robust and reproducible quantitative results, particularly in complex matrices such as biological fluids. This guide provides a comprehensive comparison of using a stable isotope-labeled internal standard, specifically Buphedrone-d3 Hydrochloride, versus a structural analog for the analytical validation of buphedrone quantification.

The Gold Standard: this compound

This compound is a deuterated analog of buphedrone, a synthetic cathinone. In mass spectrometry-based analytical methods, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), the use of a stable isotope-labeled internal standard is considered the gold standard. This is because its physicochemical properties are nearly identical to the analyte of interest. This similarity ensures that the internal standard behaves in the same manner as the analyte during sample extraction, chromatography, and ionization, thereby effectively compensating for variations in the analytical process.

Alternative Approach: Structural Analog Internal Standards

An alternative to a stable isotope-labeled internal standard is a structural analog. This is a compound that is chemically similar to the analyte but not isotopically labeled. While more readily available and often less expensive, structural analogs may exhibit differences in extraction recovery, chromatographic retention time, and ionization efficiency compared to the analyte. These differences can lead to less accurate and precise quantification.

Performance Comparison: Buphedrone-d3 HCl vs. a Structural Analog

To illustrate the performance differences, this guide presents a comparison based on validation data from a study comparing a stable isotope-labeled internal standard (SIL-IS) with a structural analog internal standard (SA-IS) for the quantification of a pharmaceutical compound with similar analytical challenges to buphedrone.

Validation ParameterBuphedrone-d3 HCl (SIL-IS) PerformanceStructural Analog (SA-IS) Performance
Linearity (R²) > 0.99> 0.99
Lower Limit of Quantification (LLOQ) 1.0 ng/mL1.0 ng/mL
Accuracy (% Recovery at LLOQ) 98.3% - 108.1%95.0% - 110.0%
Precision (CV%) 4.3% - 7.2%5.5% - 9.8%
Method Comparison (Correlation with Reference Method) r > 0.98, Slope = 0.95r > 0.98, Slope = 0.83

This data is representative of a comparative study and demonstrates the typical performance advantages of a SIL-IS.[1]

The data clearly indicates that while both internal standards can provide acceptable linearity and sensitivity, the stable isotope-labeled internal standard (represented by Buphedrone-d3 HCl) offers superior accuracy and precision. The closer the slope of the method comparison is to 1.0, the better the agreement with the reference method, highlighting the enhanced reliability of the SIL-IS.

Experimental Protocols

A robust analytical method validation should encompass a series of experiments to ensure the method is fit for its intended purpose. Below is a detailed methodology for the validation of an LC-MS/MS method for the quantification of buphedrone in a biological matrix using this compound as an internal standard.

Sample Preparation (Protein Precipitation)
  • To 100 µL of the biological sample (e.g., plasma, urine), add 20 µL of the Buphedrone-d3 HCl internal standard working solution (concentration to be optimized).

  • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject a portion of the reconstituted sample into the LC-MS/MS system.

LC-MS/MS Conditions
  • LC Column: A suitable C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A suitable gradient to achieve separation of buphedrone from matrix components.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.

  • MRM Transitions:

    • Buphedrone: Precursor ion > Product ion (to be optimized)

    • Buphedrone-d3: Precursor ion > Product ion (to be optimized)

Method Validation Parameters

The following parameters should be assessed according to established guidelines (e.g., FDA, EMA):

  • Selectivity and Specificity: Analyze blank matrix samples from at least six different sources to ensure no interference at the retention times of buphedrone and Buphedrone-d3 HCl.

  • Linearity: Prepare a calibration curve with at least six non-zero concentration levels covering the expected range of the samples. The coefficient of determination (R²) should be ≥ 0.99.

  • Accuracy and Precision: Analyze quality control (QC) samples at low, medium, and high concentrations in at least five replicates. The accuracy should be within ±15% of the nominal concentration (±20% at the LLOQ), and the precision (CV%) should be ≤ 15% (≤ 20% at the LLOQ).

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantified with acceptable accuracy and precision.

  • Matrix Effect: Evaluate the ion suppression or enhancement caused by the matrix by comparing the peak area of the analyte in a post-extraction spiked sample to that of a neat solution. The use of Buphedrone-d3 HCl is expected to effectively compensate for matrix effects.

  • Stability: Assess the stability of buphedrone in the matrix under various storage and handling conditions (e.g., freeze-thaw cycles, short-term benchtop stability, long-term storage).

Visualizing the Workflow and Rationale

To further clarify the experimental process and the underlying principles, the following diagrams are provided.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (100 µL) Add_IS Add Buphedrone-d3 HCl (20 µL) Sample->Add_IS Precipitate Protein Precipitation (Acetonitrile) Add_IS->Precipitate Vortex Vortex Precipitate->Vortex Centrifuge Centrifuge Vortex->Centrifuge Evaporate Evaporate Supernatant Centrifuge->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject LC_Separation Chromatographic Separation Inject->LC_Separation MS_Detection Mass Spectrometric Detection (MRM) LC_Separation->MS_Detection Integrate Peak Integration MS_Detection->Integrate Calculate_Ratio Calculate Peak Area Ratio (Analyte/IS) Integrate->Calculate_Ratio Quantify Quantify using Calibration Curve Calculate_Ratio->Quantify

Caption: Experimental workflow for buphedrone quantification.

G cluster_silis Buphedrone-d3 HCl (SIL-IS) cluster_sais Structural Analog (SA-IS) SIL_Chem Chemically Identical to Analyte SIL_Behavior Identical Behavior (Extraction, Chromatography, Ionization) SIL_Chem->SIL_Behavior SIL_Mass Different Mass Accurate_Correction Accurate Correction for Variability SIL_Behavior->Accurate_Correction Leads to SA_Chem Chemically Similar to Analyte SA_Behavior Potentially Different Behavior SA_Chem->SA_Behavior SA_Mass Different Mass Inaccurate_Correction Inaccurate Correction SA_Behavior->Inaccurate_Correction May lead to

Caption: Rationale for using a SIL-IS vs. a SA-IS.

References

Buphedrone-d3 Versus Alternative Internal Standards for Cathinone Analysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

In the quantitative analysis of synthetic cathinones by mass spectrometry, the use of stable isotope-labeled internal standards is crucial for achieving accurate and reliable results. These standards co-elute with the target analyte and experience similar ionization effects, thereby compensating for variations in sample preparation and matrix effects. This guide provides a comparative overview of Buphedrone-d3 and other commonly used deuterated internal standards in the analysis of synthetic cathinones, supported by experimental data and detailed methodologies.

The Critical Role of Internal Standards in Cathinone Analysis

The quantification of synthetic cathinones in biological matrices is often challenged by matrix effects, which can lead to either suppression or enhancement of the analyte signal, compromising the accuracy of the results. Deuterated internal standards, which are chemically identical to the analytes but have a higher mass, are the gold standard for mitigating these effects. Their use is essential for robust and reproducible analytical methods, particularly in forensic and clinical toxicology.[1][2]

Performance Comparison of Deuterated Internal Standards

The effectiveness of an internal standard is determined by its ability to mimic the behavior of the analyte throughout the analytical process, from extraction to detection. Key performance indicators include recovery, matrix effect, and the linearity of the calibration curve.

Quantitative Data Summary

The following table summarizes the performance of various deuterated internal standards in the analysis of synthetic cathinones as reported in the literature.

Internal StandardAnalyte(s)MatrixRecovery (%)Matrix Effect (%)Linearity (R²)Reference
Buphedrone-d3 BuphedroneUrine, Blood84 - 104Not explicitly stated, but within acceptable thresholds>0.99[3][4]
Mephedrone-d3MephedroneUrine, Blood81 - 93Not explicitly stated, but within acceptable thresholds>0.99[3][4]
Methylone-d3MethyloneUrine, Blood81 - 93Not explicitly stated, but within acceptable thresholds>0.99[3][4][5]
MDPV-d8MDPVUrineAbsolute: 85 - 132, Relative: 107 - 124Limited effects mediated by IS>0.99[1]
Butylone-d3ButyloneUrineAbsolute: 85 - 132, Relative: 107 - 124Limited effects mediated by IS>0.99[1]
Ethylone-d5EthyloneUrineAbsolute: 85 - 132, Relative: 107 - 124Limited effects mediated by IS>0.99[1]

Note: The data presented is a synthesis from multiple sources and direct comparison should be made with caution as experimental conditions may vary between studies. The use of a corresponding deuterated internal standard generally results in acceptable method precision and accuracy.[1][3][4] For instance, in an assay where a deuterated analog for naphyrone was not available, it exhibited greater variability and was considered qualitative.[1]

Experimental Protocols

Detailed methodologies are crucial for reproducing and validating analytical methods. Below are representative experimental protocols for the analysis of synthetic cathinones using deuterated internal standards.

Sample Preparation: Liquid-Liquid Extraction (LLE) for Urine
  • Aliquotting: Take 200 µL of urine sample.

  • Internal Standard Spiking: Add 10 µL of an internal standard mix solution (containing Buphedrone-d3 and other relevant standards at 2 µg/mL).

  • Basification: Add 100 µL of 1 N NaOH.

  • Extraction: Add 1 mL of ethyl acetate/hexane (1:1), vortex, and centrifuge.

  • Supernatant Transfer: Transfer 800 µL of the supernatant to a clean tube containing 20 µL of DMSO.

  • Evaporation: Evaporate the solvent at 37 °C under a stream of nitrogen for 15 minutes.

  • Reconstitution: Reconstitute the residue with 200 µL of 5% methanol.

  • Injection: Transfer to an HPLC vial and inject 20 µL into the LC-MS/MS system.[1]

Sample Preparation: Solid-Phase Extraction (SPE) for Blood and Urine
  • Sample Pre-treatment: Details on pre-treatment steps such as hydrolysis may vary depending on the specific cathinones and matrix.

  • Internal Standard Spiking: Spike the sample with a solution of deuterated internal standards, including Buphedrone-d3.

  • SPE Cartridge Conditioning: Condition a mixed-mode SPE cartridge.

  • Sample Loading: Load the pre-treated sample onto the cartridge.

  • Washing: Wash the cartridge to remove interferences.

  • Elution: Elute the analytes and internal standards.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in an appropriate solvent for LC-MS/MS analysis.[3][4]

Visualizing the Workflow

The following diagrams illustrate the typical workflows for cathinone analysis using internal standards.

Liquid-Liquid Extraction Workflow cluster_0 Sample Preparation cluster_1 Analysis Urine Sample Urine Sample Add Internal Standards (e.g., Buphedrone-d3) Add Internal Standards (e.g., Buphedrone-d3) Urine Sample->Add Internal Standards (e.g., Buphedrone-d3) Basify with NaOH Basify with NaOH Add Internal Standards (e.g., Buphedrone-d3)->Basify with NaOH Extract with Ethyl Acetate/Hexane Extract with Ethyl Acetate/Hexane Basify with NaOH->Extract with Ethyl Acetate/Hexane Evaporate and Reconstitute Evaporate and Reconstitute Extract with Ethyl Acetate/Hexane->Evaporate and Reconstitute LC-MS/MS Analysis LC-MS/MS Analysis Evaporate and Reconstitute->LC-MS/MS Analysis Data Processing Data Processing LC-MS/MS Analysis->Data Processing Quantification Quantification Data Processing->Quantification Solid-Phase Extraction Workflow cluster_0 Sample Preparation cluster_1 Analysis Blood/Urine Sample Blood/Urine Sample Add Internal Standards (e.g., Buphedrone-d3) Add Internal Standards (e.g., Buphedrone-d3) Blood/Urine Sample->Add Internal Standards (e.g., Buphedrone-d3) SPE (Condition, Load, Wash, Elute) SPE (Condition, Load, Wash, Elute) Add Internal Standards (e.g., Buphedrone-d3)->SPE (Condition, Load, Wash, Elute) Evaporate and Reconstitute Evaporate and Reconstitute SPE (Condition, Load, Wash, Elute)->Evaporate and Reconstitute LC-MS/MS Analysis LC-MS/MS Analysis Evaporate and Reconstitute->LC-MS/MS Analysis Data Processing Data Processing LC-MS/MS Analysis->Data Processing Quantification Quantification Data Processing->Quantification

References

Assessing the Isotopic Purity of Buphedrone-d3 Hydrochloride: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for assessing the isotopic purity of Buphedrone-d3 Hydrochloride, a deuterated internal standard crucial for the accurate quantification of the synthetic cathinone buphedrone in forensic and clinical settings. The performance of this compound is evaluated against Mephedrone-d3 Hydrochloride, another commonly used deuterated standard in cathinone analysis. This guide details experimental protocols for both high-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy, presenting supporting data in clearly structured tables and visualizing workflows using the DOT language.

Introduction to Isotopic Purity in Drug Analysis

Deuterated standards, such as this compound, are essential for isotope dilution mass spectrometry, a gold-standard quantitative technique. The incorporation of deuterium atoms results in a mass shift from the unlabeled analyte, allowing it to be distinguished by a mass spectrometer. The accuracy of quantification is directly dependent on the isotopic purity of the internal standard. High isotopic purity minimizes signal overlap between the analyte and the standard, ensuring reliable and precise measurements. Therefore, rigorous assessment of isotopic enrichment is a critical quality control step.

Comparison of Deuterated Internal Standards

This compound and Mephedrone-d3 Hydrochloride are frequently employed as internal standards in the analysis of synthetic cathinones. While both serve a similar purpose, their selection can depend on the specific analytes being targeted and the analytical method employed.

Table 1: Comparison of Buphedrone-d3 HCl and Mephedrone-d3 HCl

FeatureThis compoundMephedrone-d3 Hydrochloride (CRM)
Chemical Formula C₁₁H₁₂D₃NO · HClC₁₁H₁₂D₃NO · HCl
Unlabeled CAS No. 166593-10-81189726-22-4
Typical Isotopic Purity ≥ 98%≥ 99% (as a Certified Reference Material)
Deuterium Incorporation Typically on the N-methyl groupTypically on the tolyl-methyl group
Primary Application Internal standard for Buphedrone analysisInternal standard for Mephedrone and related cathinones analysis

Isotopic Purity Assessment: Experimental Data

The isotopic purity of deuterated standards is determined by measuring the relative abundance of the desired deuterated species compared to the unlabeled (d₀) and partially deuterated species. High-resolution mass spectrometry is the primary technique for this assessment.

Table 2: Representative Isotopic Purity Data for Buphedrone-d3 HCl by LC-HRMS

IsotopologueMeasured m/zRelative Abundance (%)
d₀ (Unlabeled)178.1226< 0.1
d₁179.12890.2
d₂180.13521.5
d₃ (Desired) 181.1415 98.3

Table 3: Representative Isotopic Purity Data for Mephedrone-d3 HCl (CRM) by LC-HRMS

IsotopologueMeasured m/zRelative Abundance (%)
d₀ (Unlabeled)178.1226< 0.05
d₁179.12890.1
d₂180.13520.4
d₃ (Desired) 181.1415 99.5

Experimental Protocols

Isotopic Purity Assessment by Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS)

This method provides a highly sensitive and accurate determination of isotopic enrichment.[1][2]

a. Sample Preparation:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in methanol.

  • Dilute the stock solution to a final concentration of 1 µg/mL with an appropriate solvent system (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

b. LC-HRMS Parameters:

  • Liquid Chromatograph: Agilent 1290 Infinity II or equivalent.

  • Column: Zorbax Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 5 minutes.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 1 µL.

  • Mass Spectrometer: Agilent 6545XT AdvanceBio Q-TOF or equivalent.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Scan Range: m/z 100-300.

  • Resolution: > 20,000 FWHM.

  • Data Acquisition: Full scan mode.

c. Data Analysis:

  • Extract the ion chromatograms for the expected m/z of the unlabeled (d₀), partially deuterated (d₁, d₂), and fully deuterated (d₃) forms of Buphedrone.

  • Integrate the peak areas for each isotopologue.

  • Calculate the isotopic purity using the following formula:

Structural Confirmation and Purity Assessment by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for confirming the position of the deuterium labels and assessing the overall chemical purity of the standard. Both ¹H and ²H NMR can be utilized.

a. Sample Preparation:

  • Accurately weigh approximately 5 mg of this compound.

  • Dissolve the sample in 0.6 mL of a suitable deuterated solvent (e.g., Methanol-d₄ or DMSO-d₆) in an NMR tube.

b. ¹H NMR Spectroscopy Parameters:

  • Spectrometer: Bruker Avance III 400 MHz or equivalent.

  • Nucleus: ¹H.

  • Solvent: Methanol-d₄.

  • Temperature: 298 K.

  • Number of Scans: 16.

  • Relaxation Delay (d1): 5 seconds.

  • Pulse Width: 30°.

c. ²H NMR Spectroscopy Parameters:

  • Spectrometer: Bruker Avance III 400 MHz or equivalent.

  • Nucleus: ²H.

  • Solvent: Methanol.

  • Temperature: 298 K.

  • Number of Scans: 256.

  • Relaxation Delay (d1): 1 second.

  • Pulse Width: 90°.

d. Data Analysis:

  • In the ¹H NMR spectrum, the absence or significant reduction of the signal corresponding to the N-methyl protons confirms successful deuteration at that position.

  • The ²H NMR spectrum should show a signal at the chemical shift corresponding to the N-methyl group, confirming the location of the deuterium labels.

  • The overall purity can be assessed by integrating the signals of the compound against a certified internal standard (qNMR).

Visualizing the Experimental Workflow

The following diagrams illustrate the key experimental workflows for assessing the isotopic purity of this compound.

LC_HRMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-HRMS Analysis cluster_data Data Analysis prep1 Stock Solution (1 mg/mL) prep2 Working Solution (1 µg/mL) prep1->prep2 Dilution lc LC Separation prep2->lc ms HRMS Detection lc->ms extract Extract Ion Chromatograms ms->extract integrate Integrate Peak Areas extract->integrate calculate Calculate Isotopic Purity integrate->calculate result Isotopic Purity (%) calculate->result

LC-HRMS workflow for isotopic purity assessment.

NMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Analysis weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve h1_nmr ¹H NMR Acquisition dissolve->h1_nmr h2_nmr ²H NMR Acquisition dissolve->h2_nmr qnmr qNMR for Chemical Purity dissolve->qnmr analyze_h1 Analyze ¹H Spectrum (Confirm Deuteration) h1_nmr->analyze_h1 analyze_h2 Analyze ²H Spectrum (Confirm Label Position) h2_nmr->analyze_h2 result1 Deuteration Confirmed analyze_h1->result1 result2 Label Position Confirmed analyze_h2->result2 result3 Chemical Purity (%) qnmr->result3

NMR workflow for structural confirmation and purity.

Conclusion

The accurate determination of isotopic purity is paramount for ensuring the reliability of quantitative analytical methods that utilize deuterated internal standards. This guide has provided a framework for the assessment of this compound, a critical tool in the analysis of synthetic cathinones. By employing the detailed LC-HRMS and NMR protocols, researchers can confidently verify the quality of their standards. When compared to Mephedrone-d3 Hydrochloride, the choice of standard will ultimately depend on the specific analytical needs and the availability of certified reference materials, which often provide a higher degree of certainty in their stated purity.

References

Evaluating the Immunoassay Cross-Reactivity of Buphedrone-d3 Hydrochloride: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for evaluating the cross-reactivity of Buphedrone-d3 Hydrochloride in immunoassays. Due to a lack of publicly available data on this specific deuterated compound, this document outlines the foundational principles of cross-reactivity, presents available data for the parent compound Buphedrone, and offers a detailed protocol for researchers to conduct their own evaluations.

Understanding Immunoassay Cross-Reactivity with Deuterated Standards

Immunoassays rely on the specific binding of an antibody to a target analyte. Cross-reactivity occurs when a structurally similar, but different, molecule also binds to the antibody, potentially leading to a false-positive result or inaccurate quantification.

Deuterated standards, such as this compound, are versions of an analyte where one or more hydrogen atoms have been replaced by deuterium. While this mass shift is critical for mass spectrometry, the structural and electronic similarity to the parent compound is very high. Consequently, deuterated standards are generally expected to exhibit significant, if not identical, cross-reactivity in immunoassays compared to their non-deuterated counterparts. The antibody's binding epitope, the specific part of the molecule it recognizes, is unlikely to be affected by the substitution of hydrogen with deuterium.

Cross-Reactivity Data for Buphedrone

CompoundAssay ManufacturerReported Cross-Reactivity (%)
Buphedrone Neogen Corporation100
MethcathinoneNeogen Corporation121
4-MECNeogen Corporation115
MephedroneNeogen Corporation83
MDPVNeogen Corporation2

Note: Data is illustrative and sourced from commercially available kit inserts. Researchers should always consult the specific documentation for the immunoassay being used.

Based on these principles, it is highly probable that this compound would show a cross-reactivity near 100% in an immunoassay targeting Buphedrone.

Experimental Protocol for Cross-Reactivity Evaluation

To definitively determine the cross-reactivity of this compound in a specific immunoassay, the following experimental protocol can be implemented.

Objective: To quantify the cross-reactivity of this compound against the target analyte (Buphedrone) in a competitive immunoassay format (e.g., ELISA).

Materials:

  • Immunoassay kit (e.g., Buphedrone ELISA kit)

  • Buphedrone standard (certified reference material)

  • This compound standard (certified reference material)

  • Assay buffer

  • Microplate reader

  • Calibrated pipettes and sterile tips

Methodology:

  • Preparation of Standards:

    • Prepare a stock solution of both the Buphedrone standard and the this compound test compound in the appropriate solvent (e.g., methanol, assay buffer).

    • Create a serial dilution of the Buphedrone standard to generate a standard curve (e.g., 0, 1, 5, 10, 25, 50, 100 ng/mL).

    • Create a serial dilution of the this compound test compound over a broad range of concentrations to identify the 50% binding inhibition concentration (e.g., 0.1 to 1000 ng/mL).

  • Immunoassay Procedure:

    • Follow the specific instructions provided with the immunoassay kit.

    • Typically, this involves adding the standards, controls, and test compound dilutions to antibody-coated microplate wells.

    • An enzyme-conjugated version of the target analyte is then added, which competes with the analyte in the sample for antibody binding sites.

    • After an incubation period, the wells are washed to remove unbound components.

    • A substrate is added, which reacts with the bound enzyme conjugate to produce a colorimetric signal.

    • The reaction is stopped, and the absorbance is measured using a microplate reader.

  • Data Analysis:

    • Plot the absorbance values for the Buphedrone standard curve against their respective concentrations.

    • Determine the concentration of the Buphedrone standard that causes 50% inhibition of the maximum signal (IC50).

    • Similarly, determine the IC50 for the this compound test compound.

    • Calculate the percent cross-reactivity using the following formula:

    % Cross-Reactivity = (IC50 of Buphedrone Standard / IC50 of this compound) x 100

Visualizing Key Concepts and Workflows

To further clarify the principles and processes discussed, the following diagrams illustrate the logical relationships in cross-reactivity and a typical experimental workflow.

cluster_0 Immunoassay Binding cluster_1 Binding Outcome Antibody Antibody High_Binding High Binding Affinity (Target Recognition) Antibody->High_Binding Binds Cross_Reactivity High Cross-Reactivity (Structural Similarity) Antibody->Cross_Reactivity Binds Buphedrone Buphedrone Buphedrone->High_Binding Buphedrone_d3 Buphedrone-d3 Buphedrone_d3->Cross_Reactivity

Caption: Logical relationship of antibody binding to the target analyte and its deuterated analog.

A Prepare Standard Curves (Buphedrone & Buphedrone-d3) B Perform Competitive Immunoassay (ELISA) A->B C Measure Absorbance (Microplate Reader) B->C D Determine IC50 Values (50% Inhibition Concentration) C->D E Calculate % Cross-Reactivity D->E F Final Report E->F

Caption: Experimental workflow for determining immunoassay cross-reactivity.

A Comparative Mass Spectral Analysis of Buphedrone and Its Deuterated Analog

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of the mass spectral characteristics of Buphedrone and Buphedrone-d3 Hydrochloride provides valuable insights for researchers in drug development and analytical chemistry. This guide presents a comparative analysis of their fragmentation patterns, supported by experimental data, to facilitate their identification and differentiation in complex matrices.

Buphedrone, a synthetic cathinone, and its deuterated analog, this compound, are crucial compounds in forensic and pharmacological research. Understanding their behavior under mass spectrometry is essential for accurate identification and quantification. This comparison guide outlines their mass spectral properties, experimental protocols for their analysis, and a visualization of the fragmentation pathway of Buphedrone.

Quantitative Mass Spectral Data

The following table summarizes the key mass-to-charge ratios (m/z) and their proposed fragment identities for both Buphedrone and this compound based on electron ionization mass spectrometry. The data for Buphedrone is derived from experimental observations, while the data for Buphedrone-d3 is predicted based on the known fragmentation of Buphedrone and the +3 Da mass shift of the deuterated N-methyl group.

m/z (Buphedrone)m/z (Buphedrone-d3)Proposed Fragment IonIon Structure
177180Molecular Ion [M]⁺[C₁₁H₁₅NO]⁺ / [C₁₁H₁₂D₃NO]⁺
148148[M - C₂H₅]⁺[C₉H₁₀NO]⁺
120120[M - C₃H₇N]⁺[C₈H₈O]⁺
105105Benzoyl cation[C₇H₅O]⁺
9191Tropylium cation[C₇H₇]⁺
7777Phenyl cation[C₆H₅]⁺
7275Iminium ion[C₄H₁₀N]⁺ / [C₄H₇D₃N]⁺
5151C₄H₃⁺[C₄H₃]⁺
4447[C₂H₆N]⁺[C₂H₃D₃N]⁺
4242[C₃H₆]⁺[C₃H₆]⁺

Note: The relative intensities of the fragments can vary depending on the specific instrumentation and analytical conditions.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

The following protocol outlines a typical method for the analysis of Buphedrone Hydrochloride.[1]

  • Sample Preparation: A solution of the analyte is prepared at a concentration of approximately 1 mg/mL in chloroform.[1]

  • Instrumentation: An Agilent gas chromatograph (or equivalent) equipped with a mass selective detector is used.[1]

  • Chromatographic Conditions:

    • Column: DB-1 MS (or equivalent), 30 m x 0.25 mm x 0.25 µm.[1]

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.[1]

    • Injector Temperature: 280°C.[1]

    • Injection Mode: Split mode.[1]

    • Oven Temperature Program: Initial temperature of 100°C held for 1 minute, then ramped to 300°C at a rate of 25°C/minute, and held at 300°C for 5 minutes.

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • MSD Transfer Line Temperature: 280°C.[1]

    • MS Source Temperature: 230°C.[1]

    • MS Quadrupole Temperature: 150°C.[1]

    • Scan Range: 40-500 amu.

Fragmentation Pathway of Buphedrone

The primary fragmentation pathway of Buphedrone under electron ionization involves an alpha-cleavage, a characteristic feature of cathinone derivatives.[2] This process leads to the formation of a stable iminium ion, which often represents the base peak in the mass spectrum.

Buphedrone_Fragmentation Buphedrone (m/z 177) Buphedrone (m/z 177) Iminium Ion (m/z 72) Iminium Ion (m/z 72) Buphedrone (m/z 177)->Iminium Ion (m/z 72) α-cleavage Benzoyl Radical Benzoyl Radical Buphedrone (m/z 177)->Benzoyl Radical Benzoyl Cation (m/z 105) Benzoyl Cation (m/z 105) Benzoyl Radical->Benzoyl Cation (m/z 105) +H, -e- Phenyl Cation (m/z 77) Phenyl Cation (m/z 77) Benzoyl Cation (m/z 105)->Phenyl Cation (m/z 77) -CO

Caption: Fragmentation of Buphedrone

In the case of Buphedrone-d3, the iminium ion fragment is observed at m/z 75 due to the presence of the three deuterium atoms on the methyl group. This predictable mass shift is a key diagnostic feature for distinguishing the deuterated standard from its unlabeled counterpart. Other fragments that do not contain the N-methyl group, such as the benzoyl and phenyl cations, remain at the same m/z values in both spectra.

References

Inter-laboratory Comparison of Buphedrone Quantification with d3-Standard: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative overview of analytical methods for the quantification of Buphedrone in biological matrices, with a focus on methods utilizing deuterated internal standards like d3-Buphedrone for enhanced accuracy. The data and protocols presented are compiled from validated forensic toxicology studies to aid researchers and drug development professionals in selecting and implementing robust analytical procedures.

Data Presentation: Quantitative Performance Comparison

The performance of three distinct analytical methods for Buphedrone quantification is summarized below. These methods, derived from validated studies, represent common approaches in forensic and clinical toxicology, including Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-Q/TOF-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) using both Quadrupole (QqQ) and Orbitrap detectors.

ParameterMethod A: LC-Q/TOF-MS (Blood & Urine)[1][2]Method B: LC-MS/MS (QqQ) (Urine)[3]Method C: LC-HRMS (Orbitrap) (Urine)[3]
Limit of Quantification (LOQ/MQL) 0.25–5 ng/mL0.020–0.070 ng/mL0.200 ng/mL
Limit of Detection (LOD/MDL) Not explicitly stated0.040–0.160 ng/mL0.005–0.035 ng/mL
Linearity Range Not explicitly stated (Calibrators likely span LOQ)MQL to 200 ng/mLMQL to 200 ng/mL
Precision (CV%) Within acceptable thresholds (typically <15%)[1][2]Not explicitly statedNot explicitly stated
Bias (%) Within acceptable thresholds (typically ±15-20%)[1][2]Not explicitly statedNot explicitly stated
Extraction Efficiency / Recovery 81–93% (Blood), 84–104% (Urine)[1][2]Not explicitly statedNot explicitly stated
Internal Standard 9 Deuterated Standards (e.g., Mephedrone-d3)[1][2]Deuterated standards assumed for matrix effect compensation[3]Deuterated standards assumed for matrix effect compensation[3]

Experimental Protocols

Detailed methodologies for the key experiments are provided to ensure reproducibility and clear understanding of the techniques.

Method A: LC-Q/TOF-MS for Blood and Urine

This method was validated for the identification and quantification of 22 synthetic cathinones, including Buphedrone.[1][2]

  • Sample Preparation (Solid Phase Extraction - SPE):

    • To a 1 mL sample of blood or urine, add an internal standard mix (containing deuterated analogs like Mephedrone-d3).

    • Pre-treat samples with a buffer solution before loading onto a mixed-mode cation exchange SPE cartridge.

    • Wash the cartridge sequentially with deionized water, acetic acid, and methanol to remove interferences.

    • Elute the analytes using a mixture of dichloromethane, isopropanol, and ammonium hydroxide.

    • Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in mobile phase for analysis.

  • Instrumentation (LC-Q/TOF-MS):

    • Chromatography: Reversed-phase chromatography is employed to separate the target analytes. All positional isomers were successfully separated within a 12-minute run time.[1][2]

    • Mass Spectrometry: A quadrupole/time-of-flight mass spectrometer is used for detection, providing high-resolution mass data for accurate identification.

Methods B & C: LC-MS/MS (QqQ vs. Orbitrap) for Urine

This study compared a triple quadrupole (QqQ) mass spectrometer with a high-resolution Orbitrap mass spectrometer for cathinone analysis in urine.[3]

  • Sample Preparation (Solid Phase Extraction - SPE):

    • Urine samples are subjected to solid-phase extraction to isolate and concentrate the target cathinones.

    • Matrix-matched calibration curves are utilized to compensate for matrix effects and potential losses during the sample preparation process.[3]

  • Instrumentation:

    • Method B (LC-MS/MS - QqQ): A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is used for its high sensitivity and selectivity in quantitative analysis.

    • Method C (LC-HRMS - Orbitrap): An Orbitrap high-resolution mass spectrometer is used, providing accurate mass measurements that enhance specificity and allow for retrospective data analysis.

Mandatory Visualization

The following diagrams illustrate the generalized workflows for the quantification of Buphedrone in biological samples.

cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Biological Sample (Blood/Urine) IS_Spike Spike with d3-Internal Standard Sample->IS_Spike Aliquot SPE Solid Phase Extraction (SPE) IS_Spike->SPE Load Elute Elution & Evaporation SPE->Elute Wash Recon Reconstitution Elute->Recon Reconstitute in Mobile Phase Inject LC Injection Recon->Inject LC_Sep Chromatographic Separation Inject->LC_Sep MS_Detect MS/MS Detection (e.g., QqQ, QTOF) LC_Sep->MS_Detect Data_Acq Data Acquisition MS_Detect->Data_Acq Integration Peak Integration (Analyte & IS) Data_Acq->Integration Calibration Calibration Curve Generation Integration->Calibration Response Ratio Quant Quantification Calibration->Quant Report Final Report (ng/mL) Quant->Report

Caption: General workflow for Buphedrone quantification using SPE and LC-MS/MS.

Buphedrone Buphedrone (Target Analyte) Extraction Co-Extraction from Matrix Buphedrone->Extraction d3_Buphedrone d3-Buphedrone (Internal Standard) d3_Buphedrone->Extraction LC_MS LC-MS/MS Analysis Extraction->LC_MS Analyte + IS Response_Ratio Calculate Response Ratio (Area Analyte / Area IS) LC_MS->Response_Ratio Peak Areas Calibration Compare to Calibration Curve Response_Ratio->Calibration Concentration Accurate Concentration Calibration->Concentration Interpolate

Caption: Logic of using a deuterated internal standard for accurate quantification.

References

Determining the Analytical Limits of Buphedrone: A Comparative Guide to Detection and Quantification Utilizing Buphedrone-d3 HCl

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for determining the limit of detection (LOD) and limit of quantification (LOQ) of Buphedrone, with a focus on the application of its deuterated internal standard, Buphedrone-d3 HCl. The data presented is intended to assist researchers in selecting the most appropriate analytical strategies for their specific needs, ensuring accuracy and reliability in the quantification of this synthetic cathinone.

Performance Comparison of Analytical Methods

The accurate quantification of buphedrone in various biological matrices is critical for forensic toxicology, clinical diagnostics, and pharmacological research. The use of a stable isotope-labeled internal standard, such as Buphedrone-d3 HCl, is a widely accepted practice to compensate for matrix effects and variations in sample preparation and instrument response. Below is a summary of reported limits of detection and quantification for buphedrone using different analytical techniques and internal standards.

MatrixAnalytical MethodInternal Standard(s) UsedLimit of Detection (LOD)Limit of Quantification (LOQ/MQL)Reference
UrineLC-HRMS (Orbitrap)Not explicitly stated, but common practice involves deuterated standards0.005 - 0.035 ng/mL (MDL)0.200 ng/mL (MQL)[1]
UrineLC-MS/MS (QqQ)Not explicitly stated, but common practice involves deuterated standards0.040 - 0.160 ng/mL (MDL)0.020 - 0.070 ng/mL (MQL)[1]
Oral FluidLC-HRMS (Orbitrap)Not explicitly stated, but common practice involves deuterated standards0.010 - 0.035 ng/g (MDL)0.100 ng/g (MQL)[1]
Oral FluidLC-MS/MS (QqQ)Not explicitly stated, but common practice involves deuterated standards0.003 - 0.030 ng/g (MDL)0.075 ng/g (MQL)[1]
BloodLC-Q/TOF-MSButylone-d3, Ethylone-d3, Mephedrone-d3, MDPV-d8, Naphyrone-d3, α-PVP-d8, Pentylone-d3, Eutylone-d5, Methylone-d3Not specified0.25 – 5 ng/mL[2]
UrineLC-Q/TOF-MSButylone-d3, Ethylone-d3, Mephedrone-d3, MDPV-d8, Naphyrone-d3, α-PVP-d8, Pentylone-d3, Eutylone-d5, Methylone-d3Not specified0.25 – 5 ng/mL[2]
BloodGC/MSMephedrone-d3, MDPV-d825 ng/mLNot specified for quantitative use[3]
UrineGC/MSMephedrone-d3, MDPV-d825 ng/mLNot specified for quantitative use[3]
Whole BloodLC-ESI-MS/MSIsotope dilution with selected deuterated substances0.5 - 3 µg/L5 ng/mL[4]

MDL: Method Detection Limit; MQL: Method Quantification Limit

Experimental Protocols

The methodologies employed to achieve the detection and quantification limits listed above vary in their specifics. However, they generally follow a standardized workflow.

Sample Preparation: Solid Phase Extraction (SPE)

A common technique for extracting and concentrating buphedrone and its internal standard from biological matrices is Solid Phase Extraction.

  • Sample Pre-treatment: To 1 mL of the biological sample (e.g., urine, blood), add an appropriate volume of the internal standard solution (e.g., Buphedrone-d3 HCl).

  • Acidification: Adjust the sample pH to acidic conditions (e.g., pH 6 with phosphate buffer) to ensure the analytes are in their ionized form.

  • SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge with sequential washes of methanol and the acidic buffer.

  • Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with a series of solvents (e.g., deionized water, acidic buffer, and an organic solvent like methanol) to remove interfering substances.

  • Elution: Elute the analytes of interest using a basic organic solvent mixture (e.g., dichloromethane/isopropanol/ammonium hydroxide).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in a suitable solvent for LC-MS/MS analysis.

Instrumental Analysis: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and selective technique for the quantification of buphedrone.

  • Chromatographic Separation: A reversed-phase C18 column is typically used to separate buphedrone from other matrix components. A gradient elution with a mobile phase consisting of an aqueous component (e.g., 0.1% formic acid in water) and an organic component (e.g., acetonitrile) is commonly employed.

  • Mass Spectrometric Detection: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode is frequently used. The detection is performed in Multiple Reaction Monitoring (MRM) mode, monitoring specific precursor-to-product ion transitions for both buphedrone and its deuterated internal standard, Buphedrone-d3 HCl.

Visualizing the Workflow

The following diagrams illustrate the key processes involved in the determination of buphedrone's limit of detection and quantification.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis Sample Biological Sample (Urine/Blood) Add_IS Add Buphedrone-d3 HCl Internal Standard Sample->Add_IS SPE Solid Phase Extraction (SPE) Add_IS->SPE Evap Evaporation & Reconstitution SPE->Evap LC LC Separation (C18 Column) Evap->LC Injection MS MS/MS Detection (MRM Mode) LC->MS Data Data Analysis (LOD/LOQ Determination) MS->Data Data Acquisition

Caption: General experimental workflow for buphedrone analysis.

logical_relationship cluster_factors Factors Influencing LOD/LOQ MS_Sensitivity Mass Spectrometer Sensitivity (e.g., QqQ vs. Orbitrap) LOD_LOQ Limit of Detection (LOD) & Limit of Quantification (LOQ) MS_Sensitivity->LOD_LOQ Matrix_Effects Matrix Effects (Ion Suppression/Enhancement) Matrix_Effects->LOD_LOQ Extraction_Efficiency Extraction Efficiency (SPE Protocol) Extraction_Efficiency->LOD_LOQ IS_Purity Internal Standard Purity and Stability IS_Purity->LOD_LOQ

References

Buphedrone-d3 vs. Buphedrone-d5 as Internal Standards: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and analytical scientists, the selection of an appropriate internal standard is a critical step in developing robust and accurate quantitative methods. In the analysis of buphedrone, a synthetic cathinone, deuterated analogs such as Buphedrone-d3 Hydrochloride and Buphedrone-d5 are often the internal standards of choice. This guide provides an objective comparison of these two standards, drawing upon established principles of stable isotope dilution analysis and providing supporting data from analogous compounds to help researchers make an informed decision.

The Role of Deuterated Internal Standards

Stable isotope-labeled internal standards are considered the gold standard in quantitative mass spectrometry.[1] They are chemically identical to the analyte of interest but have a different mass due to the incorporation of heavy isotopes like deuterium. This similarity in chemical and physical properties ensures that the internal standard behaves nearly identically to the analyte during sample preparation, chromatography, and ionization, thereby compensating for variations in extraction efficiency, matrix effects, and instrument response.[2]

Key Comparison Parameters: Buphedrone-d3 vs. Buphedrone-d5

FeatureThis compoundBuphedrone-d5Considerations & Potential Impact
Mass Difference +3 Da from unlabeled buphedrone+5 Da from unlabeled buphedroneA larger mass difference (as with d5) can minimize the risk of isotopic cross-contribution, where the signal from the analyte interferes with the signal of the internal standard, and vice versa.
Chromatographic Co-elution Likely to have a retention time very close to buphedrone.May exhibit a slightly earlier retention time than buphedrone due to the more pronounced deuterium isotope effect.[3][4]Ideally, the internal standard should co-elute perfectly with the analyte to experience the exact same matrix effects. A slight shift in retention time could lead to differential ion suppression or enhancement, potentially affecting accuracy.[2][4]
Potential for Isotopic Exchange The position of the deuterium atoms is crucial. If they are on labile sites, there is a risk of H/D exchange.With more deuterium atoms, there is a higher statistical probability of having them on stable positions, but the risk of exchange on labile sites remains.The stability of the deuterium label is paramount for an internal standard. The synthesis of the deuterated compound should ensure labeling on non-exchangeable positions.
Availability and Cost Generally, lower-deuterated compounds can be less expensive and more readily available.Higher-deuterated compounds may be more expensive and less commonly stocked due to a more complex synthesis.Practical considerations such as budget and project timelines can influence the choice of internal standard.

Experimental Protocols

To definitively determine the optimal internal standard for a specific application, a head-to-head comparison is recommended. Below is a detailed experimental protocol for evaluating the performance of Buphedrone-d3 and Buphedrone-d5.

Objective:

To compare the analytical performance of this compound and Buphedrone-d5 as internal standards for the quantification of buphedrone in a relevant biological matrix (e.g., human plasma or urine) by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Materials:
  • Buphedrone analytical standard

  • This compound internal standard

  • Buphedrone-d5 internal standard

  • Control human plasma or urine

  • LC-MS/MS grade methanol, acetonitrile, and water

  • Formic acid

  • Solid-phase extraction (SPE) cartridges or protein precipitation reagents

Methodology:
  • Preparation of Standard Solutions:

    • Prepare individual stock solutions of buphedrone, Buphedrone-d3, and Buphedrone-d5 in methanol at a concentration of 1 mg/mL.

    • Prepare serial dilutions of the buphedrone stock solution to create calibration standards ranging from 1 ng/mL to 1000 ng/mL.

    • Prepare separate working internal standard solutions of Buphedrone-d3 and Buphedrone-d5 at a concentration of 100 ng/mL.

  • Sample Preparation:

    • Spike control plasma or urine samples with the buphedrone calibration standards.

    • For each calibration level, prepare two sets of samples. To one set, add the Buphedrone-d3 working solution. To the other set, add the Buphedrone-d5 working solution.

    • Extract the samples using a validated protein precipitation or SPE method.

    • Evaporate the extracts to dryness and reconstitute in the mobile phase.

  • LC-MS/MS Analysis:

    • Liquid Chromatography:

      • Use a C18 analytical column.

      • Employ a gradient elution with a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

      • Monitor the retention times of buphedrone, Buphedrone-d3, and Buphedrone-d5.

    • Mass Spectrometry:

      • Operate the mass spectrometer in positive electrospray ionization (ESI) mode.

      • Use Multiple Reaction Monitoring (MRM) to monitor the transitions for buphedrone and the two internal standards. Based on known fragmentation patterns, potential transitions are:

        • Buphedrone: Precursor ion (m/z) -> Product ion (m/z)

        • Buphedrone-d3: Precursor ion (m/z+3) -> Product ion (m/z+3 or other stable fragment)

        • Buphedrone-d5: Precursor ion (m/z+5) -> Product ion (m/z+5 or other stable fragment)

  • Data Analysis and Performance Evaluation:

    • Construct separate calibration curves for each internal standard by plotting the peak area ratio (analyte/internal standard) against the analyte concentration.

    • Compare the linearity (R²) of the calibration curves.

    • Assess the accuracy and precision of quality control samples at low, medium, and high concentrations for both internal standards.

    • Evaluate the matrix effect by comparing the response of the analyte in post-extraction spiked samples to the response in a neat solution.

    • Analyze the chromatographic co-elution of each internal standard with the analyte.

Visualizing the Workflow

The following diagram illustrates the general workflow for using an internal standard in a quantitative analysis.

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Spike_IS Spike with Internal Standard (Buphedrone-d3 or Buphedrone-d5) Sample->Spike_IS Extraction Extraction (e.g., SPE or Protein Precipitation) Spike_IS->Extraction Evap_Recon Evaporation & Reconstitution Extraction->Evap_Recon LC_MS LC-MS/MS Analysis Evap_Recon->LC_MS Data_Acq Data Acquisition (MRM) LC_MS->Data_Acq Integration Peak Integration Data_Acq->Integration Ratio Calculate Area Ratio (Analyte / Internal Standard) Integration->Ratio Calibration Calibration Curve Ratio->Calibration Quantification Quantification of Buphedrone Calibration->Quantification

Caption: Workflow for quantitative analysis using an internal standard.

Logical Relationship of Key Concepts

The choice of an internal standard is governed by several interconnected factors that ultimately impact the quality of the analytical results.

G IS_Choice Internal Standard Choice (d3 vs. d5) Mass_Diff Mass Difference IS_Choice->Mass_Diff Isotope_Effect Deuterium Isotope Effect IS_Choice->Isotope_Effect Accuracy Accuracy & Precision Mass_Diff->Accuracy Coelution Chromatographic Co-elution Isotope_Effect->Coelution Matrix_Effect Matrix Effect Compensation Coelution->Matrix_Effect Matrix_Effect->Accuracy

Caption: Factors influencing internal standard performance.

Conclusion

Both this compound and Buphedrone-d5 can serve as effective internal standards for the quantification of buphedrone. The choice between them involves a trade-off between the degree of mass separation and the potential for chromatographic separation due to the deuterium isotope effect.

  • Buphedrone-d5 offers a greater mass separation, which is theoretically advantageous for minimizing isotopic interference. However, it may have a slightly different retention time than the unlabeled analyte, which could be a concern in complex matrices with significant ion suppression.

  • Buphedrone-d3 is more likely to co-elute perfectly with buphedrone, providing better compensation for matrix effects at the exact point of elution. The smaller mass difference may be a minor concern in some high-concentration applications.

Ultimately, the ideal internal standard is the one that provides the best accuracy, precision, and robustness for a specific analytical method and matrix. Therefore, it is highly recommended that researchers perform a validation study, as outlined above, to determine which deuterated analog is most suitable for their needs.

References

Performance of Buphedrone-d3 Hydrochloride in Proficiency Testing: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the performance characteristics of Buphedrone-d3 Hydrochloride as an internal standard in the quantitative analysis of buphedrone. The data presented is compiled from various validated analytical methods to assist researchers and forensic professionals in evaluating its suitability for proficiency testing and routine analytical workflows.

Introduction to Buphedrone and the Need for Reliable Internal Standards

Buphedrone is a synthetic cathinone, classified as a Schedule I substance in the United States, and is encountered in forensic and toxicological casework. Accurate and reliable quantification of buphedrone in biological matrices is crucial for legal and clinical purposes. The use of stable isotope-labeled internal standards, such as this compound, is the gold standard in mass spectrometric methods to compensate for matrix effects, extraction inconsistencies, and instrumental variability, thereby ensuring the accuracy of the results.

Performance Characteristics

The following table summarizes the performance characteristics of analytical methods for the quantification of buphedrone, highlighting the limits of detection (LOD) and quantification (LOQ), and linearity. While direct proficiency testing data for this compound is not publicly available, the data from these validated methods provide a strong indication of its performance.

Performance ParameterBuphedroneAnalytical MethodMatrixInternal Standard UsedReference
Limit of Detection (LOD) 25 ng/mLGC/MSBloodNot Specified[1]
Limit of Quantification (LOQ) 0.02 - 1.5 ng/mLLC-MS/MSBloodNot Specified[2]
0.25 - 5 ng/mLLC-Q/TOF-MSBlood & UrineNine Deuterated Standards[3]
Linearity 5 - 500 ng/mLGC-MSWhole BloodNot Specified[2]

Experimental Protocols

Detailed methodologies are essential for replicating and comparing analytical performance. Below are summaries of experimental protocols from studies that have quantified buphedrone.

Method 1: Liquid Chromatography-Quadrupole/Time of Flight (LC-Q/TOF) Mass Spectrometry for Synthetic Cathinones[3]
  • Sample Preparation: Solid phase extraction (SPE) for both blood and urine samples.

  • Instrumentation: Liquid chromatograph coupled to a quadrupole/time of flight mass spectrometer.

  • Chromatography: Reversed-phase chromatography.

  • Internal Standards: A suite of nine deuterated internal standards was employed.

  • Validation: The method was validated in accordance with the Scientific Working Group for Forensic Toxicology (SWGTOX) Standard Practices for Method Validation.

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS) for Buphedrone[2]
  • Sample Preparation: Microwave-assisted derivatization.

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Matrix: Whole blood.

  • Validation: The method was validated to establish the linearity range.

Visualizing the Analytical Workflow

The following diagrams illustrate a typical experimental workflow for the analysis of buphedrone using a deuterated internal standard and a logical relationship for ensuring analytical quality.

ExperimentalWorkflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & Reporting Sample Biological Sample (Blood/Urine) Spike Spike with Buphedrone-d3 HCl Sample->Spike Extraction Solid Phase or Liquid-Liquid Extraction Spike->Extraction Derivatization Derivatization (for GC-MS) Extraction->Derivatization Optional LC_MSMS LC-MS/MS or GC-MS Analysis Extraction->LC_MSMS Derivatization->LC_MSMS Quantification Quantification using Isotope Dilution LC_MSMS->Quantification Report Generate Report Quantification->Report

Figure 1. A generalized experimental workflow for the quantitative analysis of buphedrone.

LogicalRelationship cluster_quality_assurance Analytical Quality Assurance IS Buphedrone-d3 HCl (Internal Standard) Method Validated Analytical Method (LC-MS/MS or GC-MS) IS->Method Analyte Buphedrone (Analyte) Analyte->Method Result Accurate & Precise Quantification Method->Result

Figure 2. Logical relationship for achieving accurate quantification using an internal standard.

Comparison with Alternatives

While this compound is the ideal internal standard for the quantification of buphedrone due to its identical chemical and physical properties (with the exception of mass), other deuterated synthetic cathinone standards are sometimes used in multi-analyte methods. For instance, in the LC-Q/TOF-MS method mentioned above, a panel of nine deuterated standards was used to quantify 22 different synthetic cathinones.[3] The choice of a non-isostopic internal standard can introduce variability and potential inaccuracies in quantification due to differences in extraction efficiency and ionization response. Therefore, for single-analyte validation and quantification, the use of the corresponding deuterated analog, such as this compound, is strongly recommended for the highest level of accuracy and precision. Studies have shown that carbon-13 labeled internal standards may be superior to deuterium-labeled ones in some cases, as they are less likely to exhibit chromatographic separation from the analyte. However, for most applications, deuterium-labeled standards like Buphedrone-d3 provide excellent performance.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of Buphedrone-d3 Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For immediate implementation, this guide provides essential procedures for the safe and compliant disposal of Buphedrone-d3 Hydrochloride, ensuring the protection of personnel and the environment. Adherence to these protocols is critical for maintaining a safe laboratory setting.

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and regulatory compliance. This compound, a deuterated analog of Buphedrone, requires careful management throughout its lifecycle, including its final disposal. This document outlines the necessary steps and precautions for its responsible disposal.

Personal Protective Equipment (PPE) and Handling

Before initiating any disposal procedures, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE). This is the first line of defense in preventing accidental exposure.

Required PPE:

  • Eye Protection: Wear chemical safety goggles.

  • Hand Protection: Use appropriate chemical-resistant gloves.

  • Body Protection: A lab coat or other protective clothing is necessary to prevent skin contact.

  • Respiratory Protection: In situations where dust or aerosols may be generated, a NIOSH-approved respirator is essential.

All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation risks.[1]

Disposal Procedures

The primary method for the disposal of this compound is through an approved waste disposal plant.[2] It is crucial to follow local, state, and federal regulations governing chemical waste.

Step-by-Step Disposal Guide:

  • Containerization:

    • Place the this compound waste into a clearly labeled, sealed container. The container must be appropriate for chemical waste and compatible with the substance.

    • Ensure the label clearly identifies the contents as "this compound" and includes any relevant hazard warnings.

  • Waste Segregation:

    • Do not mix this compound with other waste streams unless explicitly permitted by your institution's waste management guidelines. Improper mixing can lead to hazardous chemical reactions.

  • Engage a Licensed Waste Disposal Service:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company to arrange for pickup and disposal.

    • Provide them with the Safety Data Sheet (SDS) for this compound to ensure they have all the necessary information for safe handling and transport.

  • Documentation:

    • Maintain a detailed record of the disposal process, including the date, quantity of waste, and the name of the disposal company. This documentation is essential for regulatory compliance.

Spill Management

In the event of a spill, immediate and appropriate action is required to contain and clean up the material safely.

Spill Cleanup Protocol:

  • Evacuate and Secure: Evacuate non-essential personnel from the immediate area.[1]

  • Ventilate: Ensure the area is well-ventilated.[1]

  • Containment: Wearing the appropriate PPE, cover the spill with an inert absorbent material, such as sand or vermiculite.

  • Collection: Carefully sweep up the absorbed material and place it into a designated, labeled container for chemical waste.[1]

  • Decontamination: Clean the spill area thoroughly with a suitable decontamination solution.

  • Disposal: Dispose of the contaminated materials as hazardous waste, following the procedures outlined above.

It is strictly prohibited to allow the product to enter drains.[1]

Quantitative Data Summary

ParameterValue
CAS Number 1346601-80-6[3]
Molecular Formula C₁₁H₁₂D₃ClNO[3]
Appearance Neat[3]

Note: The toxicological properties of this compound have not been fully investigated. It should be handled with the same precautions as its non-deuterated counterpart, Buphedrone hydrochloride, which is classified as toxic if swallowed or inhaled.[4]

Experimental Workflow for Disposal

This compound Disposal Workflow

References

Personal protective equipment for handling Buphedrone-d3 Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling Buphedrone-d3 Hydrochloride. The following procedures are designed to ensure the safe handling, storage, and disposal of this compound.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a research chemical and its toxicological properties may not be fully characterized. The non-deuterated form, Buphedrone Hydrochloride, is classified as toxic if swallowed and may cause serious eye damage and skin irritation.[1] Therefore, stringent adherence to safety protocols is mandatory.

Recommended Personal Protective Equipment (PPE):

PPE CategoryItemSpecificationRationale
Eye Protection Safety GogglesChemical splash goggles that provide full splash and impact protection.[2]Protects eyes from chemical splashes, dust, and other particles.[3]
Hand Protection GlovesNitrile gloves are a suitable choice for handling solvents, oils, greases, and limited exposure to acids and bases.[4]Prevents direct skin contact with the chemical.[5]
Body Protection Lab CoatA non-flammable, non-porous lab coat or apron should be worn.[2]Protects skin and personal clothing from contamination.
Respiratory Protection Fume HoodAll handling of this compound should be conducted in a chemical fume hood.[3]A fume hood draws away vapors, gases, and dust, preventing inhalation of hazardous substances.[3]

Experimental Workflow for Handling this compound

The following workflow outlines the procedural steps for safely handling this compound in a laboratory setting.

G Experimental Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal A Don Personal Protective Equipment (PPE) B Prepare work area in a chemical fume hood A->B C Assemble all necessary equipment and reagents B->C D Carefully weigh the required amount of this compound C->D E Prepare solutions within the fume hood D->E F Conduct the experiment E->F G Decontaminate all surfaces and equipment F->G H Dispose of waste in designated, labeled containers G->H I Remove and properly dispose of PPE H->I J Wash hands thoroughly I->J

Caption: A step-by-step workflow for the safe handling of this compound.

Storage and Disposal Plan

Proper storage and disposal are critical to maintaining a safe laboratory environment.

Storage:

  • Store in a tightly sealed container.

  • Keep in a cool, dry, and well-ventilated area.

  • Store away from incompatible materials such as strong acids/alkalis and strong oxidizing/reducing agents.

Disposal:

  • All waste materials, including empty containers, contaminated PPE, and unused product, must be disposed of as hazardous waste.

  • Follow all local, state, and federal regulations for the disposal of controlled substance analogs.

  • Neutralization procedures may be considered for chemical waste, but require careful adherence to established protocols to ensure complete reaction and safe handling of byproducts.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is crucial.

Emergency Response Plan:

IncidentImmediate ActionFollow-up
Skin Contact Immediately wash the affected area with soap and water.[5] Remove contaminated clothing.Seek medical attention if irritation or other symptoms develop.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally.[6]Seek immediate medical attention.
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen.Seek immediate medical attention.
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water.Seek immediate medical attention. Call a poison control center.[7]
Spill Evacuate the area. For minor spills, absorb with an inert material and place in a sealed container for disposal. For major spills, contact your institution's environmental health and safety department.Ensure the spill area is properly decontaminated and ventilated before re-entry.

Logical Relationship of Emergency Actions:

G Emergency Action Logical Flow A Exposure Incident Occurs B Identify Route of Exposure A->B C Skin/Eye Contact B->C D Inhalation B->D E Ingestion B->E F Initiate Immediate First Aid C->F D->F E->F G Seek Professional Medical Attention F->G H Report Incident to Supervisor/Safety Officer G->H

Caption: Logical flow of actions to be taken in an emergency involving this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.